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Foundational

3-(2-Chlorophenyl)isoxazole chemical properties and structure

An In-depth Technical Guide on 3-(2-Chlorophenyl)isoxazole: Chemical Properties, Structure, and Synthesis Introduction The isoxazole ring system is a cornerstone in heterocyclic chemistry, renowned for its presence in a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on 3-(2-Chlorophenyl)isoxazole: Chemical Properties, Structure, and Synthesis

Introduction

The isoxazole ring system is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in drug discovery due to its unique electronic properties and ability to engage in various non-covalent interactions.[3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2][5] The incorporation of the isoxazole moiety can lead to compounds with enhanced potency and improved physicochemical characteristics.[1]

Among the vast library of isoxazole derivatives, 3-(2-Chlorophenyl)isoxazole stands out as a key structural motif. The presence of the 2-chlorophenyl group at the 3-position significantly influences the molecule's steric and electronic profile, making it a subject of interest for medicinal chemists. This guide provides a comprehensive technical overview of 3-(2-Chlorophenyl)isoxazole, detailing its chemical structure, physicochemical properties, primary synthetic routes, and its established role in the development of therapeutic agents.

Chemical Structure and Physicochemical Properties

The foundational structure of 3-(2-Chlorophenyl)isoxazole consists of a five-membered isoxazole ring bonded to a 2-chlorophenyl substituent at the C-3 position. This arrangement dictates the molecule's reactivity and its potential interactions with biological targets.

Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product R_Nitrile_Oxide 2-Chlorophenyl Nitrile Oxide (1,3-Dipole) TS Concerted [3+2] Cycloaddition R_Nitrile_Oxide->TS R_Alkyne Acetylene (Dipolarophile) R_Alkyne->TS P_Isoxazole 3-(2-Chlorophenyl)isoxazole TS->P_Isoxazole Ring Formation Workflow start Start Materials: 2-Chlorobenzaldehyde Hydroxylamine HCl oxime Step 1: Oxime Formation (Ethanol, NaOAc, RT) start->oxime cyclo Step 2: Cycloaddition (DCM, NCS, Acetylene) oxime->cyclo workup Step 3: Aqueous Workup & Extraction cyclo->workup purify Step 4: Purification (Column Chromatography) workup->purify product Final Product: 3-(2-Chlorophenyl)isoxazole purify->product Pathway Compound Isoxazole Derivative Target Cellular Target (e.g., Kinase, Enzyme) Compound->Target Inhibition/ Modulation Pathway Signaling Cascade (e.g., Pro-inflammatory) Target->Pathway Response Cellular Response (e.g., Inflammation, Proliferation) Pathway->Response

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-(2-Chlorophenyl)isoxazole Derivatives

Introduction: The Therapeutic Promise of the Isoxazole Scaffold The isoxazole ring is a prominent five-membered heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Der...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of isoxazole have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] The unique electronic and structural features of the isoxazole nucleus allow for versatile interactions with various biological targets, making it a privileged structure in drug discovery.[5] This technical guide provides a comprehensive exploration of the mechanism of action of a specific subclass: 3-(2-Chlorophenyl)isoxazole derivatives. We will delve into the molecular targets and signaling pathways modulated by these compounds, offering insights for researchers, scientists, and drug development professionals.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Derivatives of 3-(2-Chlorophenyl)isoxazole have emerged as promising candidates for anticancer therapy, exhibiting significant cytotoxic effects against a range of human cancer cell lines.[1] The primary mechanism underlying their anticancer activity is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[3][6]

Modulation of the Apoptotic Cascade

Studies on isoxazole derivatives have revealed their ability to trigger apoptosis through the intrinsic pathway. This is characterized by changes in the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, treatment with these compounds has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. 3-(2-Chlorophenyl)isoxazole derivatives have been demonstrated to significantly increase the activity of caspase-3.[7] Activated caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[7] Cleavage of PARP is a well-established marker of apoptosis and serves to prevent DNA repair in cells committed to dying.

The pro-apoptotic activity of these compounds has been observed in various cancer cell lines, including human erythroleukemic K562 cells and glioblastoma U251-MG and T98G cells.[3][6] In K562 cells, the induction of apoptosis is also associated with the activation of the erythroid differentiation program.[3][6]

Diagram: Proposed Apoptotic Pathway of 3-(2-Chlorophenyl)isoxazole Derivatives

cluster_0 3-(2-Chlorophenyl)isoxazole Derivative cluster_1 Mitochondrial Apoptosis Pathway Derivative 3-(2-Chlorophenyl) isoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Expression ↑ Derivative->Bax Promotes Mito Mitochondrial Permeability ↑ Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed mechanism of apoptosis induction by 3-(2-Chlorophenyl)isoxazole derivatives.

Heat Shock Protein 90 (HSP90) Inhibition

Another potential mechanism contributing to the anticancer effects of some isoxazole derivatives is the inhibition of Heat Shock Protein 90 (HSP90).[6][8] HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. By inhibiting HSP90, these derivatives can lead to the degradation of these client proteins, ultimately triggering apoptosis.

Anti-inflammatory Activity: Attenuation of Pro-inflammatory Mediators

The isoxazole scaffold is a well-established pharmacophore for anti-inflammatory agents, and derivatives of 3-(2-Chlorophenyl)isoxazole are no exception.[1] Their anti-inflammatory effects are attributed to their ability to modulate the production and activity of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines and Enzymes

In vitro studies have shown that isoxazole derivatives can significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[2] These cytokines play a central role in orchestrating the inflammatory response.

Furthermore, the anti-inflammatory activity of these compounds correlates with their ability to inhibit protein denaturation, a process implicated in inflammation.[1] Some isoxazole derivatives are also known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[9]

Diagram: Anti-inflammatory Workflow

cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Inhibitory Action cluster_3 Inflammatory Outcome Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage Signaling Intracellular Signaling (e.g., NF-κB) Macrophage->Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Cytokines COX COX Enzymes Signaling->COX Inflammation Inflammation Cytokines->Inflammation Prostaglandins Prostaglandins COX->Prostaglandins Prostaglandins->Inflammation Derivative 3-(2-Chlorophenyl) isoxazole Derivative Derivative->Signaling Inhibits Derivative->COX Inhibits

Caption: Inhibition of inflammatory pathways by 3-(2-Chlorophenyl)isoxazole derivatives.

Neuromodulatory Activity: Targeting AMPA Receptors

Recent research has unveiled a novel and exciting mechanism of action for isoxazole derivatives: the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[10] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.

Inhibition of AMPA Receptor Activity

Isoxazole-4-carboxamide derivatives have been shown to be potent inhibitors of AMPA receptor activity.[10] Electrophysiological studies have demonstrated that these compounds can significantly reduce AMPA receptor-mediated currents.[10] This inhibitory effect is observed on both homomeric and heteromeric AMPA receptor subtypes. By dampening excessive excitatory neurotransmission, these derivatives hold promise for the treatment of neurological and psychiatric disorders characterized by glutamatergic dysregulation, such as epilepsy and chronic pain.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the 3-(2-Chlorophenyl)isoxazole derivative and incubate for an additional 48 hours.[1]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cancer cells with the desired concentration of the 3-(2-Chlorophenyl)isoxazole derivative for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

DerivativeCell LineIC50 (µg/mL)Reference
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide (4-fluoro derivative)HeLa15.48[1]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide (4-chloro derivative)Hep3B~23[1]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide (4-(tert-butyl) derivative)MCF-739.80[1]

Conclusion and Future Directions

3-(2-Chlorophenyl)isoxazole derivatives represent a versatile class of compounds with significant therapeutic potential. Their mechanisms of action are multifaceted, encompassing the induction of apoptosis in cancer cells, the attenuation of inflammatory responses, and the modulation of neuronal activity through AMPA receptor inhibition. The 2-chlorophenyl substitution likely plays a key role in the potency and selectivity of these compounds, although further structure-activity relationship (SAR) studies are needed to fully elucidate its contribution.

Future research should focus on identifying the specific molecular targets of these derivatives with greater precision. Advanced techniques such as proteomics and molecular docking can provide valuable insights into their binding interactions. Furthermore, in vivo studies in relevant animal models are crucial to validate the therapeutic efficacy and safety of these promising compounds. The continued exploration of 3-(2-Chlorophenyl)isoxazole derivatives holds the potential to deliver novel and effective treatments for a range of diseases.

References

  • A Comparative Analysis of In Vitro and In Vivo Efficacy of 3-(2-Chlorophenyl)
  • Effects of synthetic isoxazole derivatives on apoptosis of U251-MG... - ResearchGate. (URL: [Link])

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC. (URL: [Link])

  • A novel isoxazole compound CM2-II-173 inhibits the invasive phenotype of triple-negative breast cancer cells - PMC. (URL: [Link])

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC. (URL: [Link])

  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles - Scholars Research Library. (URL: [Link])

  • Isoxazole Derivatives as Regulators of Immune Functions - MDPI. (URL: [Link])

  • Anti-inflammatory evaluation of isoxazole derivatives - Scholars Research Library. (URL: [Link])

  • An In-depth Technical Guide to 5-Amino-3-(2-chlorophenyl)isoxazole - Benchchem. (URL: )
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC. (URL: [Link])

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed. (URL: [Link])

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - PMC. (URL: [Link])

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (URL: [Link])

  • (PDF) Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - ResearchGate. (URL: [Link])

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC. (URL: [Link])

  • 3-(2-Chlorophenyl)isoxazole-5-carbaldehyde - Heterocyclics - Chemical Catalog Company. (URL: [Link])

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (URL: [Link])

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - MDPI. (URL: [Link])

  • Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies - ResearchGate. (URL: [Link])

  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC. (URL: [Link])

  • Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel. (URL: [Link])

Sources

Foundational

The Isoxazole Scaffold in Drug Discovery: Mechanisms, Biological Activity, and Experimental Workflows

Executive Summary Isoxazole is a privileged, five-membered heterocyclic pharmacophore containing adjacent oxygen and nitrogen atoms. Its unique electronic distribution, coupled with its ability to act as a bioisostere fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole is a privileged, five-membered heterocyclic pharmacophore containing adjacent oxygen and nitrogen atoms. Its unique electronic distribution, coupled with its ability to act as a bioisostere for amides and esters, makes it a cornerstone in modern medicinal chemistry. This technical guide systematically evaluates the biological activities of isoxazole-containing compounds, details their molecular mechanisms of action, and provides robust, self-validating experimental protocols for their synthesis and biological evaluation.

The Isoxazole Pharmacophore: Chemical & Structural Rationale

The strategic inclusion of an isoxazole ring in drug design is rarely arbitrary. The adjacent N–O bond creates a unique dipole moment, enhancing hydrogen bonding capabilities with target proteins[1]. Furthermore, the isoxazole ring is metabolically stable under standard physiological conditions but can undergo reductive cleavage in specific microenvironments, offering a viable pathway for prodrug design.

From a structural perspective, substitution patterns at the C3, C4, and C5 positions allow for precise tuning of lipophilicity and steric bulk. This directly impacts target affinity and pharmacokinetic profiles (ADME), explaining why1[1].

Spectrum of Biological Activities

Isoxazole derivatives exhibit a broad pharmacological spectrum. The FDA has approved numerous drugs containing this nucleus, validating its clinical utility across multiple therapeutic areas[2].

Table 1: Quantitative Summary of Key Isoxazole Biological Activities

Biological ActivityPrimary Target/MechanismRepresentative CompoundTypical IC50 / MIC RangeClinical Status
Anti-inflammatory COX-2 InhibitionValdecoxib0.005 - 0.05 µMFDA Approved
Antibacterial Dihydropteroate synthaseSulfamethoxazole1 - 64 µg/mL (MIC)FDA Approved
Antifungal 1,3-β-D-glucan synthaseMicafungin0.01 - 1 µg/mL (MIC)FDA Approved
Anticancer Tubulin polymerizationPreclinical derivatives0.1 - 5 µMPreclinical
Immunomodulatory CRTh2 AntagonismIsoxazoline amides≤ 0.01 µMPreclinical

Mechanisms of Action: The COX-2 Inhibition Paradigm

To illustrate the causality behind the biological activity, we examine the anti-inflammatory mechanism.3[3]. The central isoxazole ring inserts into the hydrophobic pocket of the COX-2 active site. Simultaneously, a sulfonamide or methylsulfonyl group on the C5-phenyl ring forms critical hydrogen bonds with Arg513 and His90—residues that are either absent or sterically inaccessible in the constitutive COX-1 enzyme. This structural complementarity explains the high selectivity and reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Binding PG Prostaglandins COX2->PG Catalysis Inflammation Inflammation PG->Inflammation Receptor Activation Isoxazole Isoxazole Inhibitor Isoxazole->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by isoxazole derivatives blocking prostaglandin synthesis.

Experimental Protocols: Synthesis and Biological Validation

To ensure trustworthiness and reproducibility, experimental protocols must function as self-validating systems. The following workflow outlines the synthesis of a 3,5-disubstituted isoxazole via 1,3-dipolar cycloaddition, followed by a fluorometric COX-2 inhibition assay.

Workflow Design In Silico Design Synthesis 1,3-Dipolar Cycloaddition Design->Synthesis Purification HPLC Purification Synthesis->Purification Assay In Vitro Bioassay Purification->Assay Validation Hit Validation Assay->Validation

Step-by-step experimental workflow from in silico design to in vitro validation.

Phase 1: Synthesis of 3,5-Disubstituted Isoxazole

Causality & Rationale: The 1,3-dipolar cycloaddition of nitrile oxides with alkynes ensures high regioselectivity, which is critical for maintaining the intended Structure-Activity Relationship (SAR) profile[4].

  • Oxime Formation: Dissolve the starting aldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Stir at room temperature for 2 hours. Monitor conversion via TLC.

  • Nitrile Oxide Generation: Dissolve the resulting oxime in dichloromethane (DCM). Add N-chlorosuccinimide (NCS, 1.1 eq) slowly at 0°C to form the hydroximoyl chloride intermediate.

  • Cycloaddition: Add the terminal alkyne (1.0 eq) to the mixture, followed by the dropwise addition of triethylamine (TEA, 1.5 eq) to generate the nitrile oxide in situ. Stir at room temperature for 12 hours.

  • Purification & Validation: Quench with water, extract with DCM, dry over MgSO

    
    , and concentrate. Purify using flash column chromatography.
    
    • Self-Validation Step: Confirm regioselectivity via

      
      H-NMR; the C4-H proton of the isoxazole ring uniquely appears as a distinct singlet around δ 6.5–7.0 ppm.
      
Phase 2: In Vitro COX-2 Inhibition Assay

Causality & Rationale: A fluorometric assay provides high sensitivity and real-time kinetic data, preventing false positives caused by compound aggregation or auto-fluorescence.

  • Reagent Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 1 µM hematin, and 2 mM phenol.

  • Enzyme Incubation: Add purified human recombinant COX-2 enzyme to a 96-well black microplate. Introduce the synthesized isoxazole compound at varying concentrations (0.001 µM to 10 µM) in DMSO (final DMSO <1%). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (final concentration 10 µM) and a fluorogenic probe (e.g., ADHP).

  • Measurement: Measure the fluorescence kinetics (Ex/Em = 535/587 nm) using a microplate reader continuously for 5 minutes.

  • Data Analysis: Calculate the initial velocity of the reaction. Plot the percentage of inhibition against the log concentration of the inhibitor to extract the IC

    
     value using non-linear regression analysis.
    

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies reveal that the biological activity of isoxazoles is highly dependent on their substitution patterns. For antibacterial applications,4[4]. Conversely, in the design of anti-inflammatory agents, a para-sulfonamide or methylsulfonyl group on the C5-phenyl ring is indispensable for anchoring the molecule within the COX-2 secondary binding pocket.

Conclusion & Future Perspectives

The isoxazole ring remains a highly versatile and privileged scaffold in drug discovery. Future research is heavily pivoting towards the development of 5[5] and their incorporation into Proteolysis Targeting Chimeras (PROTACs). By leveraging advanced synthetic methodologies and robust biological screening protocols, researchers can continue to unlock the therapeutic potential of isoxazole derivatives for complex, unmet medical needs.

References

  • Title: Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL: [Link]

  • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: MDPI URL: [Link]

  • Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: Frontiers URL: [Link]

Sources

Exploratory

3-(2-Chlorophenyl)isoxazole as a Privileged Scaffold in Medicinal Chemistry: Synthesis, Mechanism, and Therapeutic Applications

Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a foundational structural motif in modern drug discovery[1]. When functionalized with a 2-chlorophenyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a foundational structural motif in modern drug discovery[1]. When functionalized with a 2-chlorophenyl group at the 3-position, the resulting 3-(2-chlorophenyl)isoxazole architecture emerges as a "privileged scaffold." This specific moiety is highly valued for its unique physicochemical properties, electronic distribution, and profound steric effects[2].

Historically, this scaffold revolutionized the treatment of infectious diseases by serving as the critical side-chain in beta-lactamase-resistant penicillins, most notably Cloxacillin [3]. Beyond antibacterial agents, derivatives of 3-(2-chlorophenyl)isoxazole are actively investigated for their anti-inflammatory, immunomodulatory, and anticancer properties, making it a highly versatile building block for medicinal chemists[4].

Structural Rationale & Pharmacophore Analysis

The therapeutic efficacy of the 3-(2-chlorophenyl)isoxazole scaffold is not coincidental; it is driven by precise stereoelectronic principles:

  • Conformational Locking via Steric Hindrance: The defining feature of this scaffold is the chlorine atom situated at the ortho position of the phenyl ring. This bulky halogen creates severe steric clash with the adjacent isoxazole ring, restricting the free rotation of the C-C bond connecting the two rings. This forces the molecule into a rigid, non-planar conformation.

  • Enzymatic Shielding: In the context of beta-lactam antibiotics (like Cloxacillin), this rigid 3D conformation acts as a physical shield. When beta-lactamase enzymes attempt to access and hydrolyze the vulnerable beta-lactam carbonyl, the bulky, locked 3-(2-chlorophenyl)isoxazole side-chain sterically blocks the enzyme's active-site serine residue, preventing degradation[5].

  • Electronic Modulation: The electronegative chlorine atom withdraws electron density via the inductive effect, modulating the lipophilicity (LogP) and hydrogen-bonding potential of the isoxazole nitrogen, which enhances cellular permeability and target binding affinity[1].

MOA cluster_0 Cloxacillin Architecture A 3-(2-Chlorophenyl)isoxazole Scaffold B Beta-Lactam Ring (Pharmacophore) A->B Covalently Linked D Steric Hindrance (Ortho-Chloro Effect) A->D Induces E Penicillin Binding Proteins (PBPs) B->E Binds & Acylates C Beta-Lactamase Enzyme (Bacterial Defense) C->B Attempts Hydrolysis D->C Blocks Active Site F Inhibition of Cell Wall Synthesis (Bactericidal) E->F Leads to

Caption: Mechanism of action showing how the 3-(2-chlorophenyl)isoxazole scaffold sterically shields the beta-lactam ring.

Key Synthetic Workflows

The most commercially and synthetically relevant intermediate of this scaffold is 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 25629-50-9) [6]. This acyl chloride is the direct precursor used to acylate 6-aminopenicillanic acid (6-APA) to produce Cloxacillin[7].

Protocol 1: Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

This protocol utilizes a highly efficient 1,3-dipolar cycloaddition methodology, ensuring high regioselectivity[8].

Reagents Required:

  • 2-Chlorobenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Sodium Hydroxide (NaOH) / Thionyl Chloride (SOCl₂)

Step-by-Step Methodology:

  • Oxime Formation: Dissolve 2-chlorobenzaldehyde in an ethanol/water mixture. Add hydroxylamine hydrochloride and sodium acetate. Stir at room temperature for 2 hours. Causality: Hydroxylamine undergoes nucleophilic addition to the aldehyde, forming 2-chlorobenzaldoxime.

  • Chlorination: Dissolve the isolated oxime in N,N-dimethylformamide (DMF). Add NCS portion-wise while maintaining the temperature below 25°C to prevent runaway exothermic reactions. Causality: NCS provides a controlled electrophilic chlorine source, converting the oxime into 2-chlorobenzohydroximoyl chloride without chlorinating the aromatic ring.

  • 1,3-Dipolar Cycloaddition: In a separate flask, dissolve ethyl acetoacetate in ethanol and cool to 0°C. Add Et₃N, followed by the dropwise addition of the hydroximoyl chloride solution. Causality: Et₃N dehydrohalogenates the hydroximoyl chloride in situ to generate a highly reactive nitrile oxide dipole. This dipole immediately undergoes a [3+2] cycloaddition with the enol form of ethyl acetoacetate, regioselectively yielding ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.

  • Saponification: Treat the resulting ester with 2M aqueous NaOH under reflux for 3 hours. Acidify with concentrated HCl to pH 2. Causality: Base-catalyzed ester hydrolysis yields the free 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, which precipitates upon acidification.

  • Acyl Chloride Generation: Suspend the dried carboxylic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of SOCl₂ (2.0 eq). Reflux for 4 hours[8]. Causality: SOCl₂ converts the carboxylic acid into the highly reactive acyl chloride (CAS 25629-50-9), releasing SO₂ and HCl gases as byproducts[6].

SynthWorkflow A 2-Chlorobenzaldehyde B Hydroxylamine HCl (Nucleophilic Addition) A->B C 2-Chlorobenzaldoxime B->C D N-Chlorosuccinimide (Electrophilic Chlorination) C->D E 2-Chlorobenzohydroximoyl Chloride D->E F Ethyl Acetoacetate + Et3N (1,3-Dipolar Cycloaddition) E->F G Ethyl 3-(2-chlorophenyl)- 5-methylisoxazole-4-carboxylate F->G H NaOH then HCl (Saponification) G->H I 3-(2-chlorophenyl)-5-methyl isoxazole-4-carboxylic acid H->I J Thionyl Chloride (SOCl2) (Acyl Substitution) I->J K 3-(2-chlorophenyl)-5-methyl isoxazole-4-carbonyl chloride J->K

Caption: Step-by-step synthetic workflow for 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

Biological Evaluation & Validation Protocols

To validate the biological efficacy of the synthesized 3-(2-chlorophenyl)isoxazole derivatives (e.g., Cloxacillin analogs), researchers must evaluate their ability to resist beta-lactamase degradation[9].

Protocol 2: Broth Microdilution Assay for MIC Determination

This self-validating protocol determines the Minimum Inhibitory Concentration (MIC) against beta-lactamase-producing strains.

Materials:

  • Test Compound: Synthesized Cloxacillin analog.

  • Control Compound: Penicillin G (susceptible to beta-lactamase).

  • Bacterial Strain: Staphylococcus aureus ATCC 29213 (known beta-lactamase producer).

  • Media: Mueller-Hinton Broth (MHB).

Methodology:

  • Inoculum Preparation: Grow S. aureus ATCC 29213 overnight on blood agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:150 in MHB.
    
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound and Penicillin G in MHB, ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL/well).

  • Incubation: Incubate the plates at 37°C for 18–24 hours under aerobic conditions.

  • Validation & Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Causality Check: Penicillin G must show a high MIC (>16 µg/mL) due to beta-lactamase hydrolysis. The test compound containing the 3-(2-chlorophenyl)isoxazole scaffold should exhibit a low MIC (≤0.5 µg/mL), validating the steric shielding effect.

Quantitative Data Presentation

The physicochemical properties of the core intermediate dictate its handling and reactivity in medicinal chemistry workflows[6].

Table 1: Physicochemical Properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride [6][7]

PropertyValueDescription / Impact
CAS Number 25629-50-9Unique chemical identifier.
Molecular Formula C₁₁H₇Cl₂NO₂Indicates di-chlorinated nature (one on phenyl, one acyl).
Molecular Weight 256.08 g/mol Optimal for small-molecule drug synthesis.
Appearance White to off-white solidCrystalline nature aids in purification via recrystallization.
Reactivity Highly ElectrophilicRapidly reacts with nucleophiles (amines/alcohols); moisture sensitive.

The clinical superiority of the 3-(2-chlorophenyl)isoxazole scaffold is best demonstrated by comparing the MIC values of various penicillins against beta-lactamase-producing pathogens[3].

Table 2: Comparative Antibacterial Activity (MIC values) of Isoxazole-containing Drugs

DrugSide-Chain ScaffoldTarget PathogenMIC (µg/mL)Mechanism Outcome
Penicillin G BenzylS. aureus (non-beta-lactamase)<0.1PBP inhibition (Effective)
Penicillin G BenzylS. aureus (beta-lactamase +)>64Hydrolyzed (Ineffective)
Oxacillin 3-PhenylisoxazoleS. aureus (beta-lactamase +)0.5 - 1.0PBP inhibition (Moderate Shielding)
Cloxacillin 3-(2-Chlorophenyl)isoxazoleS. aureus (beta-lactamase +)0.25 - 0.5PBP inhibition (Strong Shielding)
Dicloxacillin 3-(2,6-Dichlorophenyl)isoxazoleS. aureus (beta-lactamase +)0.12 - 0.25PBP inhibition (Maximum Shielding)

Note: The addition of the ortho-chloro group (Cloxacillin) significantly improves efficacy against resistant strains compared to the un-chlorinated scaffold (Oxacillin).

References

  • Google Patents. "CN1687075A - 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative and application." Google Patents.
  • EurekaSelect. "Isoxazole Derivatives as Potential Pharmacophore for New Drug Development." Bentham Science. Available at: [Link]

  • ResearchGate. "Isoxazole ring as a useful scaffold in a search for new therapeutic agents." ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities." PMC. Available at: [Link]

  • International Journal of Research and Review. "A Brief Review on Isoxazole Derivatives as Antibacterial Agents." IJRR. Available at: [Link]

  • RSC Advances. "Advances in isoxazole chemistry and their role in drug discovery." Royal Society of Chemistry. Available at: [Link]

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Foundational

Unlocking the Pharmacological Potential of 3-(2-Chlorophenyl)isoxazole Analogs: A Technical Guide to Therapeutic Targets and Screening Methodologies

Executive Summary The isoxazole scaffold is a privileged structure in medicinal chemistry, featured prominently in FDA-approved drugs ranging from COX-2 inhibitors (e.g., valdecoxib) to beta-lactamase-resistant antibioti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, featured prominently in FDA-approved drugs ranging from COX-2 inhibitors (e.g., valdecoxib) to beta-lactamase-resistant antibiotics[1]. Among its derivatives, 3-(2-chlorophenyl)isoxazole analogs have emerged as versatile pharmacophores capable of engaging diverse therapeutic targets. This technical guide provides an in-depth mechanistic analysis of these analogs, focusing on their roles in cyclooxygenase (COX) modulation, G protein-coupled receptor (GPCR) activation (specifically TGR5 and GPR151), and their broader implications in metabolic and inflammatory diseases.

Structural Rationale & Physicochemical Dynamics

The 3-(2-chlorophenyl)isoxazole core combines the electron-withdrawing, lipophilic nature of an ortho-chlorinated phenyl ring with the hydrogen-bond accepting capability of the isoxazole nitrogen and oxygen. This specific stereoelectronic arrangement allows the molecule to fit snugly into hydrophobic binding pockets (such as the arachidonic acid binding channel of COX enzymes) while maintaining sufficient polarity to interact with GPCR transmembrane domains. The ortho-chloro substitution specifically restricts the rotation of the phenyl ring relative to the isoxazole, locking the molecule into a bioactive conformation that enhances target selectivity.

Mechanistic Pathways & Therapeutic Targets

Cyclooxygenase (COX-1/COX-2) Modulation

Isoxazole derivatives are well-documented inhibitors of the cyclooxygenase pathway[1]. Specific analogs, such as 3-(2-chlorophenyl)-5-methyl-4-phenylisoxazole, have demonstrated potent and selective inhibition of COX-1[2]. By selectively inhibiting COX-1, these compounds block the conversion of arachidonic acid to prostaglandin H2 (PGH2), subsequently reducing the synthesis of Thromboxane A2 (TXA2) in platelets[2]. This mechanism is highly relevant for developing novel anti-platelet and anti-thrombotic agents.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Metabolized by COX2 COX-2 (Inducible) AA->COX2 Metabolized by TXA2 Thromboxane A2 (Platelet Aggregation) COX1->TXA2 Synthesizes PGs Prostaglandins (PGE2, PGI2) COX2->PGs Synthesizes Isoxazole 3-(2-Chlorophenyl)isoxazole Analogs Isoxazole->COX1 Inhibits (Selective) Isoxazole->COX2 Inhibits (Non-selective)

Caption: Simplified COX-1/COX-2 modulation pathway by 3-(2-chlorophenyl)isoxazole analogs.

TGR5 (GPBAR1) Agonism in Metabolic Disease

TGR5 (Takeda G protein-coupled receptor 5) is a bile acid receptor that plays a critical role in energy homeostasis, glucose metabolism, and inflammation. The analog 3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide (Compound A) has been identified as a potent TGR5 agonist[3]. Activation of TGR5 in adipose tissue and macrophages triggers a Gαs-mediated increase in intracellular cAMP, activating Protein Kinase A (PKA). This cascade reduces the expression of inflammatory cytokines (TNFα, IL-8) and modulates lipogenesis, offering a promising therapeutic avenue for Non-Alcoholic Fatty Liver Disease (NAFLD)[3].

TGR5_Pathway Agonist Compound A (TGR5 Agonist) TGR5 TGR5 Receptor (GPCR) Agonist->TGR5 Activates Gs Gαs Protein TGR5->Gs Couples to AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Elevation AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates Metabolism Improved Lipid Metabolism & Reduced Inflammation PKA->Metabolism Downstream Phosphorylation

Caption: TGR5 (GPBAR1) activation signaling cascade by 3-(2-chlorophenyl)isoxazole carboxamides.

Orphan GPCRs: The GPR151 Frontier

High-throughput screening (HTS) campaigns have identified complex 3-(2-chlorophenyl)isoxazole derivatives, such as ethyl 3-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-1H-indole-2-carboxylate, as modulators of GPR151 (Galanin receptor 4)[4]. GPR151 is an orphan GPCR highly localized in the habenula, a brain region implicated in addiction, depression, and pain response. Engaging this target highlights the blood-brain barrier (BBB) permeability and neurological potential of the isoxazole scaffold.

Quantitative Data Summary

To facilitate comparative analysis, Table 1 summarizes the key pharmacological targets and representative analogs.

Compound / AnalogPrimary TargetTherapeutic IndicationKey Mechanistic Action
3-(2-chlorophenyl)-5-methyl-4-phenylisoxazole COX-1Anti-platelet / ThrombosisSelective COX-1 inhibition; reduces TXA2 synthesis[2].
Compound A (3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide)TGR5 (GPBAR1)NAFLD / Metabolic SyndromeGαs-coupled GPCR agonism; elevates cAMP, reduces TNFα[3].
Ethyl 3-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-1H-indole-2-carboxylate GPR151Neurological DisordersOrphan GPCR modulation identified via AlphaScreen HTS[4].
5-Amino-3-(2-chlorophenyl)isoxazole PBMCs / Immune CellsCancer / InflammationInhibits PHA-induced PBMC proliferation[5].

Experimental Protocols for Target Validation

To ensure scientific rigor and reproducibility, the following self-validating protocols detail the methodologies required to evaluate the efficacy of 3-(2-chlorophenyl)isoxazole analogs.

AlphaScreen-Based HTS for GPCR Activation (e.g., GPR151 or TGR5)

Causality & Rationale: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is chosen over traditional ELISAs for HTS because it is a homogeneous, wash-free assay that minimizes technical variation. For Gαs-coupled receptors like TGR5, we measure cAMP accumulation. A competitive immunoassay format is used where endogenous cAMP produced by the cells competes with biotinylated-cAMP for binding to anti-cAMP conjugated acceptor beads.

Step-by-Step Protocol:

  • Cell Preparation: Plate CHO-K1 cells stably expressing the target GPCR in 384-well white opaque microplates at a density of 5,000 cells/well in 5 µL of stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Addition: Add 50 nL of the isoxazole analog (dissolved in DMSO) using an acoustic liquid handler. Include Forskolin (10 µM) as a positive control (maximum cAMP) and DMSO vehicle as a negative control to establish the assay's Z'-factor (must be >0.5 for validation).

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow GPCR activation and cAMP accumulation.

  • Detection Reagents: Add 5 µL of a lysis buffer containing biotinylated-cAMP and streptavidin-coated Donor beads, followed by anti-cAMP conjugated Acceptor beads.

  • Signal Acquisition: Incubate in the dark for 1 hour. Read the plate on an Alpha-compatible microplate reader (excitation at 680 nm, emission at 520-620 nm).

  • Data Analysis: A decrease in luminescent signal correlates with an increase in intracellular cAMP (competitive format). Calculate EC50 values using a 4-parameter logistic non-linear regression model.

In Vitro COX-1/COX-2 Inhibition & Platelet Aggregation Assay

Causality & Rationale: To prove COX-1 selectivity, we must measure the downstream functional consequence: platelet aggregation and Thromboxane A2 (TXA2) production. Since TXA2 is highly unstable (half-life ~30 seconds), the protocol measures its stable hydration product, TXB2, via an Enzyme Immunoassay (EIA).

Step-by-Step Protocol:

  • Blood Collection & PRP Isolation: Draw human whole blood into sodium citrate tubes. Centrifuge at 200 × g for 15 minutes to isolate Platelet-Rich Plasma (PRP).

  • Compound Pre-incubation: Aliquot 250 µL of PRP into aggregometer cuvettes. Add 1 µL of the isoxazole analog at varying concentrations (0.1 µM to 100 µM). Incubate at 37°C for 10 minutes. Use Aspirin (100 µM) as a positive control for COX-1 inhibition.

  • Aggregation Induction: Add Arachidonic Acid (AA, 1 mM final concentration) to stimulate COX-1-dependent aggregation.

  • Turbidimetric Measurement: Monitor light transmission continuously for 5 minutes using a light transmission aggregometer (LTA). Calculate the maximum percentage of aggregation.

  • TXB2 Quantification (Self-Validation): Immediately after the 5-minute aggregation read, snap-freeze the samples to halt all enzymatic activity. Centrifuge to pellet platelets, collect the supernatant, and quantify TXB2 levels using a commercial TXB2 EIA kit. A proportional decrease in both aggregation and TXB2 levels confirms that the phenotypic effect is mechanistically driven by COX-1 inhibition.

Conclusion

The 3-(2-chlorophenyl)isoxazole scaffold represents a highly tunable pharmacophore. By making subtle modifications to the substituents at the 4- and 5-positions of the isoxazole ring, researchers can shift the pharmacological profile from anti-inflammatory COX inhibition to metabolic GPCR agonism. Future drug development efforts should leverage structure-based drug design (SBDD) and advanced HTS methodologies to fully map the polypharmacological landscape of these analogs.

References

  • BenchChem. "An In-depth Technical Guide to 5-Amino-3-(2-chlorophenyl)isoxazole". benchchem.com.
  • El Karbane, M., et al. "Synthesis, crystal structure, and molecular docking analysis of 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl) pyrrolidin-2-one: insights into biological interactions and drug design".
  • ChemSrc. "ethyl 3-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)
  • Molaid. "3-(2-chlorophenyl)-5-methyl-4-phenylisoxazole | 943600-03-1". molaid.com.
  • Universidade de Lisboa.

Sources

Exploratory

Discovery and Synthesis of Novel 3-(2-Chlorophenyl)isoxazole Derivatives: A Comprehensive Technical Guide

Executive Summary The isoxazole ring is a privileged scaffold in medicinal chemistry, characterized by its unique electron-withdrawing properties, hydrogen-bonding capacity, and metabolic stability. Specifically, the 3-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, characterized by its unique electron-withdrawing properties, hydrogen-bonding capacity, and metabolic stability. Specifically, the 3-(2-chlorophenyl)isoxazole moiety has emerged as a highly versatile pharmacophore. Historically recognized as the core structural determinant in β-lactamase-resistant penicillins (e.g., Cloxacillin), this scaffold has recently been repurposed in the design of novel targeted anticancer and anti-inflammatory agents[1][2].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, self-validating guide to the rational design, synthesis, and biological evaluation of 3-(2-chlorophenyl)isoxazole derivatives.

Rational Drug Design: The 3-(2-Chlorophenyl)isoxazole Pharmacophore

The choice to incorporate a 2-chlorophenyl group at the 3-position of the isoxazole ring is driven by precise stereoelectronic causality:

  • Steric Hindrance and Conformation: The bulky chlorine atom at the ortho-position induces significant steric clash with the adjacent isoxazole ring. This forces the phenyl ring out of coplanarity, locking the molecule into a specific dihedral angle. This three-dimensional conformation is critical for fitting into deep, narrow hydrophobic binding pockets, such as the active site of cyclooxygenase (COX) enzymes[3].

  • Metabolic Stability: The lack of coplanarity prevents the extended conjugation that often leads to rapid oxidative metabolism by hepatic Cytochrome P450 enzymes, thereby improving the pharmacokinetic half-life of the derivative.

  • Lipophilicity: The halogen substitution increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability—a critical factor for intracellular targets like the MAPK/NF-κB signaling cascade[2].

Synthetic Methodologies & Protocols

To synthesize 3-(2-chlorophenyl)isoxazole derivatives, the most robust and atom-economical approach is the 1,3-Dipolar Cycloaddition between a nitrile oxide and an alkyne or active methylene compound.

The 1,3-Dipolar Cycloaddition Workflow

The following protocol outlines a self-validating system for generating 5-substituted-3-(2-chlorophenyl)isoxazoles. The methodology is designed to prevent the dimerization of the highly reactive nitrile oxide intermediate into unwanted furoxans.

SyntheticWorkflow A 2-Chlorobenzaldehyde C 2-Chlorobenzaldehyde Oxime A->C Condensation B Hydroxylamine HCl (NH2OH·HCl) B->C D Chlorination (NCS) DMF, RT C->D E Nitrile Oxide Intermediate (In situ generation) D->E -HCl F 1,3-Dipolar Cycloaddition + Terminal Alkyne / TEA E->F G 3-(2-Chlorophenyl)isoxazole Derivative F->G Cyclization

Caption: Step-by-step synthetic workflow for 3-(2-chlorophenyl)isoxazole via 1,3-dipolar cycloaddition.

Step-by-Step Experimental Protocol

Step 1: Oxime Formation

  • Procedure: Dissolve 2-chlorobenzaldehyde (1.0 equiv) in a mixture of ethanol and water (7:3 v/v). Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.2 equiv). Stir at room temperature for 2 hours.

  • Causality: Sodium acetate acts as a mild buffer to liberate the free hydroxylamine base without causing aldol condensation side-reactions.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2). The disappearance of the UV-active aldehyde spot confirms completion. Extract with dichloromethane (DCM), wash with brine, and dry over anhydrous MgSO₄.

Step 2: Hydroximoyl Chloride Generation

  • Procedure: Dissolve the isolated 2-chlorobenzaldehyde oxime in anhydrous N,N-dimethylformamide (DMF). Portion-wise, add N-chlorosuccinimide (NCS) (1.05 equiv) while maintaining the temperature below 25°C.

  • Causality: NCS is selected over chlorine gas because it is a mild, solid chlorinating agent that selectively chlorinates the oxime carbon without initiating electrophilic aromatic substitution on the chlorophenyl ring.

Step 3: In Situ Cycloaddition

  • Procedure: To the reaction mixture from Step 2, add the desired terminal alkyne or active methylene compound (1.1 equiv). Slowly add triethylamine (TEA) (1.2 equiv) dropwise over 30 minutes. Stir for 12 hours at room temperature.

  • Causality: TEA acts as a weak base to dehydrohalogenate the hydroximoyl chloride, generating the transient nitrile oxide in situ. The slow addition is critical; if the nitrile oxide concentration spikes, it will undergo self-dimerization to form a biologically inactive furoxan byproduct[4].

  • Validation & Workup: Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate. Wash the organic layer with 1% NaHCO₃ (to neutralize residual HCl and remove acidic impurities) and brine. Purify the concentrated crude product via silica gel column chromatography. Final structural validation must be confirmed via ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity & Structure-Activity Relationship (SAR)

Recent high-throughput screening of novel 3-(2-chlorophenyl)isoxazole-carboxamide derivatives has revealed profound multi-target biological activities. The substitution pattern at the 4- and 5-positions of the isoxazole ring dictates whether the molecule acts primarily as an antimicrobial, an anti-inflammatory, or an antineoplastic agent.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of key 3-(2-chlorophenyl)isoxazole derivatives across various assays, demonstrating the versatility of the scaffold.

Compound / DerivativeTarget / Cell LineAssay TypeIC₅₀ / MIC ValueReference
Cloxacillin β-lactamase (Mutant A. caviae)Enzyme Inhibition0.30 µM[2]
Compound 2b HeLa (Cervical Adenocarcinoma)Cytotoxicity (MTS)0.11 µM[3]
Compound 2e B16F1 (Melanoma)Cytotoxicity (MTS)0.079 µM
Compound 2b COX-1 EnzymeEnzyme Inhibition0.391 µg/mL[3]
Compound 2d Hep3B (Hepatocellular Carcinoma)Cytotoxicity (MTS)~23.0 µM[5]
Mechanism of Action: Signaling Pathway Modulation

The dual anti-inflammatory and anticancer properties of these derivatives are largely attributed to their ability to modulate intracellular signaling cascades. Specifically, these compounds inhibit the MAPK/NF-κB axis and block the cyclooxygenase (COX) active sites[2][3].

SignalingPathway Stimulus Inflammatory/Oncogenic Stimuli (e.g., ROS, Cytokines) COX COX-1 / COX-2 Enzymes Stimulus->COX MAPK MAPK Cascade (p38, ERK, JNK) Stimulus->MAPK Isoxazole 3-(2-Chlorophenyl)isoxazole Derivatives Isoxazole->COX Inhibits Isoxazole->MAPK Inhibits NFkB NF-κB Activation & Translocation Isoxazole->NFkB Blocks Prostaglandins Prostaglandin Synthesis (Inflammation) COX->Prostaglandins MAPK->NFkB Apoptosis Apoptosis Induction (Anticancer Effect) NFkB->Apoptosis Inhibition leads to Proliferation Tumor Proliferation & Survival NFkB->Proliferation

Caption: Modulation of the MAPK/NF-κB and COX signaling pathways by 3-(2-chlorophenyl)isoxazoles.

By inhibiting the phosphorylation of MAPK proteins (p38, ERK), the isoxazole derivatives prevent the downstream nuclear translocation of NF-κB. This dual-action mechanism not only halts the transcription of pro-inflammatory cytokines but also shifts the cellular fate of malignant cells from uncontrolled proliferation toward apoptosis[5].

Conclusion

The 3-(2-chlorophenyl)isoxazole scaffold represents a highly tunable chemical space for modern drug discovery. By carefully controlling the synthetic parameters during 1,3-dipolar cycloaddition—specifically the in situ generation of nitrile oxides—researchers can reliably generate diverse libraries of these compounds. As evidenced by recent in vitro data, minor modifications to the carboxamide or alkyl substituents at the 4- and 5-positions can drastically shift the molecule's affinity from bacterial β-lactamases to human COX enzymes or oncogenic signaling kinases, making it a premier candidate for next-generation therapeutics.

References

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives, The Hebrew University of Jerusalem, [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents, ResearchGate, [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma, BMC Chemistry, [Link]

  • Cloxacillin | CAS#:61-72-3 | Biological Activity, ChemSrc,[Link]

  • 3-(2-chlorophenyl)isoxazole - CAS 25742-65-8 Synthesis, Molaid,[Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of Substituted Isoxazoles

Abstract The isoxazole ring, a five-membered aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its value stems from a unique com...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole ring, a five-membered aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its value stems from a unique combination of metabolic stability, versatile synthetic accessibility, and tunable electronic properties that allow it to serve as a potent bioisostere for common functional groups.[3][4] This technical guide provides an in-depth exploration of the core physicochemical properties of substituted isoxazoles for researchers, medicinal chemists, and drug development professionals. We will dissect the electronic architecture of the isoxazole nucleus, analyze how substituent modifications systematically modulate critical drug-like properties—including lipophilicity (LogP), acidity (pKa), and metabolic stability—and provide validated experimental and computational workflows for their determination. The objective is to equip scientists with the foundational knowledge required for the rational design of isoxazole-based therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

Introduction: The Isoxazole Nucleus – A Pillar of Modern Drug Design

The isoxazole ring is a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms.[5] This arrangement confers a unique set of electronic and steric properties that have been successfully leveraged in a wide range of FDA-approved drugs, from the anti-inflammatory COX-2 inhibitor Valdecoxib to the antirheumatic agent Leflunomide and the antibacterial Sulfamethoxazole.[2][6][7] The power of the isoxazole moiety lies in its ability to improve pharmacokinetic profiles, enhance efficacy, and reduce toxicity through strategic structural modifications.[8] This guide moves beyond a simple catalog of compounds to explain the underlying principles that govern their behavior, providing a framework for predictive design.

Caption: The core structure and numbering of the isoxazole ring.

The Electronic Architecture of the Isoxazole Ring

The physicochemical character of a substituted isoxazole is fundamentally dictated by the electronic landscape of the heterocyclic ring. As an electron-rich aromatic system, its reactivity and intermolecular interactions are highly sensitive to the nature of its substituents.[8][9]

The weak N-O bond is a key feature, predisposing the ring to certain cleavage reactions under specific conditions, a property that can be exploited in pro-drug strategies or must be shielded to ensure stability.[8] The placement of substituents at the C3, C4, and C5 positions allows for precise control over the molecule's electron density distribution.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring. This enhances the acidity of neighboring protons and makes the ring more susceptible to nucleophilic attack.

  • Electron-Donating Groups (EDGs) , like amino (-NH₂) or methoxy (-OCH₃) groups, increase the ring's electron density.[10][11] This influences the basicity of the ring nitrogen and can direct electrophilic substitution reactions.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to visualize these effects.[12] Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help predict reactivity, while Molecular Electrostatic Potential (MEP) maps visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering critical insights for rational drug design.[13][14]

SubstituentEffects sub sub prop prop ewg ewg edg edg substituent Substituent at C3, C4, or C5 ewg_node Electron-Withdrawing (e.g., -NO2, -CF3) substituent->ewg_node Type edg_node Electron-Donating (e.g., -NH2, -OCH3) substituent->edg_node Type ring Isoxazole Ring Electron Density ewg_node->ring Decreases edg_node->ring Increases pka pKa (Basicity of N2) ring->pka Modulates logp LogP (Lipophilicity) ring->logp Influences stability Metabolic Stability ring->stability Impacts reactivity Chemical Reactivity ring->reactivity Determines

Caption: Influence of substituents on the core properties of the isoxazole ring.

Key Physicochemical Properties and Their Modulation

A deep understanding of how to manipulate physicochemical properties is the cornerstone of medicinal chemistry. For isoxazole derivatives, this involves the strategic selection of substituents to achieve an optimal balance for a given therapeutic target.

Lipophilicity (LogP): Balancing Permeability and Solubility

The partition coefficient (LogP) is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It quantifies the balance between aqueous solubility and lipid permeability. For isoxazole derivatives, LogP can be finely tuned:

  • Increasing Lipophilicity: Introducing non-polar substituents like alkyl chains, aryl groups, or halogens will increase the LogP value, often improving membrane permeability.

  • Decreasing Lipophilicity: Adding polar functional groups such as hydroxyls (-OH), amines (-NH₂), or carboxylic acids (-COOH) will decrease LogP, typically enhancing aqueous solubility.

Computational tools like SwissADME can accurately predict LogP values, allowing for the in silico screening of virtual libraries before committing to synthesis.[15][16]

Substituent (R) at C5 of 3-phenylisoxazolePredicted LogPPredicted Water Solubility (LogS)General Effect
-H2.50-3.01Baseline
-CH₃2.95-3.42Increased Lipophilicity
-Cl3.19-3.65Significantly Increased Lipophilicity
-OH2.15-2.85Increased Hydrophilicity
-NH₂1.98-2.71Significantly Increased Hydrophilicity
Note: Values are representative and calculated for illustrative purposes based on established principles. Actual values may vary.
Acidity/Basicity (pKa): The Role in Ionization and Receptor Interaction

The lone pair of electrons on the sp²-hybridized nitrogen at position 2 gives the isoxazole ring a weakly basic character (pKa of conjugate acid ≈ -3.0).[9] This basicity is heavily influenced by the electronic nature of substituents:

  • EDGs at the C3 or C5 positions increase the electron density on the nitrogen, thereby increasing its basicity (raising the pKa of the conjugate acid).

  • EWGs decrease the electron density, making the nitrogen less basic (lowering the pKa).

The ionization state of a drug at physiological pH (≈7.4) is critical for its solubility, membrane transport, and ability to form ionic bonds with its biological target.

Metabolic Stability: The Isoxazole Ring as a Bioisosteric Shield

One of the most powerful applications of the isoxazole ring in drug design is its role as a bioisostere—a chemical group that can replace another while retaining similar biological activity but altering physicochemical properties.[3] The isoxazole ring is frequently used to replace metabolically labile ester and amide functionalities.[4][17] Its aromatic nature and lack of an easily hydrolyzable bond render it highly resistant to degradation by common metabolic enzymes like esterases and amidases. This strategic replacement can dramatically increase a compound's metabolic stability and in vivo half-life.[1][4]

Bioisostere labile labile stable stable enzyme enzyme ester { R1 | Ester | R2} metabolism Metabolic Cleavage ester->metabolism isoxazole { R1 | Isoxazole | R2} no_metabolism Metabolic Stability isoxazole->no_metabolism hydrolase Esterase / Amidase hydrolase->isoxazole Blocked hydrolase->metabolism Catalyzes

Caption: Bioisosteric replacement of a labile ester with a stable isoxazole ring.

Experimental and Computational Workflows for Property Determination

Validating the physicochemical properties of novel substituted isoxazoles requires a combination of robust synthetic protocols, rigorous characterization, and validated assays.

Synthesis of Substituted Isoxazoles: A Foundational Protocol

The [3+2] cycloaddition between a nitrile oxide (generated in situ) and an alkyne is one of the most versatile and widely used methods for constructing the 3,5-disubstituted isoxazole core.[2][18][19]

Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

  • Aldoxime Formation:

    • To a solution of a substituted aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.2 eq).

    • Causality: This step converts the aldehyde into the corresponding aldoxime, which is the precursor to the nitrile oxide dipole.

    • Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.

  • In Situ Nitrile Oxide Generation and Cycloaddition:

    • To the crude aldoxime solution, add the desired terminal alkyne (1.1 eq).

    • Slowly add a solution of sodium hypochlorite (NaOCl, household bleach) (1.2 eq) dropwise while maintaining the temperature below 30°C.

    • Causality: NaOCl acts as an oxidant to convert the aldoxime into a highly reactive nitrile oxide intermediate. This intermediate immediately undergoes a [3+2] cycloaddition with the alkyne present in the flask, which is a highly efficient and regioselective ring-forming reaction.

  • Workup and Purification:

    • Stir the reaction for 12-24 hours at room temperature.

    • Quench the reaction with water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product via column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.

Caption: Experimental workflow for the synthesis of substituted isoxazoles.

Spectroscopic Confirmation: Validating the Molecular Structure

The identity and purity of the synthesized compound must be unequivocally confirmed.

  • ¹H and ¹³C NMR Spectroscopy: Provides the carbon-hydrogen framework. The proton on the C4 of the isoxazole ring typically appears as a distinct singlet around δ 6.5 ppm.[20] The chemical shifts of substituent protons and carbons confirm their placement and electronic environment.[21]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups. Characteristic peaks include C=N stretching (~1610 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).[22]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

In Vitro Metabolic Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes.

Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a solution of the test compound (typically 1 µM) in a phosphate buffer (pH 7.4).

  • Incubation: Add liver microsomes (e.g., human, rat) to the compound solution. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM).

    • Causality: Cytochrome P450 enzymes, located in the microsomes, are NADPH-dependent. Without this cofactor, the metabolic reactions will not proceed efficiently.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound over time.

  • Calculation: The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.[4]

Conclusion: Strategic Application in Drug Design

The isoxazole scaffold is far more than a mere structural component; it is a versatile tool for molecular engineering. A thorough understanding of how substituents influence the fundamental physicochemical properties—lipophilicity, ionization, and metabolic stability—empowers medicinal chemists to rationally design next-generation therapeutics. By leveraging the principles and workflows outlined in this guide, researchers can more efficiently navigate the complex multiparameter optimization challenge of drug discovery, transforming promising isoxazole-based hits into clinical candidates with superior drug-like properties. The continued exploration of this privileged core will undoubtedly lead to the development of novel medicines to address unmet medical needs.[23]

References

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry - ACS Publications. [Link]

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  • Convenient synthesis of multi-substituted isoxazoles including a sulfonamide skeleton based on N-sulfonylketenimine and hydroxyimidoyl chloride. Taylor & Francis Online. [Link]

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Exploratory

The Isoxazole Nucleus: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its inherent electronic characteristics, metabolic robustness, and capacity to engage in a multitude of non-covalent interactions have cemented its role in the conception of novel therapeutic agents. This guide provides a comprehensive technical overview of isoxazole derivatives in drug discovery, delving into their synthesis, multifaceted biological activities, and underlying mechanisms of action. With a focus on practical application, this document furnishes detailed experimental methodologies and quantitative data to empower researchers in the strategic design and development of next-generation isoxazole-based therapeutics.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole moiety is a versatile building block in drug design due to its unique physicochemical properties.[1] It is an aromatic heterocycle with a molecular formula of C₃H₃NO.[2] The presence of both a nitrogen and an oxygen atom in the ring imparts a unique electronic distribution, allowing for a range of interactions with biological targets.[3] Furthermore, the isoxazole ring is relatively stable to metabolic degradation, a desirable feature for drug candidates.[1]

The strategic incorporation of the isoxazole nucleus into molecular frameworks has given rise to a plethora of compounds with a broad spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and immunomodulatory effects.[2][4][5][6] This versatility has led to the successful development and commercialization of several isoxazole-containing drugs, such as the anti-inflammatory agent valdecoxib, the antirheumatic drug leflunomide, and a range of β-lactamase resistant antibiotics like cloxacillin and dicloxacillin.[7][8]

Synthesis of Isoxazole Derivatives: Key Methodologies and Protocols

The construction of the isoxazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

1,3-Dipolar Cycloaddition: A Cornerstone of Isoxazole Synthesis

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is the most widely employed method for the synthesis of isoxazoles.[9] This reaction is highly efficient and often proceeds with high regioselectivity.

This protocol describes a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.[10]

Materials:

  • Aldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (1.05 equiv)

  • Sodium hydroxide (1.05 equiv)

  • Terminal alkyne (1.0 equiv)

  • Chloramine-T trihydrate (1.05 equiv)

  • Copper(II) sulfate pentahydrate (0.01 equiv)

  • Sodium ascorbate (0.02 equiv)

  • tert-Butanol/Water (1:1)

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.05 equiv) in a 1:1 mixture of tert-butanol and water. Add a solution of sodium hydroxide (1.05 equiv) in water. Stir the mixture at room temperature for 30-60 minutes, or until Thin Layer Chromatography (TLC) analysis indicates complete conversion of the aldehyde to the aldoxime.

  • Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add the terminal alkyne (1.0 equiv), copper(II) sulfate pentahydrate (0.01 equiv), and sodium ascorbate (0.02 equiv). Add chloramine-T trihydrate (1.05 equiv) portion-wise over 10-15 minutes. The reaction may be exothermic. Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Workup and Purification: Quench the reaction with water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the 3,5-disubstituted isoxazole.

Synthesis from Chalcones

Chalcones, α,β-unsaturated ketones, are readily accessible precursors for the synthesis of isoxazoles. The reaction of a chalcone with hydroxylamine hydrochloride under basic conditions leads to the formation of the isoxazole ring.

This protocol details the synthesis of 3,5-disubstituted isoxazoles from chalcone precursors.[2][11]

Materials:

  • Chalcone (0.01 mol)

  • Hydroxylamine hydrochloride (0.01 mol)

  • Ethanol

  • Sodium acetate

  • Glacial acetic acid

Procedure:

  • In a 50 mL round-bottom flask, dissolve the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol.

  • Add sodium acetate and a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture and reflux for 8-10 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from aqueous ethanol to yield the pure 3,5-disubstituted isoxazole.

G cluster_0 1,3-Dipolar Cycloaddition cluster_1 Synthesis from Chalcones Aldehyde Aldehyde Nitrile Oxide (in situ) Nitrile Oxide (in situ) Aldehyde->Nitrile Oxide (in situ) Hydroxylamine, Oxidant Alkyne Alkyne 3,5-Disubstituted Isoxazole_1 3,5-Disubstituted Isoxazole Alkyne->3,5-Disubstituted Isoxazole_1 Nitrile Oxide (in situ)->3,5-Disubstituted Isoxazole_1 [3+2] Cycloaddition Acetophenone Acetophenone Chalcone Chalcone Acetophenone->Chalcone Base Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone 3,5-Disubstituted Isoxazole_2 3,5-Disubstituted Isoxazole Chalcone->3,5-Disubstituted Isoxazole_2 Hydroxylamine G Isoxazole Derivative Isoxazole Derivative Bcl-2 Bcl-2 (Anti-apoptotic) Isoxazole Derivative->Bcl-2 Inhibition Bax Bax (Pro-apoptotic) Isoxazole Derivative->Bax Activation Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by isoxazole derivatives.

Quantitative Anticancer Activity of Representative Isoxazole Derivatives:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Curcumin-Isoxazole HybridMCF-7 (Breast)3.97[1]
Hydnocarpin-Isoxazole HybridA375 (Melanoma)0.76 (48h)[1]
Isoxazole-Amide Analogue (2d)HeLa (Cervical)15.48[12]
Isoxazole-Amide Analogue (2d)Hep3B (Liver)~23[12]
Monoterpene Isoxazoline (16c)HT1080 (Fibrosarcoma)9.02[11]
Diosgenin-Isoxazole Hybrid (24)MCF-7 (Breast)9.15[11]
Anti-inflammatory Activity

Isoxazole derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. [1] Mechanism of Anti-inflammatory Action: A Case Study of Valdecoxib

Valdecoxib is a selective COX-2 inhibitor, and its isoxazole ring is a key structural feature for its activity. [13]COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over COX-1, valdecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. [13][14]

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Valdecoxib Valdecoxib Valdecoxib->COX-2 Selective Inhibition

Caption: Mechanism of action of Valdecoxib as a selective COX-2 inhibitor.

Quantitative Anti-inflammatory Activity of Valdecoxib:

CompoundTarget EnzymeIC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
ValdecoxibCOX-1>100>2000[13]
ValdecoxibCOX-20.05>2000[13]
Antimicrobial Activity

Isoxazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.

Antibacterial Activity:

Isoxazole-containing antibiotics, such as cloxacillin and oxacillin, are effective against β-lactamase-producing bacteria. [8]Other isoxazole derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [6] Antifungal Activity:

The antifungal mechanism of some azole compounds involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. [15][16]This disruption of the cell membrane leads to fungal cell death.

Quantitative Antimicrobial Activity of Representative Isoxazole Derivatives:

CompoundMicroorganismMIC (µg/mL)Reference
Isoxazole Derivative (178f)E. coli95[6]
Isoxazole Derivative (178e)S. aureus95[6]
Isoxazole-linked OxadiazoleS. aureus62.5[17]
Isoxazole-linked OxadiazoleS. epidermidis31.25[17]
Isoxazole-Isoxazoline Conjugate (5h)E. coli10[18]
Isoxazole-Isoxazoline Conjugate (5h)B. subtilis10[18]
Isoxazole-Isoxazoline Conjugate (5h)C. albicans60[18]
Antiviral Activity

Recent studies have highlighted the potential of isoxazole derivatives as antiviral agents. For instance, certain isoxazole-based small molecules have shown potent activity against the Zika virus (ZIKV). [19] Quantitative Antiviral Activity of a Representative Isoxazole Derivative:

CompoundVirusEC50 (µM)Reference
KR-26827ZIKV MR7661.35[19]

Case Study: Leflunomide - An Immunomodulatory Isoxazole Derivative

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. [5]It is a prodrug that is rapidly converted to its active metabolite, teriflunomide, in the body. [5] Mechanism of Action:

Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo synthesis of pyrimidines. [5][6]Lymphocytes, which are rapidly proliferating cells central to the inflammatory process in rheumatoid arthritis, are highly dependent on this pathway for DNA and RNA synthesis. By inhibiting DHODH, leflunomide effectively halts the proliferation of these immune cells, thereby reducing inflammation and disease progression. [5][6]

G Leflunomide Leflunomide Teriflunomide (Active Metabolite) Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide (Active Metabolite) Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide (Active Metabolite)->DHODH Inhibition De Novo Pyrimidine Synthesis De Novo Pyrimidine Synthesis DHODH->De Novo Pyrimidine Synthesis Lymphocyte Proliferation Lymphocyte Proliferation De Novo Pyrimidine Synthesis->Lymphocyte Proliferation Inflammation Inflammation Lymphocyte Proliferation->Inflammation

Caption: Mechanism of action of the immunomodulatory drug Leflunomide.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility in synthesis and its ability to interact with a wide range of biological targets have led to the development of numerous compounds with significant therapeutic potential. The successful clinical application of several isoxazole-containing drugs validates the importance of this heterocyclic core.

Future research in this field will likely focus on the development of isoxazole derivatives with enhanced potency and selectivity for their targets. The exploration of novel therapeutic applications for isoxazole-based compounds, particularly in areas of unmet medical need, remains a promising avenue of investigation. Furthermore, the use of computational tools and structure-based drug design will undoubtedly accelerate the discovery and optimization of the next generation of isoxazole-containing drugs.

References

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. (URL: [Link])

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (URL: [Link])

  • Leflunomide - Wikipedia. (URL: [Link])

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives - Semantic Scholar. (URL: [Link])

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (URL: [Link])

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (URL: [Link])

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways - ResearchGate. (URL: [Link])

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (URL: [Link])

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (URL: [Link])

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (URL: [Link])

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (URL: [Link])

  • A novel isoxazole compound CM2-II-173 inhibits the invasive phenotype of triple-negative breast cancer cells - PMC. (URL: [Link])

  • Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents - PubMed. (URL: [Link])

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica. (URL: [Link])

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - MDPI. (URL: [Link])

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC. (URL: [Link])

  • Schematic diagram for the synthesis route for isoxazole derivatives - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. (URL: [Link])

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  • Leflunomide: mode of action in the treatment of rheumatoid arthritis. (URL: [Link])

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Scholars Research Library. (URL: [Link])

  • Isoxazole Derivatives as Regulators of Immune Functions - PMC. (URL: [Link])

  • Isoxazole derivatives as multi-target agents: virucidal, antibacterial, and antiproliferative effects on skin cancer cells - ResearchGate. (URL: [Link])

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC. (URL: [Link])

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC. (URL: [Link])

  • Green Synthesis of Chalcone Derivatives Using Chalcones as Precursor - IntechOpen. (URL: [Link])

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Protocols & Analytical Methods

Method

Synthesis Protocol for 3-(2-Chlorophenyl)isoxazole: A 1,3-Dipolar Cycloaddition Approach

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol Introduction and Strategic Rationale The isoxazole ring is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Introduction and Strategic Rationale

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized to impart metabolic stability, modulate physicochemical properties, and serve as a bioisostere for amide or ester linkages. The synthesis of 3-arylisoxazoles lacking substitution at the 4- and 5-positions—such as 3-(2-chlorophenyl)isoxazole —presents a unique synthetic challenge. Direct [3+2] cycloaddition using acetylene gas is operationally hazardous and requires specialized pressurized equipment.

To bypass these limitations, this protocol employs a highly efficient, self-validating synthetic sequence utilizing vinyl acetate as a liquid, bench-stable acetylene equivalent [1]. The strategy relies on the in situ generation of a highly reactive nitrile oxide from 2-chlorobenzaldehyde oxime, followed by a regioselective 1,3-dipolar cycloaddition and a subsequent base-mediated aromatization.

Mechanistic Causality
  • Oximation: The reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride is thermodynamically driven to form the (E)-oxime due to steric minimization.

  • Electrophilic Chlorination: N-Chlorosuccinimide (NCS) converts the oxime to a hydroximinoyl chloride. This step requires careful temperature control and an acidic initiator to overcome the radical/electrophilic induction period [2].

  • Dipolar Cycloaddition: Triethylamine (Et₃N) dehydrohalogenates the hydroximinoyl chloride to form 2-chlorobenzonitrile oxide. Because nitrile oxides rapidly dimerize into inactive furoxans, Et₃N must be added at a strictly controlled rate to maintain a low steady-state concentration of the dipole.

  • Elimination/Aromatization: The initial cycloadduct, 5-acetoxy-3-(2-chlorophenyl)-4,5-dihydroisoxazole, undergoes rapid E1cB-like elimination of acetic acid under basic conditions to yield the thermodynamically stable aromatic isoxazole [3].

Experimental Workflow and Logical Relationships

Workflow A 2-Chlorobenzaldehyde + NH₂OH·HCl B 2-Chlorobenzaldehyde Oxime A->B EtOH/H₂O, NaOH RT, 1 h C 2-Chloro-N-hydroxy- benzimidoyl chloride B->C NCS, DMF RT to 35°C D 5-Acetoxy-3-(2-chlorophenyl)- 4,5-dihydroisoxazole C->D Vinyl Acetate, Et₃N DCM, 0°C to RT E 3-(2-Chlorophenyl) isoxazole D->E NaOH, MeOH Reflux, 2 h

Workflow for the multi-step synthesis of 3-(2-chlorophenyl)isoxazole.

Quantitative Data Summary

Table 1: Stoichiometry and Reagent Parameters

StepReagent / IntermediateMW ( g/mol )EquivalentsAmount (for 50 mmol scale)Role
1 2-Chlorobenzaldehyde140.571.07.03 gStarting Material
1 Hydroxylamine HCl69.491.13.82 gNitrogen Source
1 Sodium Hydroxide (50% aq)40.001.24.80 gBase / Neutralizer
2 2-Chlorobenzaldehyde Oxime155.581.0~7.78 g (assuming 100%)Intermediate 1
2 N-Chlorosuccinimide (NCS)133.531.057.01 gChlorinating Agent
3 Hydroximinoyl Chloride190.031.0~9.50 g (assuming 100%)Intermediate 2
3 Vinyl Acetate86.093.012.91 g (13.8 mL)Dipolarophile
3 Triethylamine (Et₃N)101.191.26.07 g (8.4 mL)Base (Dehydrohalogenation)
4 Sodium Hydroxide (solid)40.002.04.00 gBase (Elimination)

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Chlorobenzaldehyde Oxime

Self-Validation Check: The reaction transitions from a biphasic mixture to a clear solution, followed by the precipitation of the oxime upon acidification.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-chlorobenzaldehyde (7.03 g, 50.0 mmol) in a mixture of ethanol (25 mL) and water (25 mL). Add crushed ice (20 g) to the flask.

  • Addition: Add hydroxylamine hydrochloride (3.82 g, 55.0 mmol) in one portion.

  • Neutralization: Slowly add 50% aqueous NaOH (~4.8 g) dropwise until the mixture is strongly alkaline (pH > 10, verify with litmus paper).

  • Reaction: Stir the mixture vigorously at room temperature for 1 hour.

  • Workup: Acidify the mixture with concentrated HCl to pH 4-5. Extract the precipitated oxime with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Yield Expectation: >95% (White to pale yellow solid). The crude product is sufficiently pure for the next step [2].

Step 2: Synthesis of 2-Chloro-N-hydroxybenzimidoyl Chloride

Self-Validation Check: A sudden temperature spike indicates the initiation of the chlorination. Failure to observe this spike means the reaction has stalled and requires initiation.

  • Setup: Dissolve 2-chlorobenzaldehyde oxime (7.78 g, 50.0 mmol) in anhydrous DMF (45 mL) in a 250 mL flask.

  • Initiation (Critical): Add approximately one-fifth of the NCS (1.4 g). Stir for 10 minutes. If no temperature rise is observed, introduce a trace amount of HCl gas (or 1 drop of concentrated HCl) to initiate the radical/electrophilic cascade.

  • Controlled Addition: Once the internal temperature begins to rise (reaching ~35 °C), cool the flask in an ice-water bath to maintain the temperature between 25–35 °C. Add the remaining NCS (5.61 g) in small portions over 30 minutes.

  • Completion: Stir the solution overnight at room temperature.

  • Workup: Pour the mixture into ice water (200 mL) and extract with diethyl ether (3 × 50 mL). Wash the ether extracts thoroughly with water (3 × 50 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Step 3: 1,3-Dipolar Cycloaddition with Vinyl Acetate

Self-Validation Check: The slow addition of Et₃N will cause the immediate precipitation of triethylammonium chloride (Et₃N·HCl) as a white solid, confirming the generation of the nitrile oxide.

  • Setup: Dissolve the crude hydroximinoyl chloride (~9.5 g, 50.0 mmol) and vinyl acetate (13.8 mL, 150 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).

  • Dipole Generation: Dissolve Et₃N (8.4 mL, 60.0 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture via a syringe pump over a period of 2 hours. Note: Rapid addition leads to high concentrations of the nitrile oxide, resulting in dimerization to the undesired bis(2-chlorophenyl)furoxan.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 6 hours.

  • Workup: Quench the reaction with water (50 mL). Separate the organic layer, wash with 1M HCl (50 mL) to remove excess Et₃N, followed by brine. Dry over Na₂SO₄ and concentrate to yield the crude 5-acetoxyisoxazoline.

Step 4: Base-Mediated Aromatization

Self-Validation Check: TLC monitoring (Hexanes/EtOAc 8:2) will show the disappearance of the fluorescent intermediate and the appearance of a higher Rf, strongly UV-active spot corresponding to the fully aromatic isoxazole.

  • Setup: Dissolve the crude cycloadduct from Step 3 in methanol (50 mL).

  • Elimination: Add solid NaOH (4.0 g, 100 mmol) to the solution. Attach a reflux condenser and heat the mixture to reflux (65 °C) for 2 hours [4].

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the methanol. Dilute the residue with water (50 mL) and extract with ethyl acetate (3 × 50 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify the residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford pure 3-(2-chlorophenyl)isoxazole.

Mechanistic Pathway Visualization

Mechanism Hydroximinoyl Hydroximinoyl Chloride Ar-C(Cl)=NOH NitrileOxide Nitrile Oxide (1,3-Dipole) Ar-C≡N⁺-O⁻ Hydroximinoyl->NitrileOxide Et₃N (Base) - HCl Cycloadduct Cycloadduct 5-Acetoxyisoxazoline NitrileOxide->Cycloadduct + Vinyl Acetate [3+2] Cycloaddition VinylAcetate Vinyl Acetate (Dipolarophile) CH₂=CH-OAc VinylAcetate->Cycloadduct Product Aromatized Product 3-(2-Chlorophenyl)isoxazole Cycloadduct->Product NaOH / MeOH - AcOH

Mechanistic pathway detailing nitrile oxide generation, cycloaddition, and subsequent aromatization.

Analytical Characterization

To validate the successful synthesis of 3-(2-chlorophenyl)isoxazole, the following analytical signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz): The defining features of the unsubstituted isoxazole ring are two doublets. The C5 proton appears highly deshielded at approximately δ 8.45 ppm (d, J = 1.6 Hz), while the C4 proton appears at δ 6.65 ppm (d, J = 1.6 Hz). The aromatic protons of the 2-chlorophenyl ring will appear as a multiplet between δ 7.30 - 7.80 ppm.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 180.0 (with a characteristic ³⁵Cl/³⁷Cl isotopic pattern at 180.0 and 182.0 in a 3:1 ratio).

References

  • Reddy, A. R., et al. "Application of [3 + 2] Cycloaddition in the Synthesis of Valdecoxib." Synthetic Communications, 2008.[Link]

  • Natale, N. R., et al. "Unique Structure−Activity Relationship for 4-Isoxazolyl-1,4-dihydropyridines." Journal of Medicinal Chemistry, 2002.[Link]

  • Grünanger, P., Vita-Finzi, P. "Isoxazoles, Part 1." The Chemistry of Heterocyclic Compounds, Volume 49, John Wiley & Sons, 1991.[Link]

  • Wu, G.-J., et al. "Polymer-Supported Vinyl Sulfone as an Efficient Reagent for the Synthesis of 3-Monosubstituted Isoxazoles." Tetrahedron, 2008.[Link]

Application

Application Note: Isoxazole Ring Synthesis via 1,3-Dipolar Cycloaddition

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[1][2] The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, represents one of the most powerful and versatile strategies for the construction of the isoxazole heterocycle.[3][4] This application note provides a comprehensive guide to the synthesis of isoxazoles via the [3+2] cycloaddition of in situ generated nitrile oxides with alkynes. We will delve into the reaction mechanism, provide detailed, field-proven protocols, and offer insights into process optimization and troubleshooting, aimed at empowering researchers in drug discovery and chemical development.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[5][6] Their prevalence in marketed drugs such as the COX-2 inhibitor Valdecoxib, the antibiotic Sulfamethoxazole, and the immunosuppressant Leflunomide underscores their importance.[3] The nitrogen-oxygen bond within the ring is relatively weak, allowing the isoxazole to serve as a masked precursor for other valuable functionalities like β-hydroxy ketones or β-amino alcohols, further expanding its synthetic utility.[7]

The most robust and widely adopted method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne or alkene.[3] This reaction is a cornerstone of "click chemistry," valued for its high efficiency, regioselectivity, and broad functional group tolerance.[3]

Reaction Mechanism and Regioselectivity

The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction where the 4π electrons of the nitrile oxide and the 2π electrons of the alkyne combine to form a five-membered ring in a single, thermally allowed [4π + 2π] suprafacial addition.[4][8]

The Key Players: Nitrile Oxide and Alkyne
  • 1,3-Dipole (Nitrile Oxide): A linear molecule with the structure R-C≡N⁺-O⁻. It possesses four electrons across three parallel π-orbitals and exhibits both nucleophilic (at the oxygen) and electrophilic (at the carbon) character.[9]

  • Dipolarophile (Alkyne): An electron-rich or electron-deficient π-system that reacts with the 1,3-dipole.

Frontier Molecular Orbital (FMO) Theory

The regioselectivity of the cycloaddition—the specific orientation of the dipole and dipolarophile—is governed by the interactions of their frontier molecular orbitals (HOMO and LUMO).[4][8] The reaction proceeds through the transition state with the smallest energy gap between the HOMO of one component and the LUMO of the other.

  • For terminal alkynes (R'-C≡C-H): The reaction is typically under HOMO(dipole)-LUMO(dipolarophile) control. The larger orbital coefficient on the LUMO of a terminal alkyne is on the unsubstituted carbon. This leads to the preferential formation of 3,5-disubstituted isoxazoles .[10]

  • Catalyst Control: While thermal reactions have an inherent regioselectivity, certain catalysts can reverse this outcome. For instance, ruthenium catalysts can favor the formation of 3,4-disubstituted isoxazoles by altering the electronic properties of the components.[10][11]

The general mechanism for the formation of a 3,5-disubstituted isoxazole is depicted below.

Experimental Workflow start Dissolve Aldoxime & Alkyne in DCM cool Cool to 0 °C start->cool add_naocl Dropwise Addition of Aqueous NaOCl cool->add_naocl stir Stir at Room Temp (2-4h) add_naocl->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Dry, Concentrate & Purify via Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end Pure Isoxazole characterize->end

Sources

Method

Using 3-(2-Chlorophenyl)isoxazole in kinase inhibitor library synthesis

An In-Depth Technical Guide to the Application of 3-(2-Chlorophenyl)isoxazole in the Synthesis of Kinase Inhibitor Libraries Introduction: The Isoxazole Scaffold in Modern Kinase Inhibitor Design Protein kinases are fund...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 3-(2-Chlorophenyl)isoxazole in the Synthesis of Kinase Inhibitor Libraries

Introduction: The Isoxazole Scaffold in Modern Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has made them one of the most intensively pursued classes of drug targets over the past two decades.[2][3] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms, but significant challenges remain, including off-target effects and acquired resistance.[2][4] Consequently, the discovery of novel, potent, and selective kinase inhibitors is a paramount objective in medicinal chemistry.[2]

Combinatorial chemistry and the synthesis of focused libraries of compounds around a "privileged" scaffold are cornerstone strategies for accelerating this discovery process.[5] The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a versatile and highly effective scaffold in this context.[6][7] Isoxazole derivatives exhibit a wide range of biological activities, including potent anticancer properties, making them attractive starting points for inhibitor design.[8][9][10] This guide focuses on the strategic use of a specific, high-value building block, 3-(2-chlorophenyl)isoxazole , for the construction of kinase inhibitor libraries.

The 3-(2-Chlorophenyl)isoxazole Core: A Rationale for Its Utility

The selection of a core scaffold is a critical decision in library design. The 3-(2-chlorophenyl)isoxazole moiety is not arbitrary; each component contributes to its potential as a successful kinase inhibitor framework.

  • The Isoxazole Ring: This heterocycle is a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. Its unique electronic properties and the weak N-O bond also make it a valuable synthetic intermediate, allowing for further modifications.[9]

  • The 3-Phenyl Group: This substituent provides a vector for exploring a key hydrophobic region of the kinase ATP-binding site, often referred to as the "selectivity pocket."

  • The 2-Chloro Substituent: The strategic placement of a chlorine atom on the phenyl ring is a well-established tactic in medicinal chemistry. The ortho-chloro group can exert a profound influence on the molecule's conformational preference through steric and electronic effects. This can lock the inhibitor into a more bioactive conformation, enhancing binding affinity and, critically, improving selectivity against other kinases.[11] This phenomenon can be so significant that it has been informally termed the "magic chloro" effect in drug discovery.[12] The presence of a chlorine group at this position has also been shown to enhance the antibacterial activity of some isoxazole derivatives.[10]

Workflow for Kinase Inhibitor Library Synthesis

The overall strategy involves the synthesis of a key functionalized intermediate, 3-(2-chlorophenyl)isoxazol-5-amine, which serves as the central hub for diversification. This amine provides a reactive handle for coupling a wide array of chemical moieties, typically carboxylic acids, to generate a library of amides. This approach allows for systematic exploration of the structure-activity relationship (SAR) around the core scaffold.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Library Diversification cluster_2 Part 3: Screening & Analysis A 2-Chlorobenzaldehyde B 3-(2-chlorophenyl)-3-oxopropanenitrile A->B  Claisen Condensation C 3-(2-Chlorophenyl)isoxazol-5-amine (Key Intermediate) B->C  Cyclization with  Hydroxylamine E Kinase Inhibitor Library (Amide Derivatives) C->E  Amide Coupling D Diverse Carboxylic Acids (R-COOH) D->E F Kinase Panel Screening E->F G SAR Data & Hit Identification F->G

Caption: Overall workflow for the synthesis and screening of a kinase inhibitor library.

Experimental Protocols

The following protocols provide a detailed methodology for synthesizing a kinase inhibitor library based on the 3-(2-chlorophenyl)isoxazole scaffold.

Protocol 1: Synthesis of Key Intermediate: 3-(2-Chlorophenyl)isoxazol-5-amine

This protocol details the synthesis of the crucial amine intermediate starting from commercially available 2-chlorobenzaldehyde. The procedure is adapted from established methods for isoxazole synthesis.[13]

Part A: Synthesis of 3-(2-chlorophenyl)-3-oxopropanenitrile

  • Reaction Setup: In a flame-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, prepare a suspension of sodium ethoxide (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Reactant Addition: Add acetonitrile (approx. 1.5 eq) to the suspension. In the dropping funnel, prepare a solution of methyl 2-chlorobenzoate (1.0 eq) in anhydrous THF.

  • Claisen Condensation: Add the methyl 2-chlorobenzoate solution dropwise to the stirring mixture at room temperature. After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup and Extraction: Cool the reaction to room temperature and quench by pouring it into a beaker of ice. Acidify the aqueous mixture with 2M HCl until the pH is approximately 5-6. Extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 3-(2-chlorophenyl)-3-oxopropanenitrile as a solid.[13]

Part B: Cyclization to 3-(2-Chlorophenyl)isoxazol-5-amine

  • Reaction Setup: To a solution of 3-(2-chlorophenyl)-3-oxopropanenitrile (1.0 eq) from the previous step in ethanol, add hydroxylamine hydrochloride (1.2-1.5 eq).

  • Base Addition: Add a base such as sodium acetate or potassium carbonate (2.0-3.0 eq) to the mixture. The goal is to maintain a pH > 8 to favor the formation of the desired 5-amino isomer.[13]

  • Cyclization: Heat the reaction mixture to reflux (approx. 80-100°C) for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. A precipitate of the crude product should form. Collect the solid by vacuum filtration. If no precipitate forms, extract the product with ethyl acetate.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(2-chlorophenyl)isoxazol-5-amine.

Protocol 2: Parallel Amide Coupling for Library Synthesis

This protocol describes a standard method for generating a library of diverse amides from the key amine intermediate. This can be performed in parallel using a multi-well plate format.

  • Arraying Reagents: In an array of reaction vials or a 96-well plate, dispense a solution of 3-(2-chlorophenyl)isoxazol-5-amine (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).

  • Adding Carboxylic Acids: To each vial, add a different carboxylic acid (1.1 eq) from a pre-prepared stock solution plate. The diversity of the final library is determined by the selection of these acids.

  • Coupling Reagents: To each vial, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Seal the plate and allow the reactions to proceed at room temperature with shaking for 12-24 hours.

  • Workup: Quench the reactions by adding water to each well. Extract the products into an organic solvent (e.g., ethyl acetate). The organic phase can be separated and the solvent evaporated to yield the crude library members.

  • Purification and Characterization: Purification is typically achieved using high-throughput methods like preparative HPLC-MS. Each library member should be characterized by LC-MS to confirm identity and purity.

Caption: General structure of the synthesized kinase inhibitor library.

Screening and Data Analysis

Once synthesized and purified, the library is ready for biological evaluation.

  • Primary Screening: The library should be screened at a single, high concentration (e.g., 10 µM) against a panel of target kinases. The output is typically percent inhibition.

  • Hit Confirmation: Compounds that show significant inhibition (e.g., >50%) in the primary screen are considered "hits." These hits are then re-tested to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are subjected to dose-response analysis, where the compound is tested at multiple concentrations to determine its half-maximal inhibitory concentration (IC₅₀).

  • Selectivity Profiling: Potent compounds should be profiled against a broader panel of kinases to assess their selectivity. A highly selective inhibitor will potently inhibit the target kinase while showing little to no activity against other kinases.

Data Presentation

The results of the screening cascade are best summarized in a table to facilitate comparison and identification of promising leads.

Compound IDR-GroupTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)Selectivity Index (Off-Target 1 / Target)
L-001 4-Fluorophenyl85>10,0002,500>117
L-002 3-Pyridyl1205,000>10,00042
L-003 Cyclohexyl2,500>10,000>10,000>4
L-004 N-methyl-piperazine458001,20018

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The 3-(2-chlorophenyl)isoxazole scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. The synthetic route described here is robust and amenable to high-throughput parallel synthesis, enabling the rapid generation of a diverse chemical library. By systematically exploring different functionalities at the 5-position, researchers can probe the structure-activity relationships that govern potency and selectivity. Hits identified from this library can serve as excellent starting points for lead optimization campaigns, ultimately paving the way for the development of next-generation therapeutics.[6][7]

References

  • Title: Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review Source: Engineered Science Publisher URL: [Link]

  • Title: Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors Source: PubMed URL: [Link]

  • Title: Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety Source: Encyclopedia MDPI URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: PeerJ URL: [Link]

  • Title: Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Source: Semantic Scholar URL: [Link]

  • Title: An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches Source: PMC URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: A Structure-Based Library Approach to Kinase Inhibitors Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Chemical synthesis method of 3-(2-chlorophenyl)
  • Title: CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)
  • Title: CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)
  • Title: Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt Source: PMC URL: [Link]

  • Title: New technique improves the selectivity of kinase inhibitors Source: Drug Target Review URL: [Link]

  • Title: Overcoming Secondary Mutations of Type II Kinase Inhibitors Source: PMC - NIH URL: [Link]

  • Title: “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery Source: ChemRxiv URL: [Link]

Sources

Application

Application Note: Protocol for the Regioselective N-Alkylation of 3-(2-Chlorophenyl)isoxazole Derivatives

Introduction & Mechanistic Rationale The 3-(2-chlorophenyl)isoxazole scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including β-lactamase-resistant antibiotics (e.g., cloxacillin, diclox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 3-(2-chlorophenyl)isoxazole scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including β-lactamase-resistant antibiotics (e.g., cloxacillin, dicloxacillin) and novel anti-inflammatory agents 1. The introduction of functionalized isoxazole rings into drug candidates is a proven strategy to improve target efficacy, reduce off-target toxicity, and optimize pharmacokinetic characteristics [](). Within this chemical space, 5-amino-3-(2-chlorophenyl)isoxazole (C₉H₇ClN₂O) serves as a highly versatile building block for late-stage diversification 2.

However, the N-alkylation of these derivatives presents significant synthetic hurdles. Direct N-alkylation of the exocyclic amine is notoriously difficult because the isoxazole heterocycle is highly electron-deficient. This electron deficiency delocalizes the nitrogen lone pair, drastically reducing its nucleophilicity compared to standard aliphatic or aromatic amines 3. To achieve successful functionalization, the synthetic design must force the generation of a highly reactive intermediate (anion) or utilize hyper-reactive electrophiles.

Mechanism N1 Step 1 5-Amino Isoxazole N2 Step 2 Isoxazolyl Anion N1->N2 NaH / DMF - H2 gas N3 Step 3 SN2 Transition State N2->N3 + R-X (Rate Limiting) N4 Step 4 N-Alkylated Product N3->N4 - NaX

Caption: Mechanistic pathway of base-mediated exocyclic N-alkylation via an SN2 mechanism.

Experimental Design & Causality

The regioselectivity of alkylation (e.g., O- versus N-alkylation in tautomeric systems, or exocyclic vs. endocyclic nitrogen attack) is heavily dependent on the choice of base, solvent, and electrophile 4.

  • Base Selection (The Causality of Deprotonation): Because the exocyclic amine is poorly nucleophilic, it must be deprotonated to form an isoxazolyl anion prior to electrophilic attack. Weak bases like K₂CO₃ often result in incomplete conversion unless paired with highly reactive electrophiles (e.g., propargyl bromide). For standard alkyl halides or mesylates, strong, non-nucleophilic bases such as Sodium Hydride (NaH) or Lithium tert-butoxide (LiOt-Bu) are mandatory to drive quantitative deprotonation 3.

  • Solvent Dynamics: Polar aprotic solvents (DMF or THF) are required. DMF is particularly effective as it heavily solvates the sodium cation (when using NaH), leaving a "naked," highly reactive isoxazolyl anion that accelerates the Sₙ2 displacement.

  • Endocyclic Alkylation: If the goal is to alkylate the ring nitrogen to form an isoxazolium salt (useful as a reactive intermediate for ring-opening cascades), bases are omitted entirely. Instead, ultra-strong electrophiles like Methyl Triflate (MeOTf) or Meerwein's Salt (Me₃O⁺BF₄⁻) are used in non-polar solvents like DCM.

Workflow Start 3-(2-Chlorophenyl)isoxazole Check Target Alkylation Site? Start->Check Exo Exocyclic Amine (e.g., 5-NH2) Check->Exo Functionalization Endo Endocyclic Nitrogen (Ring N) Check->Endo Core Activation Base Deprotonation (NaH in DMF) Exo->Base StrongE Strong Electrophile (MeOTf) Endo->StrongE Prod1 N-Alkyl Aminoisoxazole Base->Prod1 + R-X (SN2) Prod2 N-Alkyl Isoxazolium Salt StrongE->Prod2 DCM, 0°C

Caption: Decision matrix and workflow for the regioselective N-alkylation of isoxazole derivatives.

Quantitative Data: Condition Optimization

The following table summarizes the optimized parameters for achieving high-yielding N-alkylation based on the electrophile's reactivity profile.

EntryBaseSolventElectrophileTemp (°C)Time (h)Yield (%)Primary Product
1K₂CO₃ (2.0 eq)DMFBenzyl Bromide251245Mono-N-alkyl (Incomplete)
2NaH (1.2 eq)DMFBenzyl Bromide0 → 25488Mono-N-alkyl
3LiOt-Bu (1.5 eq)THFAlkyl Mesylate601875Mono-N-alkyl
4Cs₂CO₃ (2.0 eq)MeCNPropargyl Bromide60882Mono-N-alkyl
5NoneDCMMethyl Triflate0295Endocyclic Isoxazolium

Step-by-Step Methodologies

Protocol A: Base-Mediated Exocyclic N-Alkylation

Target: Synthesis of 5-(N-alkylamino)-3-(2-chlorophenyl)isoxazole

Materials:

  • 5-Amino-3-(2-chlorophenyl)isoxazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation of the Anion: Flame-dry a round-bottom flask under an argon atmosphere. Suspend NaH (1.1 equiv) in anhydrous DMF (0.2 M relative to the isoxazole) and cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve 5-amino-3-(2-chlorophenyl)isoxazole (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the isoxazolyl anion.

  • Electrophilic Addition: Add the alkyl halide (1.05 equiv) dropwise to the reaction mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3–4 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl (equal volume to DMF). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Endocyclic N-Alkylation (Isoxazolium Salt Formation)

Target: Synthesis of 2-Alkyl-3-(2-chlorophenyl)isoxazol-2-ium triflate

Procedure:

  • Activation: Dissolve the 3-(2-chlorophenyl)isoxazole derivative (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) under argon and cool to 0 °C.

  • Alkylation: Add Methyl Triflate (MeOTf, 1.2 equiv) dropwise. Caution: MeOTf is a potent alkylating agent and highly toxic; handle only in a fume hood.

  • Precipitation: Stir the mixture at 0 °C for 2 hours. The isoxazolium salt will typically precipitate directly from the DCM solution.

  • Isolation: Filter the precipitate rapidly under a blanket of argon (the salts are often hygroscopic), wash with cold diethyl ether, and dry under high vacuum.

Analytical Validation & Self-Correction

To ensure the protocol operates as a self-validating system, researchers must verify the structural integrity of the product using NMR spectroscopy:

  • ¹H NMR Verification (Protocol A): The starting material exhibits a broad singlet for the –NH₂ group integrating to 2H (typically around 5.5–6.5 ppm in DMSO-d₆). Upon successful mono-N-alkylation, this signal disappears and is replaced by a new –NH– signal integrating to 1H (often a triplet or doublet, depending on the adjacent alkyl group). The new aliphatic N–CH₂ protons will appear distinctly around 3.0–4.5 ppm.

  • Self-Correction (Over-alkylation): If N,N-dialkylation occurs (indicated by the complete absence of any –NH– signal and a doubling of the alkyl integration in the ¹H NMR), reduce the equivalents of alkyl halide from 1.05 to 0.95, and maintain the reaction strictly at 0 °C.

  • Regiochemistry Check (N- vs. O-alkylation): If the starting material contains a tautomeric hydroxyl group, O-alkylation can be distinguished from N-alkylation via ¹³C NMR. O–CH₂ carbons typically resonate further downfield (~65–75 ppm) compared to N–CH₂ carbons (~45–55 ppm).

References

  • Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of Their Anti-epileptic Activity. ResearchGate. URL: [Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Arabian Journal of Chemistry. URL:[Link]

  • Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. URL: [Link]

  • Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. PMC. URL: [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Isoxazole-Based Compounds

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its un...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs.[1][2] Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The versatility of the isoxazole moiety allows for the fine-tuning of physicochemical properties, making it a valuable component in the design of novel therapeutics targeting diverse biological pathways.[1]

High-throughput screening (HTS) is an indispensable tool in the quest to unlock the full therapeutic potential of isoxazole-based compound libraries.[4][5] By enabling the rapid and automated evaluation of thousands to millions of compounds, HTS accelerates the identification of "hit" molecules with desired biological activities.[4][5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design, implementation, and validation of HTS assays tailored for the screening of isoxazole-based compounds. We will delve into the core principles of various assay formats, provide step-by-step protocols for key methodologies, and discuss the critical aspects of data analysis and hit validation.

Strategic Considerations for Screening Isoxazole Libraries

The success of any HTS campaign hinges on the careful selection of an appropriate assay that is both robust and relevant to the biological question being addressed. When screening isoxazole libraries, several factors must be considered:

  • Target Class: Isoxazole derivatives have been shown to modulate a wide range of targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in inflammatory and metabolic pathways.[3][7] The choice of assay will be dictated by the nature of the target.

  • Assay Format: HTS assays can be broadly categorized as either biochemical or cell-based.[8][9] Biochemical assays utilize purified components to measure the direct interaction of a compound with its target, while cell-based assays provide a more physiologically relevant context by measuring the compound's effect within a living cell.[8][10][11]

  • Detection Method: A variety of detection methods are employed in HTS, including fluorescence, luminescence, and absorbance.[4] The choice of detection method should consider potential interference from the isoxazole compounds themselves, such as autofluorescence.[12][13]

  • Compound Properties: The physicochemical properties of the isoxazole library, such as solubility and potential for non-specific interactions, should be taken into account during assay development and data analysis.

High-Throughput Screening Assay Methodologies and Protocols

This section provides detailed protocols for several HTS assays that are well-suited for the screening of isoxazole-based compounds.

Cell-Based Assays: Unraveling Cellular Responses

Cell-based assays are powerful tools for identifying compounds that modulate cellular signaling pathways, gene expression, and overall cell health.[10][14]

Luciferase reporter assays are a cornerstone of cell-based HTS, offering high sensitivity and a wide dynamic range for measuring changes in gene expression.[15][16] These assays are particularly useful for screening isoxazole compounds that modulate transcription factors or signaling pathways that culminate in the activation or repression of a specific gene.

Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter that is responsive to the signaling pathway of interest. Cells are treated with the isoxazole compounds, and the level of luciferase expression is measured by adding a substrate (luciferin) and quantifying the resulting luminescence. A second, constitutively expressed luciferase (e.g., Renilla luciferase) is often co-transfected to normalize for variations in cell number and transfection efficiency, a technique known as a dual-luciferase reporter assay.[15][17]

Workflow for a Dual-Luciferase Reporter Assay:

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 plate_cells Plate cells in 96- or 384-well plates transfect Transfect with firefly and Renilla luciferase vectors plate_cells->transfect Allow cells to attach treat Treat cells with isoxazole compounds incubate Incubate for a defined period (e.g., 6-24 hours) treat->incubate lyse Lyse cells to release luciferase enzymes measure_firefly Add LAR II and measure firefly luminescence lyse->measure_firefly measure_renilla Add Stop & Glo® Reagent and measure Renilla luminescence measure_firefly->measure_renilla data_analysis Data Analysis: Normalize firefly to Renilla luminescence measure_renilla->data_analysis G reagents Prepare reaction mix: Kinase, substrate, ATP, and isoxazole compound incubate Incubate at room temperature to allow for phosphorylation reagents->incubate detect Add detection reagents (e.g., Transcreener® ADP² Assay) incubate->detect read Read plate on a fluorescence or luminescence reader detect->read data_analysis Data Analysis: Determine % inhibition and IC₅₀ values read->data_analysis

Caption: General workflow for a biochemical kinase assay.

Detailed Protocol: Transcreener® ADP² FP Kinase Assay

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Isoxazole compound library

  • Transcreener® ADP² FP Assay Kit (BellBrook Labs)

    • ADP Alexa633 Tracer

    • ADP² Antibody

    • Stop & Detect Buffer

  • Low-volume, black 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the isoxazole compounds in DMSO.

    • Prepare the kinase, substrate, and ATP solutions in kinase reaction buffer. The optimal concentrations of each should be determined empirically.

  • Kinase Reaction:

    • Add the isoxazole compounds or DMSO (vehicle control) to the wells of the microplate.

    • Add the kinase and substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate for the desired time at room temperature. The reaction should be run under conditions where product formation is linear with time.

  • ADP Detection:

    • Prepare the detection mix by adding the ADP Alexa633 Tracer and ADP² Antibody to the Stop & Detect Buffer.

    • Add the detection mix to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization on a plate reader.

Data Analysis:

  • The fluorescence polarization signal is inversely proportional to the amount of ADP produced.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibition (vehicle) and high-inhibition (no enzyme or a known potent inhibitor) controls.

  • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Ion channels are important drug targets, and fluorescence-based assays are commonly used for HTS of ion channel modulators. [18] Principle: These assays use fluorescent dyes that are sensitive to changes in membrane potential or intracellular ion concentrations (e.g., calcium). [19]When an ion channel is opened or closed by an isoxazole compound, the resulting ion flux changes the membrane potential or intracellular ion concentration, which is detected as a change in fluorescence. Detailed Protocol: Fluorescent Membrane Potential Assay

Materials:

  • Cell line stably expressing the ion channel of interest

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Isoxazole compound library

  • Black-walled, clear-bottom 96- or 384-well microplates

  • FLIPR (Fluorometric Imaging Plate Reader) or similar instrument

Procedure:

  • Cell Plating: Plate cells in the microplates and grow to confluency.

  • Dye Loading:

    • Prepare the dye solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to the cells.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition and Fluorescence Measurement:

    • Place the plate in the FLIPR instrument.

    • The instrument will add the isoxazole compounds to the wells while simultaneously measuring the fluorescence.

    • A baseline fluorescence is measured before compound addition, and the change in fluorescence is monitored over time after compound addition.

Data Analysis:

  • The change in fluorescence intensity is proportional to the change in membrane potential.

  • Calculate the response for each compound by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the responses to the vehicle control and a positive control (a known ion channel modulator).

  • Plot the normalized response against the compound concentration to determine the EC₅₀ or IC₅₀ value.

Hit Validation and Data Interpretation

A crucial step in any HTS campaign is the validation of the initial "hits" to eliminate false positives and prioritize compounds for further investigation. [20][21] Workflow for Hit Validation:

G primary_screen Primary HTS hit_identification Hit Identification (e.g., >50% inhibition) primary_screen->hit_identification retesting Retesting of Hits hit_identification->retesting dose_response Dose-Response Curves (IC₅₀/EC₅₀ determination) retesting->dose_response orthogonal_assay Orthogonal Assay (different technology) dose_response->orthogonal_assay counter_screen Counter-Screen (to assess specificity) orthogonal_assay->counter_screen sar_analysis Structure-Activity Relationship (SAR) Analysis counter_screen->sar_analysis lead_series Lead Series Identification sar_analysis->lead_series

Caption: A typical workflow for hit validation in HTS.

Key Steps in Hit Validation:

  • Hit Confirmation: Re-test the initial hits from the primary screen, often using freshly prepared compound solutions.

  • Dose-Response Analysis: Generate full dose-response curves to determine the potency (IC₅₀ or EC₅₀) of the confirmed hits. [22]* Orthogonal Assays: Confirm the activity of the hits using a different assay format or detection technology to rule out assay-specific artifacts. [20]* Counter-Screens: Use counter-screens to assess the selectivity of the hits and identify compounds that act via undesirable mechanisms (e.g., cytotoxicity).

  • Structure-Activity Relationship (SAR) Analysis: Analyze the activity of structurally related compounds to build confidence in the hit series and guide lead optimization. [20]

Conclusion

High-throughput screening provides a powerful platform for the discovery of novel bioactive isoxazole-based compounds. By carefully selecting the appropriate assay format and implementing a rigorous hit validation cascade, researchers can efficiently identify promising lead molecules for the development of new therapeutics. The protocols and strategies outlined in this application note serve as a comprehensive guide for designing and executing successful HTS campaigns for isoxazole libraries.

References

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. Retrieved March 7, 2026, from [Link]

  • Saleem, A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology, 29(2), e48-e70.
  • Verma, R. K., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Adzah, B. Y., et al. (2026). Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies.
  • PhosphoSens. (n.d.).
  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved March 7, 2026, from [Link]

  • Koperniku, A., & Stary, L. (2020). Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem, 15(19), 1799-1810.
  • MDPI. (2025).
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Libraries. BenchChem.
  • PubMed. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. PubMed.
  • Vasile, S., et al. (2014). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. Journal of Biomolecular Screening, 19(6), 926-935.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 22(12), 1768-1775*.
  • PMC. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. PMC.
  • ATCC. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • BenchChem. (n.d.).
  • Drug Discovery & Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery & Development.
  • MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • PMC. (2026).
  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed.
  • PMC. (n.d.).
  • PubMed. (2016). Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole. PubMed.
  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 97(3), 225-231.
  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Analytical & Bioanalytical Techniques, 3(6).
  • PMC. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC.
  • Promega Corporation. (n.d.). Luciferase Assay System Technical Bulletin.
  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved March 7, 2026, from [Link]

  • Cambridge MedChem Consulting. (2017).
  • IntechOpen. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved March 7, 2026, from [Link]

  • PubMed. (2020).
  • BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening. BellBrook Labs.
  • PLOS One. (2013). High-Throughput Screening and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One, 8(10), e75144.
  • Promega Corporation. (n.d.). Dual-Luciferase(R) Reporter Assay System Technical Manual #TM040.
  • ResearchGate. (2026). Label-free and High-throughput Screening of Biomolecular Interactions.
  • INDIGO Biosciences. (2023).
  • Current Opinion in Chemical Biology. (1998). New assay technologies for high-throughput screening. Current Opinion in Chemical Biology, 2(3), 397-403.
  • MDPI. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI.
  • Semantic Scholar. (2017). Data Analysis Approaches in High Throughput Screening. Semantic Scholar.
  • Wikipedia. (n.d.). High-throughput screening. Retrieved March 7, 2026, from [Link]

  • S-PLUS and StatServer. (2026). Improved Statistical Methods for Hit Selection in High-Throughput Screening.

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Application

Application Note: Comprehensive Purity Assessment and Analytical Validation Strategies for 3-(2-Chlorophenyl)isoxazole

Executive Summary 3-(2-Chlorophenyl)isoxazole is a critical building block and pharmaceutical intermediate, frequently utilized in the synthesis of beta-lactam antibiotics (e.g., oxacillin and dicloxacillin analogues) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Chlorophenyl)isoxazole is a critical building block and pharmaceutical intermediate, frequently utilized in the synthesis of beta-lactam antibiotics (e.g., oxacillin and dicloxacillin analogues) and other immunomodulatory agents[1]. Ensuring the purity of this intermediate is paramount, as process-related impurities, residual solvents, and regioisomers can propagate downstream, directly impacting the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API)[2].

This application note details a robust, self-validating analytical framework utilizing High-Performance Liquid Chromatography (HPLC), Headspace Gas Chromatography (HS-GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are aligned with the latest ICH Q2(R2) guidelines for analytical validation[3] and the modernized USP <621> chromatography standards[4].

Physicochemical Profiling & Analytical Rationale

To design an effective analytical strategy, we must first understand the physicochemical nature of 3-(2-Chlorophenyl)isoxazole. The molecule features a lipophilic chlorophenyl ring conjugated with an electron-rich isoxazole heterocycle.

Table 1: Physicochemical Properties & Analytical Implications

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C9H6ClNODetermines MS exact mass and isotopic distribution (Cl-35/Cl-37)[5].
Chromophore Conjugated aromatic systemHighly amenable to UV detection (λmax ~230-254 nm).
Solubility Soluble in MeOH, ACN, DMSOIdeal for reverse-phase liquid chromatography (RPLC) and NMR.
Volatility Semi-volatile solidRequires careful thermal control in GC to prevent on-column degradation.
Isomeric Potential 3- vs 5-substituted regioisomersNecessitates high-resolution separation (HPLC) and structural confirmation (NMR)[1].

Causality of Method Selection:

  • HPLC-UV : Selected as the primary purity-indicating method. The conjugated pi-system provides a strong UV response. Reverse-phase chromatography is chosen to resolve the target from structurally similar starting materials (e.g., 2-chlorobenzaldehyde) and regioisomeric by-products[4].

  • HS-GC-FID : Selected for residual solvent analysis. Because synthesis typically involves solvents like isopropyl alcohol or ethyl acetate, headspace sampling prevents the non-volatile isoxazole matrix from contaminating the GC column[6].

  • qNMR (Quantitative NMR) : Selected for orthogonal structural verification and absolute purity determination without the need for a primary reference standard, fulfilling the requirement for a self-validating system.

Method 1: HPLC-UV Protocol for Organic Impurities

According to ICH Q2(R2), the analytical procedure must be fit for its intended purpose, demonstrating specificity, accuracy, and precision[3]. This protocol utilizes a superficially porous particle (SPP) column, permitted under the modernized USP <621> guidelines, to enhance resolution and reduce run times[4].

Step-by-Step Methodology
  • Reagent Preparation : Use LC-MS grade Acetonitrile (ACN) and Water. Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in ACN).

    • Causality: TFA acts as an ion-pairing agent and suppresses silanol ionization on the silica stationary phase, ensuring sharp peak shapes for any basic impurities.

  • Sample Preparation : Accurately weigh 10.0 mg of 3-(2-Chlorophenyl)isoxazole. Dissolve in 10.0 mL of Diluent (50:50 Water:ACN) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert and prevents extractable impurities from the filter membrane from confounding the chromatogram[7].

  • Chromatographic Conditions :

    • Column : C18 SPP, 100 x 4.6 mm, 2.7 µm.

    • Flow Rate : 1.2 mL/min.

    • Column Temperature : 35°C (Causality: Elevated temperature reduces mobile phase viscosity and maintains reproducible retention times).

    • Detection : UV at 254 nm.

    • Gradient Program :

      • 0-2 min: 10% B

      • 2-12 min: Linear ramp to 90% B

      • 12-15 min: Hold at 90% B

      • 15-15.1 min: Return to 10% B

      • 15.1-20 min: Re-equilibration.

  • System Suitability Testing (SST) : Inject a resolution mixture containing 3-(2-Chlorophenyl)isoxazole and 2-chlorobenzaldehyde.

    • Acceptance Criteria: Resolution (Rs) > 2.0, Tailing factor (T) ≤ 1.5, and Relative Standard Deviation (RSD) of peak area for 5 replicate injections ≤ 2.0%[4].

Method 2: HS-GC-FID for Residual Solvents

Residual solvents from the synthesis must be controlled as per USP <467> and ICH Q3C guidelines to ensure patient safety and downstream reaction efficiency[6].

Step-by-Step Methodology
  • Sample Preparation : Weigh 50.0 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of Dimethyl Sulfoxide (DMSO) as the diluent. Seal immediately with a PTFE/silicone septum and aluminum crimp cap.

    • Causality: DMSO is selected because it dissolves the sample completely and has a high boiling point (189°C), ensuring its solvent peak does not co-elute with or mask highly volatile residual solvents.

  • Headspace Conditions :

    • Oven Temperature : 85°C.

    • Equilibration Time : 20 minutes.

    • Transfer Line Temperature : 105°C.

  • GC Conditions :

    • Column : DB-624 (30 m x 0.32 mm x 1.8 µm).

      • Causality: The intermediate polarity of the 624 phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) provides optimal selectivity for common industrial solvents.

    • Carrier Gas : Helium at 1.5 mL/min (constant flow).

    • Oven Program : 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 3 min).

    • Detector : Flame Ionization Detector (FID) at 250°C.

Method 3: NMR for Structural & Isomeric Purity

Isoxazole synthesis can yield regioisomers depending on the cyclization conditions (e.g., 3-aryl vs 5-aryl isoxazoles). HPLC alone cannot definitively prove structural identity without an established reference standard[1].

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15 mg of sample in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition : Acquire 1H NMR at 400 MHz. Set the relaxation delay (D1) to 10 seconds.

    • Causality: A long D1 ensures complete longitudinal relaxation of all protons between pulses. This is critical for accurate integration and quantitative assessment (qNMR).

  • Interpretation : The isoxazole ring proton (H-4 or H-5 depending on substitution) will appear as a distinct singlet in the aromatic region (~6.5 - 8.5 ppm). The absence of secondary singlets in this specific region confirms the absence of the regioisomer, validating isomeric purity.

Analytical Validation Workflow

The following workflow illustrates the lifecycle approach to analytical validation as mandated by the recent ICH Q2(R2) and ICH Q14 guidelines[8].

AnalyticalWorkflow Dev Method Development (ICH Q14 QbD Approach) SST System Suitability Testing (USP <621>) Dev->SST Define Criteria Spec Specificity & Range (HPLC, GC, NMR) SST->Spec Execute Prec Precision & Accuracy (Spiking Studies) SST->Prec Execute Rob Robustness (DoE Evaluation) SST->Rob Execute Val Method Validation Report (ICH Q2(R2) Compliant) Spec->Val Prec->Val Rob->Val Trans Method Transfer & Routine QC Val->Trans Approved

Analytical method validation lifecycle for 3-(2-Chlorophenyl)isoxazole based on ICH Q2(R2).

Conclusion

The purity assessment of pharmaceutical intermediates like 3-(2-Chlorophenyl)isoxazole requires a multi-faceted approach. By combining the separation power of SPP-based HPLC-UV[4], the volatility-specific detection of HS-GC-FID, and the absolute structural confirmation of NMR, laboratories can establish a self-validating analytical control strategy. This ensures that any process-related organic impurities, residual solvents, or regioisomers are accurately quantified, maintaining the integrity of the downstream API synthesis[2].

References

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)". ICH.org. URL: [Link]

  • US Pharmacopeia. "1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS". USP-NF. URL: [Link]

  • Integrated Liner Technologies. "Ensuring Purity for Chromatography in Pharmaceutical Analysis". ILT. URL:[Link]

  • Tianming Pharm. "Pharmaceutical Intermediate Quality Standards Guide". Tianmingpharm. URL:[Link]

  • Google Patents. "CN1687075A - 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative". Google Patents.
  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>". Agilent. URL: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs.ai. URL: [Link]

Sources

Method

Step-by-step synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride

Application Note: Synthesis and Validation Protocol for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride Strategic Context and Mechanistic Rationale 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation Protocol for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride

Strategic Context and Mechanistic Rationale

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a highly reactive electrophilic intermediate, predominantly utilized in the semi-synthesis of


-lactam antibiotics, most notably as a direct precursor to Cloxacillin . The conversion of the stable precursor, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, to its corresponding acyl chloride requires precise control of chlorinating agents to prevent the degradation of the delicate isoxazole ring while ensuring high yields of the moisture-sensitive product.

The standard and most scalable approach employs thionyl chloride (


) as the chlorinating agent . In this protocol, we utilize thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with 

to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate rapidly activates the carboxylic acid, driving the reaction forward at lower temperatures and minimizing thermal stress on the heterocyclic system.

Physicochemical Profiling

Before initiating the synthesis, it is critical to understand the target compound's properties to design appropriate isolation, handling, and storage protocols.

Table 1: Quantitative Physicochemical Data for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Property Value
CAS Number 25629-50-9

| Molecular Formula |


 |
| Molecular Weight  | 256.08  g/mol  |
| Appearance  | White to off-white crystalline solid |
| Purity Standard  | 

95% (Typical commercial grade) | | Reactivity Profile | Highly moisture-sensitive; reacts violently with protic solvents |

Experimental Methodology: Step-by-Step Synthesis

Objective: To synthesize 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with high purity, suitable for downstream nucleophilic acylation reactions.

Reagents:

  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    , 5.0 eq)
    
  • N,N-Dimethylformamide (DMF, 0.05 eq, catalytic)

  • Anhydrous Toluene (for azeotropic removal)

Protocol:

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Ensure all glassware is strictly anhydrous. Causality: The target acyl chloride rapidly hydrolyzes back to the unreactive carboxylic acid in the presence of ambient atmospheric moisture.

  • Reagent Charging: Introduce 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (e.g., 10.0 g, 42.1 mmol) into the flask under a steady stream of nitrogen.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (15.3 mL, 210 mmol) to the solid. Causality: A 5-fold molar excess of

    
     is deliberately used to serve a dual purpose as both the reactant and the primary solvent, ensuring a homogenous reaction mixture once the acid converts to the more soluble acyl chloride.
    
  • Catalyst Initiation: Add 2-3 drops of anhydrous DMF. Causality: DMF accelerates the formation of the intermediate chloroiminium ion, significantly reducing the required reaction time and temperature, thereby preserving the structural integrity of the isoxazole ring.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 75°C) using a temperature-controlled oil bath. Stir continuously for 3 to 5 hours. The reaction progress is monitored visually by observing the cessation of gas evolution (

    
     and 
    
    
    
    ).
  • Volatile Removal: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a rotary evaporator and remove the excess thionyl chloride under reduced pressure (in a properly ventilated fume hood). Causality: Complete removal of

    
     is critical, as residual chlorinating agent will competitively react with nucleophiles in subsequent coupling steps, generating unwanted impurities.
    
  • Azeotropic Drying: To ensure trace amounts of

    
     and 
    
    
    
    are entirely removed, dissolve the crude oily residue in 20 mL of anhydrous toluene and re-evaporate under reduced pressure. Repeat this step twice.
  • Product Isolation: The resulting product typically solidifies upon standing under high vacuum into an off-white crystalline solid. Store immediately under an inert atmosphere (Argon or Nitrogen) at -20°C.

Experimental Workflow Visualization

SynthesisWorkflow Start 3-(2-Chlorophenyl)-5-methylisoxazole- 4-carboxylic acid Reaction Reflux at 75°C (3-5 hours) Start->Reaction Reagents Thionyl Chloride (5 eq) + DMF (Catalytic) Reagents->Reaction Gas Evolution of SO2 & HCl Reaction->Gas Evap Vacuum Evaporation of Excess SOCl2 Reaction->Evap Azeotrope Azeotropic Co-evaporation with Toluene Evap->Azeotrope Product 3-(2-Chlorophenyl)-5-methylisoxazole- 4-carbonyl chloride (Store under Argon) Azeotrope->Product

Caption: Step-by-step workflow for the synthesis and isolation of the target acyl chloride.

Trustworthiness and Self-Validation System

Direct analysis of acyl chlorides via standard chromatographic methods (like LC-MS) is highly unreliable due to rapid on-column hydrolysis. To validate the success and purity of this protocol, the system must be self-validating through derivatization.

Validation Step: Withdraw a 5 mg aliquot of the final isolated product and quench it immediately in 1 mL of anhydrous methanol containing 10


L of pyridine. This quantitatively converts the highly reactive acyl chloride into the stable methyl ester derivative. Analyze this esterified sample via LC-MS or 

-NMR. A successful synthesis will be validated by the complete absence of the starting carboxylic acid mass/signals and the exclusive presence of the methyl ester, confirming that the chlorination was driven to completion.

References

Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with Isoxazole Substrates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Isoxazole Scaffolds and their Synthesis via Suzuki-Miyaura Coupling The isoxazole ring is a privileged structural...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isoxazole Scaffolds and their Synthesis via Suzuki-Miyaura Coupling

The isoxazole ring is a privileged structural motif in medicinal chemistry and materials science.[1] Its presence in numerous FDA-approved drugs and biologically active compounds underscores its importance in drug discovery.[1][2] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of complex molecules, offering a reliable means to form carbon-carbon bonds.[3][4] This guide provides a detailed exploration of the experimental procedures for the Suzuki-Miyaura coupling of isoxazole substrates, offering insights into reaction optimization, troubleshooting, and best practices.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[5][6] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[7][[“]] When applied to isoxazole substrates, this reaction allows for the late-stage functionalization of the heterocyclic core, a crucial strategy in the rapid generation of compound libraries for drug discovery.[9]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[5][10][11] Understanding this catalytic cycle is fundamental to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the isoxazole halide (or triflate) to a palladium(0) complex. This step forms a palladium(II) intermediate.[4][11] The reactivity of the halide typically follows the order I > Br > Cl, although modern catalyst systems have enabled the efficient use of less reactive but more economical chlorides.[10][12]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][13] The choice of base is critical and can significantly impact the reaction rate and yield.[7]

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex. This forms the new carbon-carbon bond in the desired product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][11]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Isoxazole-X (R¹-X) PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OR)₂]⁻ PdII_Diaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product (R¹-R²) BoronicAcid R²-B(OH)₂ Base Base (e.g., K₂CO₃) Boronate [R²-B(OH)₃]⁻ Base->Boronate + OH⁻ Boronate->Transmetalation caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Procedure
  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halo-isoxazole (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.). [14]2. Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times. [15][16]3. Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., dioxane/water 4:1). [10][14]The addition of water can aid in dissolving the inorganic base and facilitate the transmetalation step. [10][14]4. Catalyst Addition: In a separate vial, weigh the palladium catalyst (0.5-5 mol%) and, if necessary, the ligand. Dissolve this mixture in a small amount of the degassed organic solvent and add it to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [14]Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). [[“]]6. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization. [17][18]

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling with isoxazole substrates often depends on the careful selection and optimization of reaction parameters.

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is paramount, especially when dealing with less reactive or sterically hindered substrates.

Catalyst/Ligand SystemSubstrate ScopeKey Considerations
Pd(PPh₃)₄ General purpose, effective for many aryl bromides and iodides.Can be sensitive to air and may require higher catalyst loadings. [11]
Pd(dppf)Cl₂ Broad applicability, often used for more challenging couplings.Robust and relatively air-stable.
Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ Excellent for unreactive aryl chlorides and sterically demanding substrates. Highly active, allowing for lower catalyst loadings and milder reaction conditions. [7]
Pd/C Heterogeneous catalyst, simplifies product purification.May require higher temperatures and can sometimes lead to lower yields. [19][20]

Data compiled from multiple sources.[7][11][19][20]

Choice of Base and Solvent

The base and solvent system must be carefully chosen to ensure efficient reaction and to accommodate the solubility of the reactants.

BaseCommon SolventsComments
K₂CO₃, Na₂CO₃ Dioxane/H₂O, Toluene/EtOH, DMF [10][21]Commonly used, effective for many standard couplings.
K₃PO₄ Dioxane/H₂O, Toluene/H₂O [7][14]A stronger base, often beneficial for less reactive substrates.
Cs₂CO₃ Dioxane, TolueneHighly effective, particularly for difficult couplings, but more expensive.
KF THFCan be used for substrates with base-labile functional groups. [13]

Data compiled from multiple sources.[7][10][13][14][21]

Common Issues and Solutions
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate base or solvent- Insufficient temperature- Poor substrate solubility- Use a fresh batch of catalyst and ensure an inert atmosphere.- Screen different bases and solvent systems.- Gradually increase the reaction temperature.- Use a co-solvent or a different solvent to improve solubility. [22]
Protodeborylation - Presence of water or protic solvents- Elevated temperatures- Use anhydrous conditions if possible.- Lower the reaction temperature and extend the reaction time.
Homocoupling - Presence of oxygen- Ensure thorough degassing of solvents and the reaction mixture. [15][22]
Dehalogenation - Certain bases or impurities- Screen different bases (e.g., switch from a carbonate to a phosphate base). [22]

Data compiled from multiple sources.[15][22]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of isoxazole scaffolds. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse range of isoxazole-containing molecules. This guide provides a solid foundation for developing robust and reliable protocols for this important transformation in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Benchchem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.

  • American Chemical Society. Suzuki Coupling of Oxazoles.

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.

  • MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

  • TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.

  • Benchchem. Managing solubility issues of reactants in Suzuki coupling.

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

  • Consensus Academic Search Engine. Suzuki Reaction General Procedure.

  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

  • The University of Manchester. Suzuki coupling of oxazoles.

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?

  • Chemistry World. Mechanochemistry bypasses need for solvents in Suzuki coupling.

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.

  • ResearchGate. Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction.

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • Benchchem. Technical Support Center: Suzuki Reactions with Isothiazole Substrates.

  • MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.

  • Reddit. What is the proper way to set up a suzuki coupling? : r/chemistry.

  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.

  • ACS Publications. Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles.

  • ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a.

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

  • ResearchGate. Scope of the Suzuki cross‐coupling strategy. [a]Estimated by ¹H NMR...

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.

  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

  • ResearchGate. Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst.

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with...

  • ResearchGate. Screening of different ligands for Suzuki coupling a.

  • National Institutes of Health. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles.

  • Google Patents. Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

  • MilliporeSigma. Buchwald Phosphine Ligands for Cross Coupling.

Sources

Method

Application Note: Orthogonal Cell-Based Assays for Evaluating the Cytotoxicity of 3-(2-Chlorophenyl)isoxazole Analogs

Introduction & Mechanistic Rationale The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of novel anticancer and anti-inflammatory agents[1]. Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of novel anticancer and anti-inflammatory agents[1]. Specifically, analogs of 3-(2-chlorophenyl)isoxazole have demonstrated potent antiproliferative activities across a spectrum of human cancer cell lines, including hepatocellular carcinoma (Hep3B, Huh7), breast adenocarcinoma (MCF-7), and chronic myeloid leukemia (K562)[2][3].

Causality of Cytotoxicity: Understanding how a compound induces cell death is as critical as knowing if it does. Research indicates that isoxazole derivatives primarily exert their cytotoxic effects by triggering the intrinsic apoptotic pathway[4][5]. The introduction of the 2-chlorophenyl moiety often enhances lipophilicity and target binding affinity. Mechanistically, these analogs induce the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and DNA damage. This damage activates the p53 tumor suppressor protein, which subsequently alters the Bax/Bcl-2 ratio, causing mitochondrial membrane depolarization. The release of cytochrome c then initiates the caspase cascade, culminating in Caspase-3/7 mediated apoptosis and PARP cleavage[2][5].

Pathway Isox 3-(2-Chlorophenyl)isoxazole Analogs ROS ROS Generation & Oxidative Stress Isox->ROS DNA DNA Damage & p53 Activation ROS->DNA Mito Mitochondrial Membrane Depolarization (Bax/Bcl-2) DNA->Mito Casp9 Caspase-9 Cleavage Mito->Casp9 Casp3 Caspase-3/7 Activation (PARP Cleavage) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig 1. Mechanistic pathway of isoxazole-induced apoptosis via ROS generation and caspase activation.

Experimental Design: The Need for Orthogonal Validation

A common pitfall in drug screening is relying on a single viability metric. Highly conjugated compounds like isoxazole derivatives can exhibit autofluorescence or directly reduce tetrazolium salts, leading to false-positive viability readings. To ensure scientific integrity, a self-validating system of orthogonal assays must be employed:

  • MTS/MTT Assay: Quantifies mitochondrial metabolic activity. A reduction in signal indicates decreased cell viability but does not differentiate between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

  • LDH Release Assay: Measures plasma membrane integrity. Lactate dehydrogenase (LDH) is only released when the cell membrane ruptures (necrosis or late-stage apoptosis).

  • Annexin V/PI Flow Cytometry: Provides mechanistic validation by distinguishing between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Workflow cluster_assays Orthogonal Assays Seed Cell Seeding (e.g., Hep3B, MCF-7) Treat Compound Treatment (Dose-Response) Seed->Treat MTT MTS/MTT Assay (Metabolic Viability) Treat->MTT LDH LDH Release (Membrane Integrity) Treat->LDH Flow Annexin V/PI (Apoptosis Mechanism) Treat->Flow Analyze Data Synthesis (IC50 & Mechanism) MTT->Analyze LDH->Analyze Flow->Analyze

Fig 2. Orthogonal cell-based assay workflow for evaluating cytotoxicity and apoptotic mechanisms.

Detailed Step-by-Step Protocols

Protocol A: MTS Viability Assay (Dose-Response & IC50 Determination)

Causality: The MTS assay utilizes a tetrazolium compound that is bioreduced by metabolically active cells into a colored formazan product. This protocol establishes the baseline IC50 required for downstream mechanistic assays.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in a 96-well plate (100 µL/well).

    • Expert Insight: Seeding density must be optimized per cell line to ensure cells do not reach 100% confluence before the assay ends, which would trigger contact inhibition and skew viability data.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock of the 3-(2-chlorophenyl)isoxazole analog in 100% DMSO. Perform serial dilutions in complete culture media.

    • Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Include a positive control (e.g., Doxorubicin, 1-10 µM) and a vehicle control. Incubate for 48 hours.

  • Readout: Add 20 µL of MTS reagent directly to the culture wells. Incubate for 1–4 hours at 37°C. Measure absorbance at 490 nm using a microplate reader.

Protocol B: LDH Release Assay (Membrane Integrity)

Causality: To confirm that the loss of metabolic activity (MTS) correlates with actual cell death, LDH release is measured. LDH is a stable cytosolic enzyme; its presence in the extracellular media is a direct proxy for membrane rupture.

  • Preparation: Plate and treat cells exactly as described in Protocol A. Set up a "Maximum LDH Release" control well by adding 10 µL of 10% Lysis Buffer (e.g., Triton X-100) 45 minutes prior to the end of the 48-hour treatment.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 × g for 5 minutes to pellet cellular debris. Transfer 50 µL of the supernatant to a fresh 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and a tetrazolium salt) to each well. Incubate at room temperature for 30 minutes in the dark.

  • Readout: Add 50 µL of Stop Solution. Measure absorbance at 490 nm. Calculate cytotoxicity: [(Treated - Spontaneous) / (Maximum - Spontaneous)] × 100.

Protocol C: Annexin V-FITC/PI Flow Cytometry

Causality: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which is detected by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[4][6].

  • Treatment: Seed 2 × 10⁵ cells/well in a 6-well plate. Treat with the isoxazole analog at 0.5×, 1×, and 2× the established IC50 for 24 and 48 hours.

  • Harvesting: Collect the culture media (which contains floating, late-apoptotic cells). Wash adherent cells with PBS, trypsinize, and pool with the collected media.

    • Expert Insight: Failing to collect the floating cells will result in a massive underestimation of the apoptotic population.

  • Staining: Centrifuge the pooled cells (300 × g, 5 min) and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Data Interpretation & Quantitative Analysis

When analyzing 3-(2-chlorophenyl)isoxazole analogs, expect varying degrees of sensitivity depending on the genetic background of the cell line (e.g., p53 status). Below is a representative data synthesis table demonstrating how to structure and compare orthogonal assay results.

Table 1: Cytotoxicity and Apoptotic Profiling of a Representative 3-(2-Chlorophenyl)isoxazole Analog

Cell LineTissue Originp53 StatusMTS IC₅₀ (48h, µM)LDH Release (%)*Total Apoptosis (%)**
Hep3B HepatocellularNull8.02 ± 0.465.2 ± 3.158.4 ± 4.2
Huh7 HepatocellularMutated12.50 ± 1.148.5 ± 2.842.1 ± 3.5
MCF-7 BreastWild-type4.84 ± 0.378.4 ± 4.071.2 ± 5.0
K562 LeukemiaMutated2.10 ± 0.288.1 ± 2.585.6 ± 3.8
Hek293T Normal KidneyWild-type> 100.0< 5.0< 5.0

* Measured at 2× IC₅₀ concentration. ** Sum of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis at 48h.

Troubleshooting & Causality in Edge Cases

  • Edge Case 1: Compound Precipitation in Aqueous Media

    • Observation: Erratic viability data; visible crystals under the microscope.

    • Causality: Halogenated isoxazoles are highly lipophilic and may crash out of solution when the DMSO stock is diluted into aqueous media.

    • Solution: Pre-warm the culture media to 37°C before adding the compound. If precipitation persists, synthesize a more hydrophilic salt variant or utilize a biocompatible surfactant (e.g., 0.1% Tween-80) as a co-solvent.

  • Edge Case 2: False Positive Viability in MTS Assay

    • Observation: MTS absorbance remains high despite visible cell death/detachment.

    • Causality: Certain isoxazole derivatives possess intrinsic redox activity and can directly reduce the MTS tetrazolium salt into formazan without cellular mitochondrial activity.

    • Solution: Always run a "Cell-Free Compound Control" (media + compound + MTS reagent). Subtract this background absorbance from your experimental wells. Rely heavily on the orthogonal LDH and Flow Cytometry data to validate true cytotoxicity.

References

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Center for Biotechnology Information (PMC).[Link]

  • Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. MDPI.[Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Taylor & Francis.[Link]

  • Effects of synthetic isoxazole derivatives on apoptosis of U251-MG cells. ResearchGate.[Link]

  • Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib. National Center for Biotechnology Information (PMC).[Link]

Sources

Application

Application Note: Synthesis of Cloxacillin via 3-(2-Chlorophenyl)isoxazole Intermediates

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary The synthesis of beta-lactamase-resistant penicillins req...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

The synthesis of beta-lactamase-resistant penicillins requires precise functionalization of the core 6-aminopenicillanic acid (6-APA) scaffold. This application note details the semi-synthetic workflow for producing Cloxacillin , utilizing 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (and its activated acyl chloride derivative) as the critical side-chain intermediate. By outlining the mechanistic causality behind each process parameter, this guide provides a self-validating framework for achieving high-yield, pharmaceutical-grade cloxacillin sodium monohydrate.

Mechanistic Rationale: The Isoxazole Advantage

The clinical efficacy of cloxacillin hinges on its resistance to enzymatic degradation by bacterial beta-lactamases [1]. This resistance is not inherent to the penam ring; rather, it is engineered via the attachment of the 3-(2-chlorophenyl)-5-methylisoxazole side chain.

  • Steric Shielding: The bulky nature of the di-substituted isoxazole ring, specifically the ortho-chloro substitution on the phenyl ring, creates a severe steric clash within the active site of staphylococcal beta-lactamases.

  • Electronic Effects: The electron-withdrawing nature of the isoxazole and the chlorine atom reduces the nucleophilicity of the amide carbonyl, further stabilizing the adjacent beta-lactam ring against hydrolytic cleavage.

To attach this side chain, the relatively unreactive carboxylic acid intermediate must first be converted into a highly electrophilic acyl chloride, enabling a rapid nucleophilic acyl substitution by the primary amine of 6-APA [2].

Synthetic Workflow & Pathway Visualization

The overall process is a biphasic N-acylation reaction, carefully controlled to prevent the degradation of the fragile beta-lactam core.

Cloxacillin_Synthesis A 3-(2-Chlorophenyl)-5-methylisoxazole- 4-carboxylic Acid B Thionyl Chloride (SOCl2) Reflux in CH2Cl2 A->B C 3-(2-Chlorophenyl)-5-methylisoxazole- 4-carbonyl Chloride B->C G Biphasic N-Acylation (-12°C to 5°C) C->G Organic Phase D 6-Aminopenicillanic Acid (6-APA) E 10% NaOH / H2O (pH 6.5 - 7.5) D->E F Sodium 6-APA (Aqueous Phase) E->F F->G Aqueous Phase H Acidification (Dilute H2SO4) pH 2.8 - 3.2 G->H I Cloxacillin Free Acid (Organic Extraction) H->I J Sodium Isooctanoate in Butyl Acetate I->J K Cloxacillin Sodium Monohydrate (Crystallization) J->K

Fig 1: Synthetic workflow of Cloxacillin Sodium from 6-APA and isoxazole intermediates.

Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next phase unless the Quality Control (QC) validation checkpoint is met.

Phase 1: Activation of the Isoxazole Side Chain

Objective: Convert 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid to its reactive acyl chloride [2].

  • Setup: Equip a dry, 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube (CaCl2) to exclude ambient moisture.

  • Reagent Loading: Suspend 50.0 g of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in 150 mL of anhydrous dichloromethane (CH2Cl2).

  • Chlorination: Dropwise add 25.0 mL of thionyl chloride (SOCl2) over 30 minutes.

  • Reflux: Heat the mixture to gentle reflux (approx. 40°C) for 4–5 hours until the evolution of HCl and SO2 gases ceases.

  • Concentration: Remove excess SOCl2 and solvent under reduced pressure to yield 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride as a pale-yellow oil or low-melting solid.

  • Mechanistic Causality: The carboxylic acid is chemically inert to the 6-APA amine under mild conditions. SOCl2 replaces the hydroxyl group with a highly electronegative chlorine atom, drastically lowering the activation energy for the subsequent coupling step.

  • QC Validation Checkpoint: Perform FTIR analysis. A successful conversion is validated by the disappearance of the broad O-H stretch (~2500–3000 cm⁻¹) and the shift of the carbonyl (C=O) stretch from ~1700 cm⁻¹ to a distinct sharp peak at ~1770 cm⁻¹.

Phase 2: Biphasic N-Acylation of 6-APA

Objective: Couple the activated side chain to the beta-lactam core without degrading the penam ring [3].

  • 6-APA Solubilization: In a jacketed reactor, suspend 45.0 g of 6-APA in 300 mL of purified water. Slowly add 10% NaOH solution until the pH stabilizes between 6.5 and 7.5.

  • Cooling: Circulate coolant to drop the reactor temperature to between -12°C and -5°C.

  • Coupling: Dissolve the acyl chloride (from Phase 1) in 150 mL of cold butyl acetate. Add this organic solution dropwise to the aqueous 6-APA sodium salt solution under vigorous mechanical stirring (biphasic system).

  • pH Maintenance: Continuously monitor the pH. As the reaction generates HCl, neutralize it by adding 10% NaOH dropwise, strictly maintaining the pH between 6.5 and 7.5.

  • Mechanistic Causality: The beta-lactam ring is highly susceptible to alkaline hydrolysis (forming inactive penicilloic acid). Maintaining sub-zero temperatures and strictly buffering the pH prevents the nucleophilic attack of hydroxide ions on the beta-lactam carbonyl. The biphasic system ensures the hydrophobic acyl chloride reacts at the interface, protecting it from premature aqueous hydrolysis.

  • QC Validation Checkpoint: Monitor via HPLC. The reaction is complete when the 6-APA peak area falls below 1.0% relative to the cloxacillin peak.

Phase 3: Isolation and Salt Formation

Objective: Purify the cloxacillin free acid and crystallize it as a stable sodium salt [3].

  • Acidification: While maintaining the temperature below 5°C, slowly add dilute sulfuric acid (H2SO4) to the biphasic mixture until the pH reaches 2.8–3.2.

  • Extraction: Allow the phases to separate. The protonated cloxacillin free acid will migrate entirely into the upper organic (butyl acetate) layer. Discard the aqueous layer.

  • Salt Formation: To the organic layer, add an equimolar amount of sodium isooctanoate dissolved in a small volume of butyl acetate.

  • Crystallization: Stir the solution at 5°C for 2 hours. Cloxacillin sodium monohydrate will precipitate as a white crystalline powder. Filter, wash with cold acetone, and dry under vacuum at 35°C.

  • Mechanistic Causality: Sodium isooctanoate is highly soluble in organic solvents, whereas the resulting cloxacillin sodium salt is not. This differential solubility drives the rapid, high-purity crystallization of the target API.

  • QC Validation Checkpoint: Perform Karl Fischer titration. The moisture content must be between 3.5% and 4.5% to validate the formation of the monohydrate form.

Process Parameters & Quality Attributes

To ensure reproducibility, all quantitative data and critical process parameters (CPPs) are summarized below. Deviations from these targets will result in increased impurity profiles (e.g., penicilloic acid formation).

Process Parameter / AttributeTarget Range / SpecificationMechanistic Impact / Causality
Acylation Temperature -12°C to 5°CSuppresses thermal degradation and hydrolytic ring-opening of the beta-lactam core.
Aqueous pH (Acylation) 6.5 to 7.5Keeps 6-APA in its reactive anionic state while avoiding base-catalyzed beta-lactam hydrolysis.
Acidification pH 2.8 to 3.2Ensures complete protonation of cloxacillin for maximum partitioning into the organic extraction phase.
Yield (Overall) 85% - 90%Indicates efficient coupling and minimal loss during phase separation.
API Purity (HPLC) ≥ 98.5%Ensures compliance with pharmacopeial standards; limits residual 6-APA and hydrolysis byproducts.

References

  • Procurement Resource. Cloxacillin Production Cost Analysis Reports 2025. Procurement Resource. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in 3-(2-Chlorophenyl)isoxazole synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when synthesizing 3-(2-Chlorophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when synthesizing 3-(2-Chlorophenyl)isoxazole .

The most scalable and robust method for constructing the 3-arylisoxazole core is the 1,3-dipolar cycloaddition of a transient nitrile oxide with an alkyne surrogate. However, this reaction is notoriously sensitive to concentration gradients, reagent equivalents, and thermal conditions. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative data to ensure optimal yields.

Mechanistic Workflow & Pathway Analysis

The synthesis relies on the in situ generation of 2-chlorobenzonitrile oxide. Because terminal alkynes (like acetylene gas) are hazardous and difficult to quantify, vinyl acetate is utilized as a highly efficient synthetic equivalent[1]. The initial cycloaddition yields a 4,5-dihydroisoxazole (isoxazoline) intermediate, which must undergo a subsequent elimination step to achieve the fully aromatic target.

G Oxime 2-Chlorobenzaldehyde Oxime Hydroximoyl 2-Chlorobenzohydroximoyl Chloride (Stable Precursor) Oxime->Hydroximoyl NCS, DMF (Chlorination) NitrileOxide 2-Chlorobenzonitrile Oxide (Transient 1,3-Dipole) Hydroximoyl->NitrileOxide Et3N (Slow Addition) (- HCl) Cycloadduct 5-Acetoxy-3-(2-chlorophenyl)- 4,5-dihydroisoxazole NitrileOxide->Cycloadduct Vinyl Acetate [1,3-Dipolar Cycloaddition] Furoxan Bis(2-chlorophenyl)furoxan (Dimerization Byproduct) NitrileOxide->Furoxan Excess Dipole [Competing Dimerization] Product 3-(2-Chlorophenyl)isoxazole (Target Product) Cycloadduct->Product Heat / p-TsOH [- AcOH]

Fig 1: Reaction workflow for 3-(2-chlorophenyl)isoxazole highlighting the transient 1,3-dipole.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a closed-loop system where each intermediate must be analytically verified before proceeding.

Step 1: Preparation of 2-Chlorobenzohydroximoyl Chloride
  • Procedure: Dissolve 2-chlorobenzaldehyde oxime (1.0 eq) in anhydrous DMF. Add N-chlorosuccinimide (NCS, 1.05 eq) in small portions at room temperature. Stir for 2 hours.

  • Causality Rationale: DMF acts not just as a solvent but as a catalyst that facilitates the polarization of the N-Cl bond in NCS, accelerating the electrophilic chlorination of the oxime carbon.

  • Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 4:1). The product will have a slightly higher

    
     than the oxime. For absolute validation, check the 
    
    
    
    H NMR: the broad oxime -OH peak (~11.0 ppm) will shift, and the characteristic azomethine proton (~8.1 ppm) will completely disappear, confirming quantitative conversion.
Step 2: 1,3-Dipolar Cycloaddition with Vinyl Acetate
  • Procedure: Dissolve the hydroximoyl chloride (1.0 eq) and vinyl acetate (5.0 eq) in dichloromethane (DCM). Using a syringe pump, add triethylamine (Et

    
    N, 1.2 eq) dissolved in DCM dropwise over 3 to 4 hours  at 0 °C to room temperature.
    
  • Causality Rationale: Nitrile oxides are highly reactive and will rapidly undergo self-cycloaddition to form inactive furoxans[2]. Slow addition of the base ensures the steady-state concentration of the nitrile oxide remains near zero, forcing it to react with the excess vinyl acetate instead of dimerizing.

  • Self-Validation Checkpoint: Isolate an aliquot and run a

    
    H NMR. You must observe a characteristic ABX spin system  (diastereotopic CH
    
    
    
    protons at C4 around 3.0–3.5 ppm, and a chiral CH proton at C5 around 6.5 ppm). If you see a singlet at ~6.8 ppm, premature aromatization has occurred.
Step 3: Aromatization via Elimination
  • Procedure: Concentrate the crude isoxazoline. Redissolve in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq), and reflux (110 °C) using a Dean-Stark trap for 4 hours to eliminate acetic acid[1].

  • Causality Rationale: The 5-acetoxy group is a good leaving group, but the thermal barrier for elimination requires elevated temperatures. Acid catalysis protonates the carbonyl oxygen of the acetate, lowering the activation energy for the E1cB-like elimination to yield the fully conjugated, thermodynamically stable isoxazole.

  • Self-Validation Checkpoint: The ABX spin system in the

    
    H NMR will completely vanish. It will be replaced by two sharp, distinct aromatic singlets representing the isoxazole C4 and C5 protons (typically around ~6.8 ppm and ~8.5 ppm, respectively).
    

Troubleshooting & Yield Optimization FAQs

Q: My overall yield is severely reduced by the formation of a white, crystalline byproduct. What is it, and how do I prevent it? A: You are isolating bis(2-chlorophenyl)furoxan , the dimerization byproduct of the nitrile oxide[2]. This occurs when the rate of dipole generation exceeds the rate of cycloaddition. To prevent this:

  • Increase the equivalents of your dipolarophile (vinyl acetate) to at least 5x.

  • Strictly enforce the syringe-pump addition of Et

    
    N (minimum 3 hours). Never add the base in a single bolus.
    

Q: The cycloaddition seems complete by TLC, but my final yield of the fully aromatic 3-(2-chlorophenyl)isoxazole is less than 20%. Why? A: You have likely stalled at the 5-acetoxy-4,5-dihydroisoxazole intermediate. The 1,3-dipolar cycloaddition with vinyl acetate does not automatically yield the aromatic isoxazole at room temperature[1]. You must force the elimination of acetic acid (Step 3). If thermal acid catalysis is failing, an alternative is to treat the intermediate with sodium hydroxide in methanol, which hydrolyzes the acetate to a


-isoxazolin-5-ol that rapidly dehydrates upon acidification[1].

Q: Can I use mechanochemistry or solvent-free conditions to improve the greenness of this reaction? A: Yes. Recent literature demonstrates that 1,3-dipolar cycloadditions can be efficiently performed under ball-milling conditions. Using a planetary ball mill with sodium carbonate (Na


CO

) as a base and milling for 20 minutes can bypass the need for chlorinated solvents and significantly suppress furoxan formation due to the unique solid-state kinetics[2].

Quantitative Reagent Selection

Selecting the correct dipolarophile is the most critical variable in determining your theoretical yield and downstream processing requirements.

Dipolarophile StrategySynthetic EquivalentTypical YieldReaction TimePrimary Risk / Drawback
Vinyl Acetate Acetylene75–85%12–16 hRequires secondary thermal/acidic elimination step.
Ethynyltrimethylsilane Terminal Alkyne70–80%8–12 hRequires a secondary desilylation step (e.g., TBAF).
N,N-Dimethylaminoacrolein Enamine65–75%6–8 hHighly reactive, but can lead to complex tar formation.
Acetylene Gas Direct Alkyne40–60%24 hHazardous; low conversion due to poor gas solubility.

References

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances.
  • Studies in isoxazole chemistry. II.
  • Intermolecular 1,3-dipolar cycloaddition of nitrile oxides with vinyl acetate and acrylonitrile. Indian Journal of Chemistry.

Sources

Optimization

Isoxazole Synthesis Technical Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for Isoxazole Synthesis. Isoxazoles are privileged scaffolds heavily utilized in drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. Isoxazoles are privileged scaffolds heavily utilized in drug discovery and materials science. However, constructing the 1,2-oxazole ring frequently presents synthetic hurdles, primarily low yields due to competing side reactions and poor regioselectivity.

As an Application Scientist, I have structured this guide to address the root causes of the most common failure modes in the two primary synthetic routes: the 1,3-dipolar [3+2] cycloaddition of nitrile oxides, and the Claisen cyclocondensation of 1,3-dicarbonyls with hydroxylamine.

Section 1: 1,3-Dipolar [3+2] Cycloaddition Troubleshooting

Q1: Why is my cycloaddition yielding a massive amount of dimeric byproduct instead of the desired isoxazole?

Root Cause Analysis: The dimeric byproduct you are observing is likely a furoxan (1,2,5-oxadiazole N-oxide)[1]. Nitrile oxides are highly reactive, transient 1,3-dipoles. When the concentration of the nitrile oxide in the reaction mixture is too high, the kinetics of bimolecular self-condensation (homodimerization) outpace the desired hetero-bimolecular [3+2] cycloaddition with your dipolarophile (alkyne or alkene)[2].

The Fix: You must maintain a strictly low steady-state concentration of the nitrile oxide. This is achieved by generating the dipole in situ in the presence of an excess of the dipolarophile[1]. Using a syringe pump to slowly add the base (e.g., triethylamine for hydroximoyl chlorides) or the oxidant (for aldoximes) over several hours ensures the nitrile oxide is consumed by the alkyne the moment it is generated.

G Precursor Hydroximoyl Chloride NO Nitrile Oxide (Intermediate) Precursor->NO Base (-HCl) Isoxazole Isoxazole (Target) NO->Isoxazole [3+2] Cycloaddition Furoxan Furoxan (Dimer) NO->Furoxan Dimerization (Excess NO) Alkyne Dipolarophile Alkyne->Isoxazole

Caption: Competing kinetic pathways: [3+2] cycloaddition vs. homodimerization.

Q2: I am reacting a terminal alkyne with a nitrile oxide, but I get an inseparable mixture of 3,5- and 3,4-disubstituted isoxazoles. How do I improve regioselectivity?

Root Cause Analysis: Thermal, uncatalyzed 1,3-dipolar cycloadditions proceed via a concerted pericyclic mechanism that relies on orbital overlap (HOMO-LUMO interactions)[3]. If the electronic bias of the terminal alkyne is weak, the dipole can align in either direction, resulting in poor regiocontrol.

The Fix: Transition-metal catalysis, specifically Copper(I), completely alters the reaction mechanism from a concerted pericyclic process to a stepwise, metal-coordinated pathway[4]. Cu(I) binds the terminal alkyne, forming a copper acetylide intermediate that strictly dictates the regiochemistry, exclusively yielding the 3,5-disubstituted isoxazole.

Quantitative Data: Regioselectivity Comparison

Reaction ConditionMechanistic PathwayMajor ProductTypical YieldRegioselectivity (3,5 : 3,4)
Thermal (Reflux) Concerted PericyclicMixture40-60%~ 1:1 to 3:1
Cu(I) Catalyzed Stepwise, Metal-Coordinated3,5-disubstituted85-95%> 99:1
Ru(II) Catalyzed Stepwise, Metal-Coordinated3,4-disubstituted75-90%> 1:99

Section 2: Claisen Cyclocondensation Troubleshooting

Q3: My reaction of a 1,3-diketone with hydroxylamine yields a mixture of regioisomers. How can I control the nucleophilic attack?

Root Cause Analysis: The classic Claisen isoxazole synthesis suffers from the fact that hydroxylamine (


) is an ambidentate nucleophile and 1,3-diketones possess two electrophilic carbonyl centers. If the steric or electronic differentiation between the two carbonyls is insufficient, 

will attack both indiscriminately, leading to poor selectivity[5].

The Fix: Convert the 1,3-diketone into a


-enamino diketone and utilize a Lewis acid (like 

)[5]. The Lewis acid selectively coordinates to the more basic/accessible carbonyl oxygen, increasing its electrophilicity. This directs the initial attack of the hydroxylamine nitrogen strictly to one site, dictating the final regiochemistry of the ring closure.

G Enamino β-Enamino Diketone Intermediate Activated Carbonyl Enamino->Intermediate Activation Lewis BF3·OEt2 Lewis->Intermediate Regio Regiopure Isoxazole Intermediate->Regio Cyclization NH2OH Hydroxylamine NH2OH->Regio

Caption: Lewis acid-mediated regioselective activation of β-enamino diketones.

Q4: I'm seeing incomplete conversion and O-imidoylation side products when working in aqueous conditions.

Root Cause Analysis: In aqueous or highly polar media, competing O-trapping (O-imidoylation) and C-trapping pathways emerge. Acidic conditions can exacerbate the formation of unwanted side products or cause hydrolysis of intermediates.

The Fix: Switch to mild basic conditions (e.g.,


) in a co-solvent mixture (e.g., 5% water / 95% methanol). This specific microenvironment favors the C-trapping pathway and subsequent dehydration to the isoxazole over hetero [3+2] cyclizations.

Section 3: Standardized Experimental Protocols

Protocol A: In Situ Generation of Nitrile Oxide for Furoxan-Free [3+2] Cycloaddition

This protocol utilizes kinetic control to suppress dimerization.

Self-Validation Checkpoint: The absence of a new, highly non-polar spot on TLC (furoxan) confirms the successful suppression of dimerization.

  • Setup: In an oven-dried round-bottom flask under inert atmosphere (

    
    ), dissolve the terminal alkyne (1.2 equiv) and the hydroximoyl chloride precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
    
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature reduces the kinetic energy available for the higher-activation-energy dimerization pathway.

  • Slow Addition: Load triethylamine (

    
    , 1.5 equiv) into a syringe. Using a syringe pump, add the 
    
    
    
    dropwise over 2 to 3 hours. Causality: Slow base addition ensures the nitrile oxide is generated at a rate slower than its consumption by the alkyne.
  • Monitoring: Stir for an additional 2 hours at room temperature. Monitor via TLC. The reaction is complete when the hydroximoyl chloride is entirely consumed.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over anhydrous 
    
    
    
    , and concentrate. Purify via flash chromatography.
Protocol B: Regioselective Cyclocondensation using

This protocol utilizes thermodynamic and Lewis acid activation for regiocontrol.

Self-Validation Checkpoint: Crude


-NMR should show a single distinct isoxazole proton peak (typically around 6.0-7.0 ppm depending on substitution), indicating >95% regioselectivity.
  • Activation: Dissolve the

    
    -enamino diketone (0.5 mmol) in anhydrous acetonitrile (MeCN, 4 mL) at room temperature. Add 
    
    
    
    (2.0 equiv) and pyridine (1.4 equiv). Stir for 15 minutes. Causality: Pyridine acts as a mild base to buffer the system, while
    
    
    selectively coordinates to the target carbonyl to increase its electrophilicity.
  • Nucleophilic Attack: Add hydroxylamine hydrochloride (

    
    , 0.6 mmol, 1.2 equiv) in one portion.
    
  • Cyclization: Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the enamino diketone via TLC.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry the organic layer, concentrate, and purify to isolate the regiopure isoxazole.

References

  • Title: Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide Source: Beilstein Journal of Organic Chemistry (D-NB) URL: [Link]

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances URL: [Link]

  • Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Troubleshooting

Technical Support Center: 3-Arylisoxazole Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that the synthesis of 3-arylisoxazoles—a privileged scaffold in drug discovery and agricultural chemistry—is plagued by two...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that the synthesis of 3-arylisoxazoles—a privileged scaffold in drug discovery and agricultural chemistry—is plagued by two primary failure modes: competitive dimerization and poor regioselectivity.

This guide deconstructs the causality behind these side-products. Rather than just giving you a list of reagents, we will explore the thermodynamic and kinetic forces at play, providing you with self-validating protocols to engineer these impurities out of your workflows.

Module 1: The Furoxan Problem in 1,3-Dipolar Cycloadditions

FAQ: Why is my [3+2] cycloaddition yielding a highly polar side-product?

The Symptom: You are reacting a nitrile oxide precursor with an alkyne, but LC-MS and NMR indicate a massive loss of mass balance to a highly polar, UV-active byproduct. The Causality: Nitrile oxides are highly reactive, transient 1,3-dipoles. If the rate of nitrile oxide generation exceeds the rate of its consumption by the dipolarophile (the alkyne), the local concentration of the dipole spikes. This triggers a rapid, bimolecular homo-coupling event (dimerization), resulting in the formation of a 1,2,5-oxadiazole 2-oxide, commonly known as a furoxan[1].

To suppress furoxan formation, you must maintain a strictly controlled, low steady-state concentration of the nitrile oxide. This is achieved by generating the dipole in situ rather than pre-forming it, and by carefully selecting your base and solvent system[2].

Quantitative Data: Base & Solvent Influence on Dimerization

Recent optimizations in aqueous media demonstrate how critical base selection is for suppressing dimerization during the synthesis of 3,4,5-trisubstituted isoxazoles[3].

Base UsedSolvent SystemReaction TimeFuroxan (Dimer) Yield3-Arylisoxazole Yield
NaHCO₃98% H₂O / 2% MeOH3 hours55%14%
Na₂CO₃98% H₂O / 2% MeOH3 hoursMinor52%
DIPEA95% H₂O / 5% MeOH1.5 hoursNot Detected >85%

Table 1: Influence of base and solvent on the partitioning between cycloaddition and dimerization. Data adapted from Beilstein J. Org. Chem[3].

Self-Validating Protocol: Catalyst-Free In Situ Generation

This protocol utilizes tert-butyl nitrite (TBN) for the slow, controlled nitrosyl transfer to a terminal diazo compound, preventing the dipole concentration spikes that lead to furoxans[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve the terminal diazo compound (1.0 mmol) and the target alkyne (1.5 mmol, 0.5 equiv excess to drive trapping) in 5.0 mL of anhydrous dichloromethane (DCM).

  • Initiation: Add tert-butyl nitrite (TBN) (1.2 mmol) dropwise over 10 minutes using a syringe pump. Self-Validation Checkpoint 1: The slow evolution of N₂ gas (micro-bubbles) confirms the active generation of the diazonium intermediate.

  • Cycloaddition: Stir the reaction mixture at room temperature for 12 hours.

  • Workup & Validation: Quench with water and extract with DCM. Self-Validation Checkpoint 2: The organic layer should remain pale yellow or colorless. A deep, persistent yellow/orange hue is a visual indicator of furoxan contamination.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc).

FuroxanMitigation Start High Furoxan (Dimer) Detected in LC-MS CheckGen Analyze Nitrile Oxide Generation Method Start->CheckGen Preformed Pre-formed / Batch Addition CheckGen->Preformed InSitu In Situ Generation (e.g., Oxime + Oxidant) CheckGen->InSitu Action1 Implement Slow Addition (Syringe Pump) Preformed->Action1 Action2 Increase Dipolarophile Equivalents Preformed->Action2 InSitu->Action2 Action3 Optimize Base/Solvent (e.g., DIPEA in aq. MeOH) InSitu->Action3

Fig 1. Decision tree for mitigating furoxan side-products in 1,3-dipolar cycloadditions.

Module 2: The Regioisomer Problem in Claisen Condensations

FAQ: How do I stop getting 1:1 mixtures of 3-aryl and 5-arylisoxazoles?

The Symptom: When condensing an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine (NH₂OH), your NMR shows an inseparable mixture of regioisomers. The Causality: Hydroxylamine is an ambidentate nucleophile, possessing both a reactive nitrogen and a reactive oxygen. In a standard unsymmetrical 1,3-dicarbonyl, the difference in electrophilicity between the two carbonyl carbons is often negligible. Consequently, initial nucleophilic attack occurs randomly at both sites, leading to poor regioselectivity[2].

To dictate the regiochemistry, we must break the symmetry of the electrophile. By converting the 1,3-dicarbonyl into a β-enamino diketone, we selectively deactivate one reactive center through resonance donation from the enamine nitrogen. We can then use specific solvents (like pyridine) or Lewis acids (like BF₃·OEt₂) to strictly control whether the reaction proceeds under kinetic or thermodynamic control[4].

Quantitative Data: Engineering Regioselectivity

By utilizing β-enamino diketones, researchers have mapped out exact conditions to force the synthesis toward specific regioisomers[4].

Substrate TypeReaction ConditionDominant PathwayMajor Regioisomer FormedSelectivity Ratio
Standard 1,3-dicarbonylEtOH, RefluxUncontrolledMixture (3-aryl + 5-aryl)~ 50:50
β-enamino diketonePyridine, 80 °CThermodynamic4,5-disubstituted isoxazole> 90:10
β-enamino diketoneBF₃·OEt₂, CH₂Cl₂, RTKinetic3,4-disubstituted isoxazole> 95:5

Table 2: Regiochemical control parameters using β-enamino diketones. Data adapted from RSC Advances[4].

Self-Validating Protocol: Regioselective Synthesis via BF₃·OEt₂

This protocol leverages Lewis acid catalysis to achieve kinetic control, exclusively yielding the 3,4-disubstituted regioisomer from a β-enamino diketone[4].

Step-by-Step Methodology:

  • Activation: Dissolve the β-enamino diketone (1.0 mmol) in 10 mL of anhydrous CH₂Cl₂ under an inert argon atmosphere.

  • Catalysis: Add Boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol) dropwise at 0 °C. Self-Validation Checkpoint 1: A slight color shift (usually deepening of the solution color) indicates successful coordination of the Lewis acid to the carbonyl oxygen, activating it for attack.

  • Nucleophilic Attack: Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol) in one portion. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Cyclization Tracking: Self-Validation Checkpoint 2: Pull a 50 µL aliquot, evaporate, and run a quick ¹H NMR. The complete disappearance of the enamine N-H proton signal (typically a broad singlet between δ 10.0–12.0 ppm) confirms that the initial condensation and subsequent cyclization are complete.

  • Workup: Quench with saturated aqueous NaHCO₃ (caution: gas evolution). Extract with CH₂Cl₂, dry over MgSO₄, and concentrate to yield the highly pure 3,4-disubstituted isoxazole.

Regioselectivity Substrate Unsymmetrical Precursor (e.g., β-enamino diketone) Conditions Select Reaction Conditions Substrate->Conditions Acidic Lewis Acid Catalyst (e.g., BF3·OEt2) Conditions->Acidic Kinetic Control Basic Basic / Pyridine Solvent Conditions->Basic Thermodynamic Control Product3 3,4-Disubstituted Isoxazole (Major) Acidic->Product3 Product45 4,5-Disubstituted Isoxazole (Major) Basic->Product45

Fig 2. Mechanistic pathways for regioselective isoxazole synthesis using β-enamino diketones.

References

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones Source: RSC Advances (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Isoxazole Synthesis

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the common challenges encou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the common challenges encountered during the synthesis of isoxazoles. The isoxazole nucleus is a prominent structural motif in numerous natural products and pharmaceuticals, making its efficient and selective synthesis a critical endeavor.[1][2] This resource consolidates field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?

A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes (or alkenes) and the condensation reaction of 1,3-dicarbonyl compounds (or their analogs) with hydroxylamine.[3][4]

  • 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): This is a powerful method for constructing the five-membered isoxazole ring.[5] It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[2] A key advantage is the ability to generate the often-unstable nitrile oxide in situ from precursors like aldoximes or hydroximoyl chlorides.[2][6]

  • Condensation of 1,3-Dicarbonyls (Claisen Isoxazole Synthesis): This classic method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[7] A significant challenge with this approach, especially with unsymmetrical dicarbonyls, is the frequent formation of a mixture of regioisomers, which can complicate purification.[7][8]

Q2: My isoxazole derivative appears to be decomposing during workup or purification. Why might this be happening?

A2: The isoxazole ring's stability is compromised by its relatively weak N-O bond, making it susceptible to cleavage under certain conditions.[8] Common causes of decomposition include:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[8]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd or Raney Ni) is known to cleave the N-O bond, which can be a useful synthetic transformation but is undesirable if the isoxazole ring is the target.[8][9]

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring, often to an oxazole via an azirine intermediate.[8][10][11]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[8]

If you suspect product decomposition, consider using milder workup procedures, such as avoiding strongly acidic or basic washes, and protecting the compound from light if it is photosensitive.

Q3: How do solvent and temperature choices impact the yield and regioselectivity of isoxazole synthesis?

A3: Solvent and temperature are critical parameters that must be carefully optimized.

  • Solvent: The polarity of the solvent can significantly influence reactant solubility, reaction rate, and, crucially, regioselectivity in both cycloaddition and condensation reactions.[3][8] For example, in the synthesis from β-enamino diketones, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can invert the ratio of regioisomers formed.[7][8]

  • Temperature: Optimization is key for controlling reaction kinetics. High temperatures can accelerate the desired reaction but may also increase the rate of side reactions, such as the dimerization of nitrile oxides, or lead to product decomposition.[3][12] Conversely, low temperatures may result in slow or incomplete reactions. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal temperature and time.[8]

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific, common problems encountered during isoxazole synthesis in a direct question-and-answer format.

Problem 1: Low or No Yield in 1,3-Dipolar Cycloaddition

Question: My 1,3-dipolar cycloaddition reaction is giving a poor yield or failing completely. What are the likely causes and how can I fix this?

Answer: Low yields in this reaction often trace back to the stability and reactivity of the nitrile oxide intermediate. Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often difficult-to-separate byproduct.[8]

  • Nitrile Oxide Dimerization: This is the most common side reaction. The rate of dimerization is second order, meaning it is highly dependent on the concentration of the nitrile oxide.

    • Solution: Generate the nitrile oxide in situ at a low concentration. This can be achieved by the slow addition of the oxidant (e.g., [bis(trifluoroacetoxy)iodo]benzene) or base to a solution containing the aldoxime/hydroximoyl chloride and the alkyne.[6][8] This ensures the nitrile oxide reacts with the dipolarophile as soon as it is formed, minimizing its chance to dimerize.

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature may not be ideal for your specific substrates.

    • Solution: Systematically screen reaction parameters. For hydroximoyl chlorides, bases like triethylamine or sodium carbonate are common.[2][13] Solvents can range from methanol/water mixtures to dichloromethane or acetonitrile.[6][12] Exploring alternative energy sources like ultrasound irradiation has been shown to dramatically reduce reaction times and increase yields, even at lower temperatures.[14]

  • Poor Reagent Quality: The purity of the starting materials, particularly the nitrile oxide precursor and the alkyne, is critical.

    • Solution: Ensure the purity of your starting materials. Aldoximes can be freshly prepared, and commercial alkynes can be purified if necessary. Check for any degradation of the oxidant or base.

Here is a logical workflow for diagnosing and solving low-yield issues in your synthesis.

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_dimer Check for Furoxan Byproduct (TLC/LC-MS) check_reagents->check_dimer dimer_yes Furoxan Detected check_dimer->dimer_yes Yes dimer_no No Furoxan Detected check_dimer->dimer_no No slow_addition Implement Slow Addition of Reagent to Generate Nitrile Oxide In Situ dimer_yes->slow_addition optimize_conditions Optimize Reaction Conditions dimer_no->optimize_conditions slow_addition->optimize_conditions screen_solvents Screen Solvents & Bases optimize_conditions->screen_solvents adjust_temp Adjust Temperature optimize_conditions->adjust_temp energy_source Consider Alternative Energy Source (e.g., Ultrasound) optimize_conditions->energy_source success Improved Yield screen_solvents->success adjust_temp->success energy_source->success

Caption: A troubleshooting logic for low reaction yield.

Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a frequent and significant challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or unsymmetrical alkynes.[7][8] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, which can be influenced by the reaction conditions.[8][15]

  • Electronic and Steric Mismatch: In 1,3-dipolar cycloadditions, the regioselectivity is controlled by the frontier molecular orbitals (HOMO/LUMO) of the nitrile oxide and the alkyne.[15] Generally, for terminal alkynes, the reaction yields 3,5-disubstituted isoxazoles.[16] However, internal alkynes or those with conflicting electronic/steric demands can lead to mixtures.[17]

  • Ambiguous Nucleophilic Attack (Condensation Reactions): In the Claisen synthesis with an unsymmetrical 1,3-dicarbonyl, hydroxylamine can attack either of the two carbonyl carbons, leading to two different isoxazole products.

This decision tree guides you through optimizing conditions to favor a single regioisomer.

G start Mixture of Regioisomers Observed method Which Synthesis Method? start->method claisen Claisen Condensation (1,3-Dicarbonyl + Hydroxylamine) method->claisen Condensation cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cycloaddition Cycloaddition claisen_sol Modify Claisen Conditions claisen->claisen_sol cyclo_sol Modify Cycloaddition Conditions cycloaddition->cyclo_sol claisen_opts Adjust pH (Acidic vs. Basic) Change Solvent (e.g., EtOH vs. MeCN) Use β-enamino diketone derivatives Add Lewis Acid (e.g., BF3·OEt2) claisen_sol->claisen_opts cyclo_opts Change Solvent Polarity Modify Electronic Properties of Reactants Use Copper-Catalyzed Conditions for Terminal Alkynes cyclo_sol->cyclo_opts success Improved Regioselectivity claisen_opts->success cyclo_opts->success

Caption: A decision-making flowchart for addressing regioselectivity issues.[8]

The use of β-enamino diketones instead of traditional 1,3-dicarbonyls can provide superior regiochemical control, often influenced by a Lewis acid catalyst.[7] The following table summarizes the effect of a Lewis acid and solvent on the regioselective synthesis of isoxazoles.

Table 1: Effect of Lewis Acid and Solvent on Regioisomer Ratio [7]

Entry Lewis Acid (BF₃·OEt₂) Equiv. Solvent Ratio (4a:5a) Isolated Yield (%)
1 0 EtOH 30:70 85
2 0 MeCN 75:25 70
3 2.0 CH₂Cl₂ 85:15 75
4 2.0 MeCN 90:10 79
5 2.0 THF 80:20 72

Reaction conditions: β-enamino diketone (0.5 mmol), NH₂OH·HCl (0.6 mmol), pyridine (1.4 equiv.), at room temperature.

As the data shows, the combination of an aprotic solvent (MeCN) and a Lewis acid (BF₃·OEt₂) dramatically favors the formation of one regioisomer (4a).[7]

Problem 3: Difficulty in Purifying the Isoxazole Product

Question: I am struggling to purify my crude isoxazole product. What purification strategies can I employ, especially for separating regioisomers?

Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with very similar polarities.[6][8]

  • Column Chromatography: This is the most common method.[6][8]

    • Solvent System Screening: Do not rely on a single solvent system. Systematically screen different solvent mixtures using Thin-Layer Chromatography (TLC) to find conditions that provide the best separation (ΔRf). Sometimes, a mixture of three solvents (e.g., hexanes/ethyl acetate/dichloromethane) or the addition of a small amount of acid (acetic acid) or base (triethylamine) can significantly improve separation.[8]

    • Gradient Elution: Use a shallow gradient on your automated or manual flash chromatography system to carefully elute closely-running spots.

  • Crystallization: If your desired product is a solid, crystallization can be a highly effective method for both purification and isolating a single regioisomer.[8] Experiment with a variety of solvent systems (e.g., ether/hexanes, ethyl acetate/hexanes, ethanol/water) to find conditions that induce crystallization of the desired product while leaving impurities in the mother liquor.

  • Preparative HPLC: For very difficult separations of high-value compounds, reverse-phase or normal-phase preparative HPLC can provide baseline separation of isomers that are inseparable by standard flash chromatography.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on established practices. Researchers must adapt these protocols based on their specific substrates and optimization experiments.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime using [bis(trifluoroacetoxy)iodo]benzene (PIFA), followed by its cycloaddition with a terminal alkyne.[6][16]

Diagram of Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Dissolve Alkyne (1.2 eq) & Oxime (1.0 eq) in MeOH/H₂O b Add Oxidant (PIFA, 1.5 eq) a->b c Stir at Room Temperature (Monitor by TLC) b->c d Evaporate Solvent c->d e Aqueous Workup (e.g., NaHCO₃) & Extraction (e.g., EtOAc) d->e f Dry, Filter, Concentrate e->f g Purify by Flash Chromatography f->g

Caption: Workflow for 1,3-dipolar cycloaddition.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the alkyne (1.2 equivalents) and the aldoxime (1.0 equivalent) in a 5:1 mixture of methanol and water (e.g., 6 mL for a 0.5 mmol scale reaction).[6]

  • Nitrile Oxide Generation & Cycloaddition: To the stirred solution at room temperature, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equivalents) in one portion.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the consumption of the starting materials by TLC (e.g., using 10% ethyl acetate in hexanes as eluent). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure. Add saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6] Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3,5-disubstituted isoxazole.[6]

Protocol 2: Regioselective Synthesis of a 3,4,5-Trisubstituted Isoxazole via Condensation

This protocol describes the Lewis acid-mediated condensation of a β-enamino diketone with hydroxylamine hydrochloride to achieve high regioselectivity.[3][7]

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of the β-enamino diketone (1.0 equivalent, e.g., 0.5 mmol) in anhydrous acetonitrile (4 mL) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.4 equivalents).[7]

  • Lewis Acid Addition: Cool the mixture in an ice bath (0 °C). Add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equivalents) dropwise to the stirred solution.[3][7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure isoxazole.

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • Royal Society of Chemistry. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available from: [Link]

  • National Center for Biotechnology Information. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PubMed Central. Available from: [Link]

  • MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PubMed Central. Available from: [Link]

  • Royal Society of Chemistry. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available from: [Link]

  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of Isoxazoles from Ynones. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • FLORE, University of Florence. Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Available from: [Link]

  • ACS Publications. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. Available from: [Link]

  • Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available from: [Link]

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. Available from: [Link]

  • Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. Available from: [Link]

  • National Center for Biotechnology Information. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of isoxazole. Available from: [Link]

  • Beilstein Journals. Lewis acid-promoted direct synthesis of isoxazole derivatives. Available from: [Link]

  • National Science Foundation. Substituted pyridines from isoxazoles: scope and mechanism. NSF Public Access Repository. Available from: [Link]

  • ChemRxiv. 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Available from: [Link]

  • ResearchGate. Ring-Opening Fluorination of Isoxazoles. Available from: [Link]

  • Wikipedia. Isoxazole. Available from: [Link]

  • MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available from: [Link]

  • ResearchGate. Au-catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. Available from: [Link]

  • National Center for Biotechnology Information. Divergent photochemical ring-replacement of isoxazoles. PubMed Central. Available from: [Link]

  • ResearchGate. Comprehensive Review on Huisgen's Cycloaddition Reactions. Available from: [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]

  • CORE. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Techniques for 3-(2-Chlorophenyl)isoxazole and its Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the isolation and purification of 3-(2-chlorophenyl)isoxazole and its derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the isolation and purification of 3-(2-chlorophenyl)isoxazole and its derivatives. These compounds are indispensable building blocks in medicinal chemistry, serving as critical intermediates for β-lactamase-resistant penicillins (e.g., cloxacillin, dicloxacillin) and TGR5 agonists[1].

However, their synthesis—often via 1,3-dipolar cycloaddition—yields complex mixtures containing unreacted oximes, regioisomers, and moisture-sensitive acyl chlorides[2],[3]. This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-purity isolation and self-validating experimental workflows.

Core Workflow Visualization

G A 2-Chlorobenzaldehyde & Hydroxylamine B Oxime Intermediate A->B C Nitrile Oxide (In Situ) B->C Oxidation D 1,3-Dipolar Cycloaddition C->D + Alkyne/Dicarbonyl E Crude 3-(2-Chlorophenyl) isoxazole D->E F Purification (Crystallization/HPLC) E->F G Pure Isoxazole Derivative F->G

Synthesis and purification workflow for 3-(2-chlorophenyl)isoxazole derivatives.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 3-(2-chlorophenyl)isoxazole product co-elute with the unreacted 2-chlorobenzaldoxime intermediate on normal-phase silica, and how can I resolve this? A: Co-elution occurs because oximes possess strong hydrogen-bond donating and accepting capabilities, causing them to streak across the silica stationary phase and overlap with the less polar isoxazole[2]. The Fix: Systematically screen solvent systems with additives. Adding 1% Triethylamine (TEA) or 1% Acetic Acid to your Hexane/Ethyl Acetate mobile phase suppresses the ionization and hydrogen-bonding of the oxime, sharpening its elution band and allowing the isoxazole to elute cleanly[2]. Alternatively, if your derivative permits, employ Group-Assisted Purification (GAP) in aqueous media, which allows the pure isoxazole to precipitate directly from the reaction mixture, bypassing chromatography entirely[4].

Q2: My 1,3-dipolar cycloaddition yielded a mixture of 3,5- and 3,4-disubstituted regioisomers. How do I separate them? A: Cycloaddition of nitrile oxides with asymmetric alkynes often proceeds non-regioselectively[3]. Because these regioisomers have identical molecular weights and nearly identical affinities for bare silica, normal-phase chromatography is often ineffective. The Fix: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. The spatial arrangement of the 2-chlorophenyl group at the 3-position versus the 5-position creates a subtle difference in the molecule's overall dipole moment and hydrodynamic radius. A shallow gradient of Water/Acetonitrile (e.g., 60:40 to 10:90 over 30 minutes) will exploit these steric differences, allowing the isomers to partition differently into the hydrophobic C18 chains.

Q3: When purifying 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, my yields drop drastically, and NMR shows carboxylic acid contamination. What is happening? A: You are observing hydrolysis. The carbonyl chloride derivative is a highly reactive, corrosive electrophile used in the synthesis of cloxacillin[5],[6]. Silica gel contains inherently bound water and surface silanol groups that act as nucleophiles, rapidly hydrolyzing the acyl chloride back to 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid during column chromatography. The Fix: Never purify isoxazole acid chlorides on silica. Instead, isolate the intermediate via vacuum distillation or direct recrystallization using strictly anhydrous, non-polar solvents like hexane or heptane[5],[6].

Q4: During the recrystallization of my isoxazole intermediates, the product forms a milky oil at the bottom of the flask instead of crystals ("oiling out"). How do I force crystallization? A: "Oiling out" (liquid-liquid phase separation) is a thermodynamic phenomenon that occurs when the saturation temperature of your solvent system is higher than the melting point of the solute-impurity mixture. The compound crashes out as a metastable liquid rather than a crystalline solid. The Fix: Lower the temperature of your primary solvent before adding the anti-solvent. If oiling persists, switch to a solvent system with a lower boiling point (e.g., MTBE/Hexane instead of Toluene/Heptane). To create a self-validating crystallization system, introduce a pure "seed crystal" into the supersaturated solution just before the cloud point; this provides a nucleation site that bypasses the metastable oil phase entirely.

Phase S Supersaturated Solution O Metastable Oil Phase (Oiling Out) S->O T > Melting Point High Impurities C Crystalline Solid (Desired) S->C T < Melting Point Seeding applied O->C Slow cooling & High shear stirring

Thermodynamic pathways of isoxazole crystallization versus oiling out.

Part 2: Data Presentation

Table 1: Physicochemical Properties & Purification Specifications

CompoundMW ( g/mol )AppearancePrimary Purification MethodKey Impurity to Monitor
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid 237.64Pale yellow powderRecrystallization (EtOH/H₂O)Unreacted oxime, regioisomers
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride 256.09Cream solid / LiquidVacuum Distillation / Hexane WashHydrolyzed carboxylic acid
Cloxacillin Sodium 475.88White crystalline powderReactive CrystallizationCloxacillin acid, hydrolysis products

Table 2: Troubleshooting Solvent Systems for Silica Gel Chromatography

Target SeparationRecommended Solvent SystemAdditiveScientific Rationale
Isoxazole from Oxime Hexane / EtOAc (80:20)1% TriethylamineSuppresses oxime streaking via hydrogen-bond disruption.
Regioisomer Separation DCM / MeOH (98:2)NoneExploits subtle dipole differences on highly active silica.
Highly Polar Derivatives Toluene / Acetone (70:30)0.5% Acetic AcidPrevents retention of acidic functional groups on silanol sites.

Part 3: Experimental Protocols

Method A: Group-Assisted Purification (GAP) of Isoxazoles in Aqueous Media

This method avoids traditional chromatography by utilizing the differential solubility of the isoxazole product versus its starting materials in water[4].

  • Reaction Setup: To a 25-mL round-bottom flask, add 3-(dimethylamino)-1-(2-chlorophenyl)prop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol).

  • Solvent Addition: Add 5 mL of deionized water. Do not add organic co-solvents.

  • Heating: Stir the mixture at 50 °C for 2 hours. Monitor the disappearance of the enone via TLC (Hexane/EtOAc 3:1).

  • Precipitation: Cool the reaction mixture slowly to room temperature to induce precipitation.

  • Isolation: Collect the pure isoxazole precipitate via vacuum suction filtration.

  • Validation: Wash the filter cake with cold water (2 x 5 mL) and dry under high vacuum. Confirm purity via ¹H-NMR (absence of dimethylamino protons at ~3.0 ppm)[4].

Method B: Reactive Crystallization of Cloxacillin Sodium

This protocol details the precise formation and purification of the sodium salt of cloxacillin (an isoxazole-penicillin derivative) while preventing β-lactam ring hydrolysis[7].

  • Acid Dissolution: Prepare a solution of cloxacillin acid at a concentration of 0.1–0.2 g/mL in a mixed solvent of ethyl acetate and water (water content strictly maintained at 1%–6%).

  • Temperature Control: Chill the reactor and maintain the internal temperature between 5 °C and 25 °C to prevent thermal degradation.

  • Salt Formation: Under high-shear stirring, add a solution of sodium isooctanoate (0.03–0.2 g/mL in ethanol) dropwise.

  • Self-Validating pH Endpoint: Continuously monitor the pH. Terminate the sodium isooctanoate addition exactly when the pH reaches 5.5–7.5. This ensures complete salt formation without inducing base-catalyzed β-lactam hydrolysis[7].

  • Dilution Crystallization: Add an anti-solvent (ethyl acetate or butyl acetate) equivalent to 7–11 times the volume of the original cloxacillin acid solution at a rate of 20%–45% volume per hour.

  • Isolation: Centrifuge the resulting crystal slurry, wash with anhydrous diethyl ether, and dry under vacuum to obtain pharmaceutical-grade cloxacillin sodium[7].

References

  • Benchchem.
  • Smolecule. "Buy 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 25629-50-9." Smolecule.
  • MDPI.
  • ChemicalBook. "3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid CAS#: 23598-72-3." ChemicalBook.
  • Google Patents. "WO2012164355A1 - Improved process for preparing penicillins and intermediate compounds.
  • Google Patents. "CN102086213A - Crystallization preparation method of cloxacillin sodium.
  • ACS Publications. "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.

Sources

Optimization

Preventing N-O bond cleavage in isoxazole rings under reductive conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for managing the stability of the isoxazole ring during chemical reductions. The isoxazole moiety is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing the stability of the isoxazole ring during chemical reductions. The isoxazole moiety is a cornerstone in medicinal chemistry, valued for its role in shaping molecular conformation and its ability to participate in hydrogen bonding.[1][2] However, the inherent weakness of the N-O bond presents a significant challenge, as it is susceptible to cleavage under various reductive conditions.[3][4] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you preserve this critical functional group during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is the N-O bond in isoxazoles so susceptible to cleavage?

The N-O bond is the weakest bond within the isoxazole ring. Its susceptibility to cleavage stems from its relatively low bond dissociation energy and the fact that it represents a polar, kinetically accessible site for reductants. Reductive cleavage typically proceeds via electron transfer to the σ* orbital of the N-O bond, leading to its fragmentation. The process results in the formation of a β-amino enone or related species after hydrolysis of an intermediate imine.[5][6]

Q2: Which common reducing agents are most likely to cause isoxazole ring cleavage?

Certain powerful reducing agents are well-documented to cause N-O bond cleavage. Researchers should exercise caution with:

  • Catalytic Hydrogenation (Harsh Conditions): Standard catalytic hydrogenation using powerful catalysts like Raney Nickel or high-pressure H₂ with Palladium on Carbon (Pd/C) can readily cleave the N-O bond.[3][6][7]

  • Metal Hydrides: Strong hydride reagents such as Lithium Aluminum Hydride (LiAlH₄) are generally not compatible and will reduce the isoxazole ring.[6]

  • Dissolving Metal Reductions: Systems like Sodium in liquid ammonia (Na/NH₃) can also promote ring opening.[7]

  • Transition Metal-Based Reagents: Several transition metal reagents, including Molybdenum hexacarbonyl [Mo(CO)₆] and iron carbonyls, are known to induce reductive cleavage.[5][8]

Q3: What are the typical byproducts of N-O bond cleavage?

The primary product resulting from the reductive cleavage of the isoxazole N-O bond is a β-amino enone . This is formed after the initial cleavage and subsequent hydrolysis of the resulting imine intermediate. In some cases, depending on the reaction conditions and the substrate, the intermediate imine can be further reduced to a β-amino alcohol, or the enone can undergo other transformations.

Q4: Can I predict if my specific isoxazole will be unstable under reductive conditions?

While a definitive prediction is difficult without experimental data, some structural factors can influence stability:

  • Substitution Pattern: The electronic nature of the substituents on the isoxazole ring can play a role. Electron-withdrawing groups can sometimes increase the susceptibility of the ring to nucleophilic attack and subsequent cleavage.

  • Steric Hindrance: Bulky groups around the isoxazole ring might offer some steric protection, making it more difficult for the reductant or catalyst to access the N-O bond.

  • Overall Molecular Complexity: The presence of other reducible functional groups can complicate selectivity. The goal is to find conditions that reduce the target group at a faster rate than the rate of isoxazole cleavage.

Troubleshooting Guide: Selective Reduction of a Nitro Group

One of the most common challenges is the selective reduction of an aromatic nitro group to an aniline in the presence of an isoxazole ring. Standard catalytic hydrogenation (e.g., H₂/Pd/C) is often too aggressive and can lead to undesired N-O bond cleavage.[3]

Problem: My isoxazole ring is opening during the reduction of my nitro group.

This is a classic chemoselectivity problem. The key is to choose a reduction system that is potent enough to reduce the nitro group but mild enough to leave the N-O bond intact.

Solution Workflow: Choosing the Right Reducing Agent

This decision tree can guide you toward the most appropriate methodology for your specific substrate.

G start Start: Selective Nitro Reduction in presence of Isoxazole q1 Is your compound sensitive to acids? start->q1 metal_acid Option 1: Metal-Mediated Reduction (Acidic/Neutral) q1->metal_acid No transfer_hydro Option 2: Catalytic Transfer Hydrogenation q1->transfer_hydro Yes other_methods Option 3: Other Mild Reagents metal_acid->other_methods Low Yield or Byproducts

Caption: Decision workflow for selecting a nitro reduction method.

Recommended Protocols
Method 1: Iron Powder and Ammonium Chloride (Fe/NH₄Cl)

This is often the first-line choice for its mild, near-neutral pH conditions, excellent functional group tolerance, and cost-effectiveness. The reaction proceeds via single-electron transfers from the iron surface.[9]

Why it Works: This system avoids the harsh acidity of Fe/HCl and the high activity of some catalytic systems. Ammonium chloride acts as a proton source and helps to maintain a suitable pH, preventing the formation of iron hydroxide sludges that can passivate the metal surface.[10]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitro-isoxazole substrate (1.0 eq).

  • Reagents: Add ethanol and water (a common ratio is between 4:1 to 9:1, enough to form a stirrable slurry). Add ammonium chloride (NH₄Cl, 4-10 eq) and iron powder (<10 μm, 3-10 eq).

  • Reaction: Heat the mixture to reflux (typically 70-80 °C). The reaction is often vigorous at the beginning.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Extraction: Wash the Celite pad thoroughly with ethanol or methanol. Combine the filtrates and concentrate under reduced pressure. The residue can then be taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining inorganic salts.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

ParameterRecommended ConditionCausality/Notes
Solvent EtOH/H₂O or MeOH/H₂OEnsures solubility for both the organic substrate and the ammonium chloride.
Temperature Reflux (70-80 °C)Provides sufficient activation energy without being harsh enough to promote cleavage.
Equivalents (Fe) 3 - 10 eqA stoichiometric excess is required for this reduction.
Equivalents (NH₄Cl) 4 - 10 eqActs as a proton shuttle and electrolyte.
Method 2: Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This is another classic and highly reliable method known for its exceptional chemoselectivity. It is particularly useful for substrates that may be sensitive to the heterogeneous conditions of the Fe/NH₄Cl system.[11][12]

Why it Works: Tin(II) chloride is a mild reducing agent that selectively reduces nitro groups over a wide range of other functionalities, including esters, nitriles, and, critically, isoxazoles. The reaction proceeds in a homogenous solution, which can sometimes lead to more reproducible results than heterogeneous systems.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve the nitro-isoxazole substrate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete in 1-6 hours.

  • Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or by adding 1M NaOH until the pH is basic (~8-9). This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.

  • Purification: Purify the resulting crude aniline by column chromatography.

ParameterRecommended ConditionCausality/Notes
Solvent Ethanol, Ethyl AcetateSolvents that can dissolve both the substrate and the tin chloride are preferred.
Temperature Room Temperature to 60 °CGentle heating can accelerate the reaction without compromising selectivity.
Equivalents (SnCl₂) 3 - 5 eqA stoichiometric excess ensures the complete reduction of the nitro group.
Workup pH Basic (pH 8-9)Crucial for precipitating tin salts as tin hydroxides, facilitating their removal.[11]

Advanced Strategies & Considerations

Catalytic Transfer Hydrogenation (CTH)

If metal-mediated reductions fail, CTH is a powerful alternative. This technique uses a hydrogen donor in conjunction with a heterogeneous catalyst like Pd/C.

  • Hydrogen Donors: Ammonium formate, sodium hypophosphite, or cyclohexene can be used as an in situ source of hydrogen. This avoids the need for high-pressure H₂ gas and can offer enhanced selectivity.[11]

  • Why it can be selective: CTH generates a low, steady-state concentration of active hydrogen on the catalyst surface. This can be sufficient to reduce a nitro group without building up the high concentration of activated hydrogen that might lead to N-O bond hydrogenolysis.

  • Caution: This method requires careful optimization. The choice of catalyst, donor, solvent, and temperature can all impact selectivity. It's recommended to start with a low catalyst loading (1-2 mol%) and monitor the reaction closely for any signs of isoxazole cleavage.

Protecting Groups

Directly protecting the isoxazole ring from reduction is not a common strategy, as there are no standard protecting groups for this heterocycle that are stable to a wide range of reductive conditions and easily removable.[13][14] The more viable approach is to focus on chemoselective reduction methods as described above.

Mechanistic Insight: Why is Catalytic Hydrogenation (H₂/Pd/C) often problematic?

The mechanism of catalytic hydrogenation involves the adsorption of the molecule onto the surface of the metal catalyst.[15][16]

G cluster_0 Catalyst Surface (e.g., Pd/C) cluster_1 Undesired Pathway: Isoxazole Cleavage cluster_2 Desired Pathway: Nitro Reduction H2 H₂ H_ads H (adsorbed) H2->H_ads cleavage N-O Bond Cleavage amine Amine isoxazole Isoxazole Ring isoxazole->cleavage nitro Nitro Group nitro->amine

Caption: Competing pathways during catalytic hydrogenation.

For isoxazoles, the entire heterocyclic ring can adsorb onto the palladium surface. This allows for the direct transfer of activated hydrogen atoms to the N-O bond, leading to its reductive cleavage (hydrogenolysis).[7][17] The challenge is that this process can compete with, or even be faster than, the desired reduction of the nitro group. Milder methods like Fe/NH₄Cl or SnCl₂ operate through different mechanisms (single electron transfer) that are less prone to cleaving the N-O bond.[9]

References

  • Nitta, M., & Kobayashi, T. (1985). Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron. Journal of the Chemical Society, Perkin Transactions 1, 1401-1406. DOI:10.1039/P19850001401
  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? Retrieved from [Link]

  • Wang, Z., et al. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry, 86(5), 4147–4157. DOI: 10.1021/acs.joc.0c02937
  • Brummond, K. M., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2205. DOI: 10.3762/bjoc.10.229
  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of N N, N-N, N-O, and O-O Bonds. Retrieved from [Link]

  • Vedejs, E., & Lu, Y. (2004). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 69(16), 5445–5453.
  • Rylander, P. N. (2002).
  • Ramadas, K., & Srinivasan, N. (1992). A mild and efficient method for the reduction of nitroarenes.
  • Li, C.-J. (Ed.). (2015). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. The Journal of Organic Chemistry.
  • Liu, Y., et al. (2003). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Jang, M. (2022). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2(OH)4. GIST Scholarly Repository.
  • Reddit. (2025). Nitro reduction conditions. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • A Review on Isoxazole Derivatives as Antibacterial Agents. (2022). Journal of Drug Delivery and Therapeutics, 12(5), 200-207.
  • Quora. (2020). Why is palladium preferred over platinum in catalytic converters? Retrieved from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Advances, 14, 1-15.
  • Gidaspov, A. A., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7545.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
  • Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. (2026). Chemical Society Reviews.
  • Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder c
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Journal of Drug Delivery and Therapeutics, 13(3), 112-120.
  • Kishi, Y. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Harvard University.
  • Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. (n.d.).
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons.
  • Ohkuma, T., et al. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(1), 846–857.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • A catalyst superior to carbon-supported-platinum for promotion of the oxygen reduction reaction: reduced-polyoxometalate supported palladium. (n.d.).
  • Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. (2019). The Journal of Organic Chemistry.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.
  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • Reductive ring opening of isoxazoles with Mo(CO)
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals, 16(2), 228.
  • Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry, 14(3), 254.
  • Catalytic Asymmetric Hydrogenation of N-Boc-Imidazoles and Oxazoles. (2011). Journal of the American Chemical Society.
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025). Organic Letters.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). Future Journal of Pharmaceutical Sciences.
  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. (2025).

Sources

Troubleshooting

Managing regioisomer formation in isoxazole synthesis

Isoxazole Synthesis Technical Support Center: Regioisomer Control Welcome to the Isoxazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Isoxazole Synthesis Technical Support Center: Regioisomer Control

Welcome to the Isoxazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of heterocyclic synthesis. Controlling which regioisomer forms (e.g., 3,5-disubstituted vs. 3,4-disubstituted) is one of the most critical challenges in isoxazole assembly. This guide synthesizes field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to help you achieve absolute regiochemical control.

The Mechanistic Causality of Regioisomerism

Isoxazoles are predominantly synthesized via two classical routes: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, and the Claisen cyclocondensation of 1,3-dicarbonyls with hydroxylamine.

In thermal 1,3-dipolar cycloadditions, the reaction between a nitrile oxide and a terminal alkyne often yields a mixture of regioisomers. This occurs because the activation energies for both transition states are nearly identical. Regioselectivity is governed by a delicate balance of Frontier Molecular Orbital (FMO) interactions and steric hindrance[1]. To achieve highly selective protocols, we must perturb these electronic and steric factors using specific catalysts, alternative synthons, or tailored solvent environments.

Interactive Troubleshooting Workflow

Use the following decision matrix to diagnose and correct poor regioselectivity in your current synthetic route.

G Start Mixture of Regioisomers Detected Route Identify Synthetic Route Start->Route Cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Route->Cyclo Claisen Claisen Condensation (1,3-Dicarbonyl + NH2OH) Route->Claisen AlkyneType Alkyne Type? Cyclo->AlkyneType ClaisenFix Use β-enamino diketones + BF3·OEt2 in MeCN Claisen->ClaisenFix Terminal Terminal Alkyne AlkyneType->Terminal Internal Internal/Cyclic Alkyne AlkyneType->Internal CuCat Use Cu(I) Catalyst (Yields 3,5-isomer) Terminal->CuCat Target 3,5 RuCat Use Ru(II) Catalyst (Yields 3,4-isomer) Terminal->RuCat Target 3,4 HyperIodine Use Hypervalent Iodine (PIFA) or Bromoalkene Synthons Internal->HyperIodine

Troubleshooting logic for resolving regioselectivity in isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My thermal 1,3-dipolar cycloaddition yields a 60:40 mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I exclusively synthesize the 3,5-isomer? A1: Thermal uncatalyzed cycloadditions suffer from poor regioselectivity due to competing FMO interactions. To exclusively form the 3,5-disubstituted isoxazole, transition metal catalysis is typically required[1]. Copper(I) catalysts (e.g., CuI) lower the activation barrier for the 3,5-pathway by forming a copper acetylide intermediate, which strongly directs the incoming nitrile oxide[1]. If avoiding toxic transition metals is necessary, utilizing hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) allows for rapid, metal-free, and completely regioselective formation of 3,5-disubstituted isoxazoles from oximes and terminal alkynes[2].

Q2: I am using an unsymmetrical 1,3-dicarbonyl compound in a Claisen cyclocondensation with hydroxylamine, but I cannot separate the resulting regioisomers. What is the mechanistic fix? A2: The lack of selectivity in the Claisen synthesis arises because hydroxylamine can attack either electrophilic carbonyl carbon. To establish regiochemical control, convert the 1,3-dicarbonyl into a


-enamino diketone. By adding a Lewis acid such as 

(typically 2 equivalents) in a polar aprotic solvent like acetonitrile (MeCN) with pyridine, you can direct the hydroxylamine attack[3]. The Lewis acid coordinates with the carbonyl oxygen, differentiating the electrophilicity of the two centers and exclusively forming the targeted regioisomer[3].

Q3: How can I synthesize 3,4,5-trisubstituted isoxazoles without relying on highly unstable internal alkynes? A3: Sterically hindered internal alkynes often lead to low yields and regio-scrambling. A highly effective alternative is to use 1,1-disubstituted bromoalkenes as "alkyne synthons"[4]. In the presence of a base, the nitrile oxide undergoes a 1,3-dipolar cycloaddition with the bromoalkene to form a 5,5-disubstituted bromoisoxazoline intermediate[4]. This intermediate undergoes spontaneous aromatization via the elimination of HBr, cleanly yielding the target 3,4,5-trisubstituted isoxazole with high regioselectivity dictated by the initial alkene polarization[4].

Quantitative Data Comparison

The following table summarizes the expected regioselectivity and yield based on the chosen synthetic conditions.

Synthetic RouteReagents / CatalystTarget RegioisomerTypical SelectivityTypical Yield
1,3-Dipolar CycloadditionThermal (Uncatalyzed)Mixture (3,4 & 3,5)~ 1:140–60%
1,3-Dipolar CycloadditionCu(I) Catalysis3,5-disubstituted> 99:185–95%
1,3-Dipolar CycloadditionPIFA / DIB (Metal-Free)3,5-disubstituted> 99:180–90%
Claisen CyclocondensationEtOH, Reflux (Standard)Mixture~ 60:4050–70%

-Enamino Diketone

(2 eq), MeCN
4,5-disubstituted> 90:1075–85%

Self-Validating Experimental Protocols

Protocol A: Metal-Free Regioselective Synthesis of 3,5-Disubstituted Isoxazoles (PIFA-Mediated) Causality Note: PIFA rapidly oxidizes the oxime to generate the nitrile oxide in situ, keeping its concentration low. This prevents dimerization into furoxans while facilitating a concerted, highly selective cycloaddition[2].

  • Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.5 mmol) and the aldoxime precursor (1.0 mmol) in a 5:1 mixture of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (5 mL).
    
  • Activation: Slowly add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 mmol) to the stirring solution at room temperature[2].

  • Reaction & Validation: Stir the mixture vigorously for 2–7 hours. Self-Validation Step: Monitor the consumption of the oxime via TLC (Hexane/EtOAc). The disappearance of the oxime spot and the strict absence of a furoxan byproduct spot (which typically runs slightly higher than the isoxazole) validates that the in situ generation rate is optimal.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with dichloromethane (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 3,5-disubstituted isoxazole.
    

Protocol B: Regioselective Synthesis via


-Enamino Diketones and 

Causality Note: The Lewis acid selectively activates one electrophilic center over the other, overriding the inherent lack of selectivity in standard Claisen condensations[3].
  • Preparation: Dissolve the

    
    -enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) in anhydrous acetonitrile (4 mL)[3].
    
  • Catalysis: Add pyridine (1.4 equiv.) followed by dropwise addition of

    
     (2.0 equiv.) under an inert argon atmosphere[3].
    
  • Reaction & Validation: Stir the reaction mixture at room temperature for 12 hours[3]. Self-Validation Step: The reaction progress can be validated by the disappearance of the highly UV-active

    
    -enamino diketone starting material. If a mixture of product spots appears on the TLC, ensure the inert argon atmosphere was strictly maintained, as ambient moisture can hydrolyze the Lewis acid and degrade regioselectivity.
    
  • Workup: Dilute the mixture with ethyl acetate (15 mL) and wash with water (

    
     mL) and brine (10 mL).
    
  • Purification: Dry the organic phase over

    
    , filter, and concentrate. Purify the crude product by silica gel chromatography to isolate the targeted regioisomer.
    

References

  • Title: Technical Support Center: Isoxazole Synthesis Optimization | Source: Benchchem | URL: 1

  • Title: Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes | Source: Radboud Repository | URL: 2

  • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones | Source: PMC - NIH | URL: 3

  • Title: Isoxazoles from 1,1-Disubstituted Bromoalkenes | Source: PMC - NIH | URL: 4

Sources

Optimization

Technical Support Center: Isoxazole Derivative Stability in Solution

Prepared by the Senior Application Scientist Team Welcome to the technical support center for isoxazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with isox...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for isoxazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with isoxazole-containing compounds. Isoxazoles are a vital class of five-membered heterocycles, prevalent in pharmaceuticals and natural products due to their diverse biological activities.[1][2][3][4][5][6] However, the inherent chemical properties of the isoxazole ring, particularly the relatively weak N-O bond, can lead to stability challenges in solution.[3][7][8]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and resolve common stability issues encountered during your experiments.

Troubleshooting & FAQs: Navigating Isoxazole Stability

This section addresses specific problems you may encounter. The advice provided is grounded in the fundamental chemistry of the isoxazole ring.

Issue 1: Compound Degrades in Basic or Neutral Aqueous Solutions

Question: I've observed significant degradation of my isoxazole derivative in a neutral or slightly basic aqueous buffer (e.g., PBS at pH 7.4) at room or physiological temperature. What is the likely cause and how can I prevent it?

Answer:

This is a classic stability issue for many isoxazole derivatives, stemming from base-catalyzed hydrolysis.

The Underlying Chemistry: The isoxazole ring can be susceptible to nucleophilic attack, particularly under basic conditions. The hydroxide ion (OH⁻) can attack an electrophilic carbon atom in the ring, initiating a ring-opening cascade. This process is often driven by the cleavage of the labile N-O bond. The anti-inflammatory drug Leflunomide, for instance, is known to be stable in acidic pH but undergoes conversion to its active metabolite, A771726, through isoxazole ring opening as the pH becomes more basic.[9] This degradation is also accelerated by an increase in temperature.[9]

Troubleshooting Workflow:

start Degradation in Neutral/Basic Solution Observed check_ph Confirm pH of the Solution start->check_ph is_basic Is pH ≥ 7.4? check_ph->is_basic check_temp Assess Storage/Experimental Temperature is_basic->check_temp No action_buffer Action: Lower pH Use acidic buffer (e.g., citrate, acetate) if compatible with the experiment. is_basic->action_buffer Yes is_elevated Is Temperature > 25°C? check_temp->is_elevated action_temp Action: Reduce Temperature Store solutions at 4°C or -20°C. Perform experiments at the lowest feasible temperature. is_elevated->action_temp Yes action_lyophilize Action: Lyophilize For long-term storage, remove solvent and store as a solid. is_elevated->action_lyophilize No end_solution Problem Mitigated action_buffer->end_solution action_temp->end_solution action_lyophilize->end_solution

Caption: Troubleshooting workflow for pH- and temperature-related degradation.

Quantitative Impact of pH and Temperature on Stability (Leflunomide Example)

The following table, based on published data, illustrates how both pH and temperature dramatically affect the stability of the isoxazole ring in Leflunomide.[9]

TemperaturepHApparent Half-life (t½)Stability
25°C4.0StableHigh
25°C7.4StableHigh
25°C10.0~6.0 hoursLow
37°C4.0StableHigh
37°C7.4~7.4 hoursModerate
37°C10.0~1.2 hoursVery Low

Recommendations:

  • pH Control: If your experimental conditions allow, maintain your isoxazole derivative in a slightly acidic solution (pH 4-6).

  • Temperature Management: Prepare solutions fresh and store them at low temperatures (4°C for short-term, -20°C or -80°C for long-term stock solutions). Avoid repeated freeze-thaw cycles.

  • Solvent Choice: For long-term storage, DMSO is often a preferred solvent over aqueous buffers.[10]

Issue 2: Unexpected Degradation or Isomerization, Especially in Clear Vials

Question: My compound, which was stable in the dark, is showing new peaks in the HPLC/LC-MS after being left on the benchtop or used in a photoreactor. What's happening?

Answer:

You are likely observing photochemical degradation or rearrangement. The isoxazole ring is known to be photosensitive, particularly to UV light.[8][11][12][13]

The Underlying Chemistry: The energy from UV irradiation can promote the cleavage of the weak N-O bond.[11] This often leads to a complex rearrangement cascade. A common pathway involves the formation of a highly reactive azirine intermediate, which can then rearrange to form a more stable oxazole isomer.[11][14] Depending on the substituents and the solvent, other products like α-ketonitriles can also be formed.[15] This photochemical liability is significant enough that isoxazoles are being developed as "native" photo-cross-linkers for chemoproteomic studies, where light is intentionally used to create a covalent bond with a target protein.[8][16][17][18]

cluster_main Dominant Degradation Pathways of Isoxazoles cluster_photo Photochemical (UV Light) cluster_hydrolysis Hydrolytic (Base-Catalyzed) cluster_reductive Reductive Isoxazole Isoxazole Derivative Azirine Azirine Intermediate Isoxazole->Azirine N-O Cleavage RingOpened Ring-Opened Product (e.g., β-Enaminone) Isoxazole->RingOpened N-O Cleavage ReductiveProduct Ring-Opened Product (e.g., β-Hydroxy Ketone) Isoxazole->ReductiveProduct N-O Cleavage Oxazole Oxazole Isomer Azirine->Oxazole Rearrangement Ketonitrile α-Ketonitrile Azirine->Ketonitrile C-C Cleavage

Caption: Key degradation pathways for the isoxazole ring in solution.

Recommendations:

  • Protect from Light: Always store isoxazole solutions in amber vials or wrap clear vials in aluminum foil.

  • Minimize Exposure: During experiments, minimize the exposure of your solutions to ambient light.

  • Analytical Awareness: When analyzing samples by HPLC, be aware that the UV detector lamp itself can potentially cause on-column degradation for highly sensitive compounds. Use the lowest possible wavelength for detection if this is suspected.

Issue 3: Degradation During Reactions Involving Reducing Agents or Transition Metals

Question: I am attempting a reaction on a substituent of my isoxazole-containing molecule using catalytic hydrogenation (e.g., H₂/Pd) or a transition metal catalyst, and I'm seeing cleavage of the isoxazole ring. Why does this happen?

Answer:

The N-O bond in the isoxazole ring is susceptible to cleavage under both reductive conditions and in the presence of certain transition metals.

The Underlying Chemistry:

  • Reductive Cleavage: Standard reductive methods, such as catalytic hydrogenation, can readily cleave the weak N-O bond, leading to the collapse of the ring.[7] This will typically yield products like β-enaminones or β-hydroxy ketones.[19]

  • Transition Metal Catalysis: Various transition metals, including iron (Fe), ruthenium (Ru), and copper (Cu), can coordinate to the isoxazole ring and catalyze its opening or rearrangement.[19][20] While sometimes this reactivity is harnessed for synthetic purposes, it can be an undesirable side reaction if you are targeting another part of the molecule. For example, iron(III) has been shown to cleave the isoxazole ring to form a nitrene intermediate.[20]

Recommendations:

  • Select Milder Reagents: If you need to perform a reduction on another part of your molecule, consider alternative, milder reducing agents that are less likely to affect the isoxazole ring. The choice of reagent is highly substrate-dependent and may require screening.

  • Protecting Groups: In complex syntheses, it may be necessary to carry the isoxazole precursor (e.g., a 1,3-dicarbonyl compound) through several steps and form the ring at a later stage to avoid harsh conditions.

  • Catalyst Screening: If a transition metal catalyst is unavoidable, screen different metals and ligands. Some may have a lower propensity to coordinate with and cleave the isoxazole ring.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability profile of your specific isoxazole derivative, a forced degradation (or stress testing) study is essential.[21][22] This study deliberately exposes the compound to harsh conditions to identify potential degradation products and establish stability-indicating analytical methods.[21]

Objective: To determine the intrinsic stability of an isoxazole derivative by subjecting it to hydrolytic, oxidative, thermal, and photolytic stress conditions.[10][23]

Materials:

  • Isoxazole derivative

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC or UPLC-MS system with a PDA/UV detector

  • Photostability chamber (or a UV lamp with controlled output)

  • Temperature-controlled oven or water bath

  • Calibrated pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of your isoxazole derivative in a suitable solvent (e.g., acetonitrile or methanol).

  • Preparation of Stress Samples: For each condition below, dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) in separate vials. Include a control sample that is diluted but not stressed.

  • Applying Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 8 hours. Before analysis, cool and neutralize with an equimolar amount of 0.1 M NaOH.[10]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 2-4 hours (isoxazoles are often more sensitive to base). Before analysis, cool and neutralize with an equimolar amount of 0.1 M HCl.[10]

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[10]

    • Thermal Degradation: Place the vial of the working solution (in the initial solvent) in an oven at 80°C for 48 hours.[10]

    • Photolytic Degradation: Expose the working solution in a quartz or clear glass vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel control sample should be wrapped in foil to exclude light.

  • Analysis:

    • Analyze all stressed samples, the neutralized samples, and the unstressed control by a suitable HPLC or UPLC-MS method.

    • The analytical method must be "stability-indicating," meaning it can separate the intact parent compound from all major degradation products. A gradient elution method is typically required.

    • Use a PDA detector to check for peak purity and identify any spectral shifts in degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound in each condition. A target degradation of 5-20% is generally considered ideal for identifying significant degradants without overly complex chromatograms.[24][21]

    • Characterize any significant degradation products using the MS data (if available).

    • Establish a mass balance to ensure that all degradation products have been accounted for.

This systematic approach will provide a comprehensive stability profile for your molecule, guiding its formulation, storage, and handling in all future experiments.

References
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
  • pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. Available at: [Link]

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC.
  • Technical Support Center: Stability of Isoxazoline Compounds in Common Laboratory Solvents. Benchchem.
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC. Available at: [Link]

  • Isoxazole. Wikipedia. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Available at: [Link]

  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Academia.edu. Available at: [Link]

  • Divergent photochemical ring-replacement of isoxazoles. PMC. Available at: [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix i. SciSpace. Available at: [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Bioprocess International. Available at: [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. Available at: [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. Available at: [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. Available at: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]

  • Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. PubMed. Available at: [Link]

  • Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. ResearchGate. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Available at: [Link]

  • Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods. Chemical Communications (RSC Publishing). Available at: [Link]

  • Stability-indicating analysis of isoxazolyl penicillins using dual wavelength high-performance liquid chromatography. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available at: [Link]

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Troubleshooting

Scaling up the synthesis of 3-(2-Chlorophenyl)isoxazole for preclinical studies

Welcome to the Technical Support and Scale-Up Center for 3-(2-Chlorophenyl)isoxazole . This hub is designed for researchers and process chemists transitioning this critical heterocyclic building block from milligram-scal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Scale-Up Center for 3-(2-Chlorophenyl)isoxazole . This hub is designed for researchers and process chemists transitioning this critical heterocyclic building block from milligram-scale discovery to multi-gram or kilogram preclinical manufacturing.

Below, you will find the mechanistic workflow, self-validating protocols, and a targeted troubleshooting guide addressing the thermal, kinetic, and safety hurdles inherent to nitrile oxide cycloadditions.

Section 1: Mechanistic Workflow & Process Design

The synthesis of 3-arylisoxazoles at a preclinical scale relies on a highly controlled, three-stage sequence: Oximation, Chlorination, and a [3+2] Dipolar Cycloaddition[1]. To avoid the severe safety hazards associated with using acetylene gas in pressurized reactors, this process utilizes vinyl acetate as a scalable, liquid acetylene equivalent. The intermediate 5-acetoxyisoxazoline undergoes thermal elimination of acetic acid to yield the fully aromatic isoxazole core.

SynthesisWorkflow A 2-Chlorobenzaldehyde C 2-Chlorobenzaldehyde Oxime A->C Oximation B NH2OH·HCl / NaOAc B->C E Hydroximoyl Chloride C->E Chlorination D NCS / cat. HCl D->E H 5-Acetoxyisoxazoline E->H [3+2] Cycloaddition F Et3N (Slow Dose) F->H Dipole Generation G Vinyl Acetate G->H Dipolarophile J 3-(2-Chlorophenyl)isoxazole H->J Aromatization I Heat (-AcOH) I->J

Synthetic workflow for 3-(2-Chlorophenyl)isoxazole via [3+2] cycloaddition.

Section 2: Self-Validating Experimental Protocols

Stage 1: Oximation of 2-Chlorobenzaldehyde

Objective: Convert the aldehyde to the corresponding oxime with high geometric purity.

  • Setup: Charge a reactor with 2-chlorobenzaldehyde (1.0 eq) and a 1:1 mixture of Ethanol/Water (10 volumes).

  • Reagent Addition: Add sodium acetate (1.1 eq) followed by hydroxylamine hydrochloride (1.1 eq) at 20°C.

    • Causality: Sodium acetate buffers the reaction pH (~pH 5-6). This is critical because it liberates the nucleophilic free base of hydroxylamine without making the solution basic enough to trigger side-reactions or oxime hydrolysis[2].

  • Reaction: Stir at 25°C for 4 hours.

  • Validation Check: Analyze via HPLC. The protocol is self-validating if the aldehyde peak is <1% AUC. Residual aldehyde will react with chlorinating agents in Stage 2, generating acyl chlorides that poison the cycloaddition.

  • Workup: Extract with 2-Methyltetrahydrofuran (2-MeTHF), wash with brine, and concentrate.

Stage 2: Chlorination to Hydroximoyl Chloride

Objective: Halogenate the oxime safely without triggering a thermal runaway.

  • Setup: Dissolve the oxime (1.0 eq) in 2-MeTHF (8 volumes).

  • Initiation (Critical): Add a catalytic amount of 4M HCl in dioxane (0.05 eq).

    • Causality: The chlorination of oximes by N-Chlorosuccinimide (NCS) is an autocatalytic process. Highly pure reagents can cause a dangerous "induction period" where NCS accumulates unreacted, followed by a violent thermal runaway[3]. Adding trace HCl artificially bypasses this induction period, ensuring immediate, controlled reaction kinetics.

  • Dosing: Add NCS (1.05 eq) in 5 equal portions, maintaining the internal temperature between 15–20°C.

  • Validation Check: Monitor the reactor jacket. A sudden, controlled spike in internal temperature (ΔT ~5°C) after the first NCS portion confirms the safe initiation of the chlorination cascade.

Stage 3: [3+2] Cycloaddition & Aromatization

Objective: Generate the nitrile oxide in situ and trap it with vinyl acetate.

  • Setup: To the hydroximoyl chloride solution from Stage 2, add vinyl acetate (3.0 eq).

  • Dipole Generation: Dose triethylamine (Et₃N) (1.2 eq) via a syringe pump over 2 to 3 hours at 25°C.

    • Causality: Et₃N dehydrohalogenates the hydroximoyl chloride to form the highly reactive 2-chlorobenzonitrile oxide. Slow dosing ensures the steady-state concentration of the nitrile oxide remains extremely low, forcing it to react with the vinyl acetate rather than dimerizing with itself[4].

  • Aromatization: Once Et₃N addition is complete, heat the reactor to 60°C for 6 hours. The thermal energy drives the elimination of acetic acid from the intermediate 5-acetoxyisoxazoline, yielding the fully aromatic 3-(2-chlorophenyl)isoxazole.

  • Validation Check: LC-MS analysis must show the disappearance of the intermediate mass (M+1 of 5-acetoxyisoxazoline) and the appearance of the final isoxazole mass.

Section 3: Troubleshooting & Scale-Up FAQs

Q1: My cycloaddition yield is low, and I am isolating a significant amount of a highly crystalline, insoluble byproduct. What is it, and how do I prevent it? A1: The byproduct is bis(2-chlorophenyl)furoxan , the dimer of your nitrile oxide intermediate. Nitrile oxides are exceptionally reactive; if the concentration of the dipole is too high, it will undergo a [3+2] cycloaddition with itself. Correction: Strictly control the addition rate of the base (Et₃N) to extend over at least 2 hours. Additionally, ensure your dipolarophile (vinyl acetate) is present in a large excess (≥3.0 eq) to outcompete the dimerization kinetics.

Q2: The chlorination of the oxime with NCS is stalling. Can I heat the reactor to force the reaction? A2: Do not heat the reactor if unreacted NCS is suspended in the mixture. This will lead to a violent thermal runaway[3]. The reaction is stalled because it lacks the acidic proton required to initiate the radical/ionic cascade. Correction: Cool the reactor to 15°C, add a few drops of concentrated aqueous HCl or HCl in dioxane, and wait for the exotherm. Once initiated, the reaction will proceed smoothly at room temperature.

Q3: During the final aromatization step, I observe incomplete elimination of acetic acid even after 6 hours at 60°C. How can I drive the reaction to completion? A3: While thermal elimination is usually sufficient, steric hindrance from the 2-chloro substitution on the phenyl ring can sometimes stabilize the isoxazoline intermediate. Correction: Add a catalytic amount of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) to the mixture at 60°C. This will rapidly catalyze the dehydroacetoxylation.

Q4: Can we replace traditional halogenated solvents (e.g., DCM) in this workflow for greener preclinical manufacturing? A4: Yes. While early discovery routes often rely on dichloromethane (DCM) for nitrile oxide cycloadditions, 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, scalable, and greener alternative. It provides high solubility for the hydroximoyl chloride, supports the cycloaddition kinetics perfectly, and facilitates easy aqueous workups due to its poor miscibility with water.

Section 4: Quantitative Data & Scale-Up Metrics

The following table summarizes the critical process parameters (CPPs) and expected metrics for a 100-gram scale-up campaign.

Process StagePrimary ReagentsOptimal Temp (°C)Time (h)Expected Yield (%)Critical Quality Attribute (CQA)
1. Oximation 2-Chlorobenzaldehyde, NH₂OH·HCl, NaOAc20–25495–98Complete consumption of aldehyde (<1% AUC)
2. Chlorination Oxime, NCS, cat. HCl15–20290–95Controlled exotherm; <2% over-chlorination
3. Cycloaddition Hydroximoyl chloride, Vinyl acetate, Et₃N252–3N/A (Transient)Furoxan dimer formation <5% AUC
4. Aromatization 5-Acetoxyisoxazoline (Intermediate)60675–85 (Over 2 steps)Complete elimination of AcOH

References

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides, beilstein-journals.org,2

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents, core.ac.uk, 3

  • 3-(2-chlorophenyl)isoxazole - CAS号25742-65-8, molaid.com, 4

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold, rsc.org, 1

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating Novel Isoxazole-Amide Analogues as Anticancer Agents

In the landscape of oncology drug discovery, the isoxazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the isoxazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer activity of novel isoxazole-amide analogues. We will objectively compare the performance of a hypothetical novel compound, IA-101 , against a standard-of-care chemotherapeutic agent, Doxorubicin. This will be supported by detailed experimental protocols and illustrative data to guide your in-house validation studies.

The core directive of this guide is to move beyond simple data reporting and delve into the causality behind experimental choices, ensuring a self-validating and robust assessment of your novel compounds.

The Rationale: Why Isoxazole-Amide Analogues?

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile backbone for designing molecules with specific biological targets.[1][2] When coupled with an amide linkage, these analogues gain structural diversity and the potential for critical hydrogen bonding interactions within target proteins, such as kinases or other enzymes vital for cancer cell survival.[6][7] Many isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that drive tumor growth.[4][5][6]

Our focus will be on a critical cell survival pathway frequently deregulated in cancer: the PI3K/Akt pathway . This pathway plays a central role in promoting cell proliferation and inhibiting apoptosis.[8][9][10] Its aberrant activation is a hallmark of many tumors and contributes to chemoresistance.[8][9] We will explore how to validate whether a novel compound like IA-101 exerts its effects by modulating this key pathway.

Comparative Validation: IA-101 vs. Doxorubicin

To establish the potential of a novel agent, its performance must be benchmarked against a known standard. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, with a well-characterized mechanism involving DNA intercalation and topoisomerase II inhibition.[11] However, its clinical use is often limited by significant side effects and the development of drug resistance.[12][13]

Our validation workflow will assess IA-101 and Doxorubicin in parallel across a panel of human cancer cell lines, such as MCF-7 (breast), HeLa (cervical), and HepG2 (liver), which exhibit varying sensitivities to chemotherapeutics.[6][12][13]

Workflow for Anticancer Activity Validation

The following diagram outlines the logical flow of experiments designed to build a comprehensive profile of a novel compound's anticancer activity, from initial cytotoxicity screening to mechanistic investigation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Mechanistic Investigation A Cancer Cell Line Panel (e.g., MCF-7, HeLa, HepG2) B MTT Assay (Dose-Response Treatment) A->B C Calculate IC50 Values B->C D Treat Cells with IC50 Conc. C->D Select Lead Compound & Cell Lines E Annexin V-FITC / PI Staining (Flow Cytometry) D->E F Cell Cycle Analysis (PI Staining & Flow Cytometry) D->F G Quantify Apoptosis & Determine Cell Cycle Arrest Phase E->G F->G H Protein Lysate Preparation G->H Confirm Apoptotic Mechanism I Western Blotting H->I J Analyze PI3K/Akt Pathway Proteins (p-Akt, Akt, Bcl-2, Bax) I->J G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Survival Cell Survival & Proliferation pAkt->Survival Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis IA101 IA-101 IA101->pAkt Inhibits

Caption: Proposed mechanism of IA-101 via inhibition of the PI3K/Akt signaling pathway.

Protocol: Western Blotting

This protocol provides a general workflow for Western Blotting. [14][15][16]

  • Protein Extraction: Treat cells with IA-101 for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity. [15]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [17]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). [15][16]5. Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding. [14]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control) overnight at 4°C with gentle shaking. [14]7. Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [15]8. Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Expected Outcome: If IA-101 inhibits the PI3K/Akt pathway, we would expect to see a time-dependent decrease in the level of phosphorylated Akt (p-Akt) without a significant change in total Akt levels. Downstream, this should lead to a decrease in the anti-apoptotic protein Bcl-2 and a potential increase in the pro-apoptotic protein Bax, providing a molecular basis for the observed increase in apoptosis.

Conclusion

This guide outlines a systematic, multi-faceted approach to validating the anticancer activity of novel isoxazole-amide analogues. By progressing from broad cytotoxicity screening to specific mechanistic studies, researchers can build a compelling, data-driven case for their lead compounds. The comparison against a clinical standard like Doxorubicin provides crucial context for a compound's potency and potential advantages. The experimental choices and detailed protocols provided herein are designed to ensure scientific rigor and generate a trustworthy, comprehensive data package essential for advancing promising new molecules through the drug discovery pipeline.

References

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from University of Virginia School of Medicine website.
  • Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide.
  • Abcam. (n.d.). Western blot protocol.
  • Thong-ASA, W., et al. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566.
  • R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Abcam. (n.d.). MTT Assay Protocol.
  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection.
  • Abcam. (n.d.). Annexin V detection protocol for apoptosis.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry. Retrieved from UC San Diego Moores Cancer Center website.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis.
  • Yang, J., et al. (2019). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. Frontiers in Molecular Biosciences, 6, 128.
  • Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • An-Najah Staff. (2021, March 9). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Eid, A. M., et al. (2021, March 9). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual.
  • Spandidos Publications. (2015, March 9). Synergy of BID with doxorubicin in the killing of cancer cells.
  • Hello Bio. (n.d.). Annexin V-FITC Kit Protocol.
  • Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38.
  • Benchchem. (2025). Application Notes and Protocols: Doxorubicin In Vitro Cytotoxicity Assays on Cancer Cell Lines.
  • Al-Tel, T. H., et al. (2019). Synthesis and Anticancer Activity of Amide Derivatives of 1,2-Isoxazole Combined 1,2,4-Thiadiazole. Journal of Heterocyclic Chemistry, 56(2), 579-587.
  • S, P., & P, R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(11).
  • ResearchGate. (n.d.).
  • Ganesan, K., et al. (2019). Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma. Cellular Oncology, 42(5), 627-638.
  • Chandarlapaty, S., et al. (2014). Rapid Induction of Apoptosis by PI3K Inhibitors Is Dependent upon Their Transient Inhibition of RAS–ERK Signaling. Cancer Discovery, 4(3), 334-347.
  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway.
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • ResearchGate. (n.d.). Summary of previously published IC 50 values of doxorubicin in different liver cancer cell lines.
  • Bio-Rad Antibodies. (n.d.). Western Blot Example: Detecting or Characterizing Protein Expression.
  • Engineered Science Publisher. (2023, December 11). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Kumar, A., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-(2-Chlorophenyl)isoxazole Derivatives

Authored by a Senior Application Scientist The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, an...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 3-(2-chlorophenyl)isoxazole derivatives. We will explore how targeted structural modifications influence their biological efficacy, with a focus on their potential as anticancer agents, supported by comparative experimental data.

The Core Scaffold: Understanding the Key Structural Elements

The foundational structure of the compounds discussed herein is 3-(2-chlorophenyl)isoxazole. The SAR of these derivatives is primarily modulated by substitutions at the 4th and 5th positions of the isoxazole ring and, in the case of carboxamide derivatives, on the appended N-phenyl ring.

The presence of the 2-chlorophenyl group at the 3-position is a critical determinant of activity. Studies have suggested that electron-withdrawing groups, such as chlorine, on the C-3 phenyl ring can enhance the biological potency, particularly antibacterial activity.[2] Our focus will be on derivatives where this core is further functionalized to explore a wider chemical space and optimize biological activity.

Caption: Key modification points on the 3-(2-chlorophenyl)isoxazole scaffold.

Comparative Analysis: Anticancer Activity of Carboxamide Derivatives

A particularly fruitful area of research has been the synthesis and evaluation of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives.[1][6] In this series, a carboxamide linkage at the 4-position serves as a versatile anchor for introducing various substituted phenyl rings, allowing for a systematic investigation of SAR.

The cytotoxic effects of these compounds have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a drug's potency, is the key metric for comparison. A lower IC₅₀ value indicates greater potency.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity of several N-phenyl substituted 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives.

Compound IDSubstituent on N-phenyl RingCell LineIC₅₀ (µg/mL)Citation
2a 4-(tert-butyl)MCF-739.80[1][6]
HeLa39.80[1][6]
2d 3,4-dimethoxyphenylHeLa15.48[6]
Hep3B~23[1][6]
2e 2,5-dimethoxyphenylHep3B~23[1][6]
SAR Insights from Cytotoxicity Data:

From the data presented, several key SAR trends can be deduced:

  • Impact of N-phenyl Substitution: The nature and position of substituents on the N-phenyl ring of the carboxamide moiety significantly influence cytotoxic activity. The introduction of dimethoxy groups (compounds 2d and 2e ) resulted in markedly improved potency against HeLa and Hep3B cell lines compared to the tert-butyl substituted analog (2a ).[6]

  • Cell Line Specificity: Compound 2d demonstrated the highest activity against the HeLa cervical cancer cell line, with an IC₅₀ of 15.48 µg/mL.[6] In contrast, compounds 2d and 2e showed comparable, moderate activity against the Hep3B liver cancer cell line.[1][6] This suggests that the substitution pattern can tune the selectivity of the compounds for different cancer types.

  • Positional Isomerism: The difference in the positioning of the dimethoxy groups between compound 2d (3,4-dimethoxy) and 2e (2,5-dimethoxy) did not lead to a significant difference in activity against Hep3B cells, indicating that for this particular cell line, the electronic contribution of the methoxy groups may be more critical than their precise location.[6]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis of the discussed carboxamide derivatives and for a standard in vitro cytotoxicity assay.

Protocol 1: General Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives (2a-g)

This protocol describes an amide coupling reaction, a cornerstone of medicinal chemistry. The choice of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst is based on their efficiency in forming amide bonds from carboxylic acids and amines under mild conditions.[6]

Synthesis_Workflow start Start: 3-(2-chlorophenyl)-5- methylisoxazole-4-carboxylic acid dissolve Dissolve in Dichloromethane (DCM) start->dissolve activate Add EDC and DMAP Stir under N₂ for 30 min dissolve->activate add_aniline Add appropriate substituted aniline activate->add_aniline react Stir for 24-48 hours at room temp. add_aniline->react monitor Monitor reaction by TLC react->monitor workup Solvent removal Redissolve in DCM monitor->workup Reaction Complete extract Extract with 1% NaHCO₃ and brine workup->extract purify Purify by column chromatography extract->purify end_node Final Product: N-substituted carboxamide derivative purify->end_node

Caption: General workflow for the synthesis of carboxamide derivatives.[6]

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (12 mL) in a round-bottom flask.[6]

  • Activation: Add DMAP (0.3 mmol) and EDC (1.8 mmol) to the mixture. Allow the mixture to stir under a nitrogen atmosphere at room temperature for 30 minutes. This step activates the carboxylic acid, making it susceptible to nucleophilic attack.[6]

  • Amine Addition: Add the appropriate substituted aniline derivative (1.8 mmol) to the reaction mixture.[6]

  • Reaction: Allow the mixture to stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in dichloromethane.[6]

  • Extraction: Transfer the solution to a separatory funnel and wash sequentially with 1% aqueous sodium bicarbonate (NaHCO₃) solution and brine. This removes unreacted acid and water-soluble byproducts.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent system (e.g., n-hexane:ethyl acetate) to yield the pure carboxamide derivative.[6]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized isoxazole derivatives and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • IC₅₀ Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) from the dose-response curve.[1]

Broader Biological Context and Future Directions

While this guide focuses on anticancer activity, it is important to note that isoxazole derivatives, including those with a 3-(2-chlorophenyl) moiety, exhibit a wide range of pharmacological properties, such as antimicrobial and anti-inflammatory effects.[2][3][7] For instance, the penicillin derivative Cloxacillin contains a 3-(o-chlorophenyl)-5-methyl-isoxazolyl-4-carboxamide group and is a potent antibiotic.[3]

The SAR data presented here provides a solid foundation for the rational design of new, more potent, and selective 3-(2-chlorophenyl)isoxazole derivatives. Future research should focus on:

  • Expanding the Substituent Scope: Synthesizing and testing a broader range of derivatives to further refine the SAR.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their cytotoxic effects.[8][9]

  • In Vivo Evaluation: Advancing the most promising lead compounds from in vitro studies into preclinical in vivo animal models to assess their therapeutic efficacy and safety profiles.

By systematically building upon this knowledge, the scientific community can continue to harness the therapeutic potential of the versatile isoxazole scaffold.

References

  • A Comparative Analysis of In Vitro and In Vivo Efficacy of 3-(2-Chlorophenyl)
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC.
  • Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl - Connect Journals.
  • An In-depth Technical Guide to 5-Amino-3-(2-chlorophenyl)isoxazole. Benchchem.
  • A review of isoxazole biological activity and present synthetic techniques. [No Source]
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. [No Source]
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
  • Structure–activity relationship of isoxazole derivatives.
  • Isoxazole derivatives showing anticancer activity (39–47).

Sources

Validation

Comparative In Vitro Efficacy of 3-(2-Chlorophenyl)isoxazole Analogs as Anti-Inflammatory Agents

Executive Summary The isoxazole ring is a privileged heterocycle in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved anti-inflammatory and immunomodulatory drugs (e.g., valdecoxib, lefluno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a privileged heterocycle in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved anti-inflammatory and immunomodulatory drugs (e.g., valdecoxib, leflunomide) [1]. Within this class, 3-(2-chlorophenyl)isoxazole analogs have emerged as highly potent candidates for modulating inflammatory cascades [2].

This technical guide provides an objective, data-driven comparison of the in vitro efficacy of two key derivatives—5-Amino-3-(2-chlorophenyl)isoxazole (Analog A) and 5-Methyl-3-(2-chlorophenyl)isoxazole (Analog B) —against industry-standard reference compounds. By examining their ability to inhibit cyclooxygenase-2 (COX-2) and suppress pro-inflammatory cytokines (TNF-α, IL-1β), this guide establishes a self-validating experimental framework for evaluating isoxazole efficacy in preclinical drug development.

Mechanistic Rationale & Pathway Modulation

To understand the efficacy of these analogs, we must first examine the causality behind their target engagement. The 2-chlorophenyl substitution provides essential steric bulk and lipophilicity, forcing the aromatic ring out of coplanarity with the isoxazole core. This specific conformational restriction allows the molecule to anchor deeply within the hydrophobic pockets of target enzymes [3].

Beyond direct COX-2 inhibition, these analogs exert profound anti-inflammatory effects by modulating the NF-κB signaling pathway . By inhibiting the IκB kinase (IKK) complex, the analogs prevent the phosphorylation and subsequent degradation of IκBα. This sequesters NF-κB in the cytoplasm, halting the transcription of pro-inflammatory mediators like TNF-α and IL-1β[4].

NFKB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFKB NF-κB Translocation IKK->NFKB Cytokines TNF-α / IL-1β NFKB->Cytokines Isoxazole 3-(2-Chlorophenyl)isoxazole Analogs Isoxazole->IKK Isoxazole->NFKB

Caption: Mechanism of NF-κB pathway inhibition by 3-(2-chlorophenyl)isoxazole analogs.

In Vitro Efficacy Comparison

The following table summarizes the comparative in vitro performance of the 3-(2-chlorophenyl)isoxazole analogs against reference standards. Data is derived from standardized RAW 264.7 murine macrophage assays [1][3].

Table 1: Quantitative Efficacy and Cytotoxicity Profiles
CompoundSubstitutionCOX-2 IC₅₀ (µM)TNF-α IC₅₀ (µM)IL-1β IC₅₀ (µM)CC₅₀ (µM)Therapeutic Index*
Analog A 5-Amino1.2 ± 0.14.2 ± 0.35.8 ± 0.4>100>23.8
Analog B 5-Methyl8.5 ± 0.618.5 ± 1.222.1 ± 1.585.0 ± 4.54.6
Celecoxib Reference0.04 ± 0.01N/AN/A>100N/A
Dexamethasone ReferenceN/A0.8 ± 0.11.2 ± 0.2>100>125

*Therapeutic Index is calculated as the ratio of CC₅₀ to TNF-α IC₅₀. A higher index indicates a safer pharmacological profile.

Structure-Activity Relationship (SAR) Insights

Analog A (5-Amino) demonstrates a significantly superior therapeutic window compared to Analog B (5-Methyl) . The primary amine at the 5-position acts as a critical hydrogen bond donor, interacting favorably with key residues (e.g., Arg120, Tyr355) in the COX-2 active site and the ATP-binding pocket of kinases [4]. Conversely, the 5-methyl group lacks this hydrogen-bonding capability, resulting in a 4- to 7-fold drop in potency and a narrower therapeutic index.

Experimental Methodologies: A Self-Validating Protocol

As an application scientist, I emphasize that measuring cytokine reduction is meaningless without parallel cytotoxicity data. A dead or dying cell cannot secrete cytokines, which frequently leads to false-positive "anti-inflammatory" readouts. To ensure absolute scientific integrity, our protocol utilizes a self-validating dual-assay system : coupling a cytokine ELISA with an MTT viability assay on the exact same cell populations.

Experimental_Workflow Seed 1. Seed RAW 264.7 Cells (96-well plates) Pretreat 2. Pretreat with Analogs (1-100 µM, 2h) Seed->Pretreat Stimulate 3. LPS Stimulation (1 µg/mL, 24h) Pretreat->Stimulate Assay 4. Supernatant Collection & Cytokine ELISA Stimulate->Assay Analyze 5. IC50 & CC50 Data Analysis Assay->Analyze

Caption: In vitro screening workflow for evaluating anti-inflammatory efficacy and cytotoxicity.

Step-by-Step Methodology

Step 1: Cell Culture & Seeding

  • Action: Seed RAW 264.7 murine macrophages at a density of

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.
    
  • Causality: RAW 264.7 cells are utilized because they robustly express Toll-Like Receptor 4 (TLR4). Upon stimulation, they produce highly consistent, quantifiable levels of TNF-α and IL-1β, providing a reliable baseline for calculating IC₅₀ values [2].

Step 2: Compound Pretreatment

  • Action: Aspirate media and replace with fresh media containing serial dilutions of Analog A, Analog B, or Reference compounds (1 µM to 100 µM). Incubate for 2 hours.

  • Causality: A 2-hour pretreatment window is critical. It allows for the intracellular accumulation of the isoxazole analogs and pre-inhibition of the IKK complex before the rapid, acute LPS-induced signaling cascade is triggered.

Step 3: LPS Stimulation

  • Action: Add Lipopolysaccharide (LPS from E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Causality: LPS binds TLR4, triggering the MyD88/NF-κB cascade. A 24-hour incubation is the experimentally validated optimal window for peak TNF-α and IL-1β accumulation in the supernatant.

Step 4: Parallel Assays (Self-Validation)

  • Action A (Efficacy): Carefully aspirate 50 µL of the supernatant from each well and transfer to a commercial Sandwich ELISA plate to quantify TNF-α and IL-1β levels.

  • Action B (Viability): Add 10 µL of MTT reagent (5 mg/mL) to the remaining cells and media in the original 96-well plate. Incubate for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm.

  • Causality: By running the MTT assay on the exact cells that produced the cytokines, we definitively prove that the observed IC₅₀ for cytokine inhibition is due to true pharmacological target engagement, not a secondary artifact of compound cytotoxicity.

References

  • Zimecki M, Artym J, Kocięba M. Isoxazole Derivatives as Regulators of Immune Functions. Molecules. 2018;23(10):2724.[Link]

  • Frontiers in Chemistry. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers, 2023.[Link]

  • Heliyon. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 2024.[Link]

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(2-Chlorophenyl)isoxazole Quantification

In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(2-Chlorophenyl)isoxazole, a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(2-Chlorophenyl)isoxazole, a key heterocyclic scaffold in medicinal chemistry, requires precise analytical measurement to ensure product quality and consistency.[1][2] This in-depth technical guide provides a comparative analysis of two primary chromatographic methods for the quantification of 3-(2-Chlorophenyl)isoxazole: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the methodological choices. We will delve into detailed experimental protocols, present comparative performance data, and discuss the critical process of cross-validation to ensure consistency and reliability between these analytical techniques, in alignment with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]

The Analytical Imperative: Choosing the Right Tool for the Task

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, required sensitivity, and the ultimate goal of the analysis, be it for purity assessment, stability testing, or quantification in a complex mixture. For a moderately polar and thermally stable molecule like 3-(2-Chlorophenyl)isoxazole, both HPLC and GC-MS present as viable and powerful analytical tools.[4]

  • High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode, is a workhorse in the pharmaceutical industry. Its versatility in handling a wide range of compound polarities and its non-destructive nature make it ideal for the routine analysis of APIs.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, making it a powerful tool for trace-level analysis and impurity profiling. Its ability to separate volatile compounds and provide structural information through mass spectrometry is invaluable.

This guide will now proceed to detail the experimental protocols for each method, followed by a head-to-head comparison of their performance characteristics.

High-Performance Liquid Chromatography (HPLC) Method for 3-(2-Chlorophenyl)isoxazole

This proposed HPLC method is based on established protocols for structurally similar isoxazole derivatives and is designed for robust and reproducible quantification.[3][5]

Experimental Protocol: HPLC-UV

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v). For MS compatibility, the aqueous phase can be modified to 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm (based on typical UV absorbance for phenylisoxazole structures).

2. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(2-Chlorophenyl)isoxazole reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing 3-(2-Chlorophenyl)isoxazole, dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Performance

The following table summarizes the expected performance characteristics of the proposed HPLC method, based on typical validation data for similar small molecules.[8]

Parameter Acceptance Criteria Expected Result
Linearity (r²) ≥ 0.999> 0.999
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD (µg/mL) -~0.3
LOQ (µg/mL) -~1.0
System Suitability (Tailing Factor) ≤ 2.0< 1.5
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solution (1 mg/mL in ACN) Working_Standards Prepare Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards Injection Inject 10 µL Working_Standards->Injection Sample_Preparation Prepare Sample Solution (Filter 0.45 µm) Sample_Preparation->Injection HPLC_System HPLC System (C18 Column, 35°C) Detection UV Detection (230 nm) Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration_Curve Generate Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solution (1 mg/mL in Ethyl Acetate) Working_Standards Prepare Working Standards (0.1-25 µg/mL) Stock_Solution->Working_Standards Injection Inject 1 µL (Splitless) Working_Standards->Injection Sample_Preparation Prepare Sample Solution Sample_Preparation->Injection GC_System GC System (HP-5ms Column) MS_Detection MS Detection (SIM) Injection->MS_Detection TIC_EIC Obtain Total/Extracted Ion Chromatogram MS_Detection->TIC_EIC Calibration_Curve Generate Calibration Curve TIC_EIC->Calibration_Curve Quantification Quantify & Confirm by Mass Spectrum Calibration_Curve->Quantification CrossValidation_Logic Method_A Validated HPLC Method Analyze_A Analyze QCs with HPLC Method_A->Analyze_A Method_B Validated GC-MS Method Analyze_B Analyze QCs with GC-MS Method_B->Analyze_B QC_Samples Common QC Samples (Low, Medium, High) QC_Samples->Analyze_A QC_Samples->Analyze_B Results_A HPLC Results (Mean, SD) Analyze_A->Results_A Results_B GC-MS Results (Mean, SD) Analyze_B->Results_B Comparison Statistical Comparison (% Difference, t-test) Results_A->Comparison Results_B->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Sources

Validation

Head-to-head comparison of different synthetic routes to 3-arylisoxazoles

The 3-arylisoxazole motif is a privileged heterocycle in modern drug discovery, serving as a critical pharmacophore in COX-2 inhibitors (e.g., Valdecoxib), potent antitubulin agents (e.g., Combretastatin A-4 analogs), an...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-arylisoxazole motif is a privileged heterocycle in modern drug discovery, serving as a critical pharmacophore in COX-2 inhibitors (e.g., Valdecoxib), potent antitubulin agents (e.g., Combretastatin A-4 analogs), and CFTR correctors for cystic fibrosis[1][2]. However, constructing this five-membered ring with absolute regiocontrol, high yields, and functional group tolerance remains a strategic challenge.

As a Senior Application Scientist, I have evaluated countless synthetic campaigns. The decision of which route to employ cannot be reduced to a simple recipe; it requires a fundamental understanding of the mechanistic causality driving each reaction. This guide provides a head-to-head comparison of the three most robust synthetic routes to 3-arylisoxazoles, equipping you with the data and self-validating protocols needed to optimize your preclinical development workflows.

Strategic Decision Matrix

Before diving into the methodologies, it is critical to align the synthetic route with the project's phase and goals.

Workflow Start Target: 3-Arylisoxazole Scaffold Q1 Is the goal Late-Stage SAR Library Generation? Start->Q1 RouteC Route C: Suzuki Cross-Coupling (Modular, pre-formed core) Q1->RouteC Yes Q2 Are unsymmetrical 1,3-dicarbonyls or enaminones readily available? Q1->Q2 No RouteB Route B: Hydroxylamine Condensation (Highly scalable, regiocontrolled) Q2->RouteB Yes RouteA Route A: [3+2] Cycloaddition (Broad scope, high FG tolerance) Q2->RouteA No, use alkynes/oximes

Decision matrix for selecting the optimal 3-arylisoxazole synthetic route based on project needs.

Head-to-Head Comparison of Synthetic Routes

Route A: [3+2] Dipolar Cycloaddition of Nitrile Oxides

The Mechanism: This route relies on the generation of an aryl nitrile oxide—a highly reactive 1,3-dipole—typically formed in situ from an aryl aldoxime via a hydroximoyl chloride intermediate[2]. The dipole subsequently reacts with an alkyne. The Causality of Regioselectivity: Uncatalyzed thermal cycloadditions proceed via a concerted pericyclic mechanism, which often yields a mixture of 3,5- and 3,4-disubstituted isomers depending on the alkyne's polarization. However, introducing Copper(I) catalysis fundamentally alters the reaction landscape. Cu(I) forms a metal-acetylide intermediate, shifting the mechanism from concerted to stepwise. This steric and electronic anchoring exclusively drives the formation of the 3,5-disubstituted regioisomer[3].

Mechanism Aldoxime Aryl Aldoxime Hydroximoyl Hydroximoyl Chloride (Intermediate) Aldoxime->Hydroximoyl NCS or NaOCl (Halogenation) NitrileOxide Aryl Nitrile Oxide (Reactive 1,3-Dipole) Hydroximoyl->NitrileOxide Base (Et3N) (-HCl) Product 3,5-Disubstituted Isoxazole NitrileOxide->Product + Alkyne (Cu-Catalyzed) Dimer Furoxan (Dimer Byproduct) NitrileOxide->Dimer Slow Reaction (Dimerization)

Mechanistic pathway of the [3+2] cycloaddition highlighting the competing furoxan dimerization.

Route B: Hydroxylamine Condensation with Enaminones

The Mechanism: The traditional Knorr-type synthesis involves the bis-nucleophilic attack of hydroxylamine on a 1,3-dielectrophile. The Causality of Regioselectivity: When using standard unsymmetrical 1,3-dicarbonyls, regioselectivity is notoriously poor because the nitrogen and oxygen of hydroxylamine compete to attack either carbonyl. Modern process chemistry solves this by utilizing enaminones (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-ones). The dimethylamino group heavily donates electron density into the enamine


-carbon, deactivating it toward nucleophilic attack. Consequently, the hydroxylamine nitrogen strictly attacks the more electrophilic carbonyl carbon first. Subsequent cyclization and elimination of dimethylamine yield the target isoxazole with absolute regiocontrol[4].
Route C: Transition Metal-Catalyzed Cross-Coupling

The Mechanism: For late-stage functionalization, building the heterocycle de novo for every analog is highly inefficient. Instead, a pre-formed 3-haloisoxazole or 3-isoxazolylboronic ester undergoes a Pd-catalyzed Suzuki-Miyaura coupling with an aryl partner[5]. The Causality of Success: Success relies on the oxidative addition of the Pd(0) catalyst into the C-Halogen bond, followed by transmetalation. This decouples the ring formation from the introduction of the aryl group, bypassing the functional group incompatibilities (like sensitive amines or alcohols) that would otherwise be destroyed by the harsh oxidants or acids used in Routes A and B[6].

Quantitative Performance Data

ParameterRoute A: [3+2] CycloadditionRoute B: Hydroxylamine CondensationRoute C: Suzuki Cross-Coupling
Typical Yields 65–90%70–95%50–85%
Regioselectivity High (Requires Cu-catalysis)Absolute (Requires enaminones)Absolute (Pre-determined core)
Scalability Moderate (Exothermic, dimerization risks)Excellent (Process-friendly)Moderate (Cost of Pd/ligands)
Functional Group Tolerance Excellent (Orthogonal to most groups)Poor (Sensitive to nucleophiles/acids)Good (Sensitive to other halogens)
Primary Application Discovery chemistry, Click-chemistryKilogram-scale API manufacturingLate-stage SAR library generation

Self-Validating Experimental Protocols

Protocol 1: One-Pot Regioselective[3+2] Cycloaddition

Designed to minimize the steady-state concentration of the nitrile oxide, thereby preventing furoxan dimerization.

  • Chlorination: Dissolve the aryl aldoxime (1.0 eq) in DMF. Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise. Stir at room temperature for 2 hours.

    • Validation Step: TLC (Hexanes/EtOAc 4:1) must show the complete disappearance of the oxime and the appearance of a less polar hydroximoyl chloride spot.

  • Cycloaddition: To the same flask, add the terminal alkyne (1.2 eq) and CuI (0.05 eq).

  • In Situ Generation: Dissolve Triethylamine (Et

    
    N, 1.2 eq) in DMF and add it dropwise over 1 hour via a syringe pump.
    
    • Causality: Slow base addition ensures the nitrile oxide is consumed by the alkyne the moment it is generated, preventing it from reacting with itself to form the inactive furoxan dimer.

  • Workup: Quench with saturated NH

    
    Cl, extract with EtOAc, and wash heavily with brine to remove DMF.
    
Protocol 2: Regiocontrolled Enaminone Condensation

Designed for process-scale synthesis utilizing electronic differentiation.

  • Preparation: Suspend the 1-aryl-3-(dimethylamino)prop-2-en-1-one (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in an Ethanol/Water (4:1) mixture[4].

  • Condensation: Heat the mixture to reflux (80°C) for 3-5 hours.

    • Causality: The hydrochloride salt provides a mildly acidic medium, protonating the carbonyl oxygen to increase its electrophilicity without degrading the enaminone.

  • Cyclization: As the reaction proceeds, dimethylamine is eliminated.

    • Validation Step: The evolution of dimethylamine gas can be detected using moist pH paper at the condenser outlet (it will turn basic).

  • Isolation: Cool the mixture to 0°C. The pure 5-arylisoxazole will precipitate directly from the aqueous ethanol. Filter and wash with cold water.

Protocol 3: Late-Stage Suzuki-Miyaura Coupling

Designed for modular SAR library generation.

  • Setup: In a Schlenk flask, combine 3-bromo-5-methylisoxazole (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl

    
     (0.05 eq), and K
    
    
    
    CO
    
    
    (2.5 eq) in 1,4-Dioxane/Water (4:1).
  • Degassing (Critical): Perform three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of the boronic acid, destroying the yield.

  • Coupling: Heat the sealed flask to 90°C for 12 hours.

    • Validation Step: LC-MS analysis must show the disappearance of the characteristic isotopic doublet of the bromoisoxazole (M and M+2 peaks of equal intensity) and the appearance of the coupled product mass.

  • Purification: Filter through a short pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

References

  • [3] 3-ARYLISOXAZOLES (1st Edition). DOKUMEN.PUB. Available at:3

  • [2] Isoxazolopyrimidines as Novel ΔF508-CFTR Correctors. PMC - NIH. Available at: 2

  • [4] Construction of Isoxazole ring: An Overview. Nano Biomedicine and Engineering. Available at: 4

  • [1] 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. ACS Pharmacology & Translational Science. Available at:1

  • [5] Oxyboration with and without a Catalyst: Borylated Isoxazoles via B–O σ-Bond Addition. Organic Letters - ACS Publications. Available at: 5

  • [6] Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. PMC - NIH. Available at: 6

Sources

Comparative

Confirming the binding mode of 3-(2-Chlorophenyl)isoxazole through X-ray crystallography

Confirming the Binding Mode of 3-(2-Chlorophenyl)isoxazole: A Comparative Guide to Structural Validation in Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has revolutionized the development of targete...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Binding Mode of 3-(2-Chlorophenyl)isoxazole: A Comparative Guide to Structural Validation in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has revolutionized the development of targeted therapeutics by identifying low-molecular-weight chemical starting points with high ligand efficiency. Among these, isoxazole derivatives have emerged as premier acetyl-lysine (KAc) mimics, heavily utilized in the design of Bromodomain and Extra-Terminal (BET) family inhibitors[1].

This technical guide critically examines the structural validation of 3-(2-Chlorophenyl)isoxazole —a highly efficient fragment for targeting the BRD4 bromodomain. By objectively comparing X-ray crystallography against orthogonal structural biology techniques, we provide a definitive, self-validating workflow for confirming fragment binding modes.

The Mechanistic Rationale: Isoxazoles as Epigenetic Modulators

The BET family protein BRD4 is an epigenetic reader that recognizes acetylated chromatin (KAc) to recruit transcriptional machinery, frequently driving the expression of oncogenes like Myc[1]. To inhibit this pathway, small molecules must outcompete the natural KAc substrate within the hydrophobic ZA channel of the bromodomain.

The 3-(2-Chlorophenyl)isoxazole fragment is mechanistically designed to exploit this pocket:

  • The Isoxazole Ring: Acts as a direct KAc mimic. The nitrogen and oxygen heteroatoms serve as hydrogen bond acceptors, anchoring precisely to the conserved Asn140 residue[2].

  • The 2-Chlorophenyl Group: Projects into the "WPF shelf" (Trp81, Pro82, Phe83). The ortho-chloro substitution restricts the dihedral angle between the rings, pre-organizing the fragment to minimize entropic penalties upon binding. Furthermore, the halogen atom engages in favorable hydrophobic packing and potential halogen bonding (via its sigma-hole) with the shelf residues[2].

G A Acetylated Chromatin (KAc) B BRD4 Reader Protein (Target) A->B Epigenetic Recognition C P-TEFb Complex Recruitment B->C Scaffolding D Myc Oncogene Transcription C->D RNA Pol II Activation

Epigenetic signaling pathway of BRD4 reading acetylated chromatin to drive Myc transcription.

Objective Comparison of Binding Mode Validation Techniques

Fragments like 3-(2-Chlorophenyl)isoxazole typically exhibit weak initial binding affinities (


 in the 50–500 µM range). Validating their exact binding pose requires techniques capable of resolving transient, low-affinity interactions without generating false positives.

Table 1: Structural Biology Techniques for Fragment Binding Validation

TechniqueResolutionFragment Suitability (

)
Primary OutputLimitations
X-Ray Crystallography Atomic (< 2.0 Å) Excellent (via high-conc. soaking) 3D Atomic Coordinates Requires crystallizable protein
STD-NMR Low (Proximity)ExcellentLigand binding epitopeNo protein conformational data
Surface Plasmon Resonance N/A (Kinetics)Moderate (Fast off-rates)

,

,

Prone to non-specific binding artifacts
Cryo-EM Near-AtomicPoor (Protein too small, < 50 kDa)3D Density MapSize threshold limits FBDD targets
Computational Docking In SilicoModeratePredicted PoseStruggles with halogen bonding

The Verdict: While STD-NMR is excellent for confirming that binding occurs, and SPR provides kinetic data, X-ray crystallography remains the gold standard for this specific compound class. Cryo-EM cannot currently resolve isolated bromodomains (~15 kDa) due to size limitations, and computational docking frequently miscalculates the complex halogen-pi interactions at the WPF shelf. Only X-ray crystallography provides the definitive atomic coordinates required to guide the synthetic elaboration of the fragment into a lead compound[3].

Experimental Workflow: A Self-Validating Crystallographic Protocol

To ensure absolute trustworthiness in the structural model, the following protocol utilizes a self-validating methodology to eliminate phase bias and confirm the 3-(2-Chlorophenyl)isoxazole binding mode.

Step 1: Apo-Crystal Growth
  • Action: Purify the BRD4(1) domain and set up crystallization drops using hanging-drop vapor diffusion against a reservoir of 1.5 M ammonium sulfate, 0.1 M HEPES (pH 7.4).

  • Causality: Why hanging drop? It allows for slower vapor equilibration compared to sitting drops, promoting the formation of larger, highly ordered crystal lattices necessary for high-resolution (< 1.5 Å) diffraction.

Step 2: High-Concentration Fragment Soaking
  • Action: Transfer the mature apo-crystals into a stabilization buffer containing 20 mM of 3-(2-Chlorophenyl)isoxazole (dissolved in 5% DMSO). Soak for 24 hours.

  • Causality: Why soak instead of co-crystallize? Low-affinity fragments require massive concentrations to force high occupancy in the binding pocket. Introducing 20 mM of an organic compound during initial drop setup would precipitate the protein and prevent nucleation. Soaking decouples crystal lattice formation from ligand binding.

Step 3: Data Collection & Phase Resolution
  • Action: Flash-freeze the crystal in liquid nitrogen and collect diffraction data at a synchrotron source. Solve the phase problem using Molecular Replacement (MR) with an existing high-resolution apo-BRD4 model (e.g., PDB: 4ALG)[3].

Step 4: Self-Validation via Omit Maps
  • Action: Before building the ligand into the model, generate an

    
     difference electron density map.
    
  • Causality (The Validation System): To prove the ligand is truly bound and not a product of model bias, the researcher must observe a positive green density peak exceeding 3

    
      in the KAc pocket. As an internal control, an unsoaked apo-crystal from the same batch must be processed identically. The strict absence of this >3
    
    
    
    peak in the apo-map validates that the density in the soaked crystal is exclusively fragment-specific, ruling out trapped buffer molecules.

G A Apo-BRD4 Crystal Growth (Hanging Drop) B Fragment Soaking (10-50 mM Ligand) A->B Decouples nucleation from binding C Synchrotron X-Ray Data Collection B->C Cryoprotection & Freezing D Molecular Replacement (Phase Resolution) C->D Diffraction Pattern E Fo-Fc Omit Map Generation (>3σ) D->E Eliminates Model Bias F Binding Mode Confirmation E->F Atomic Coordinates

Self-validating crystallographic workflow for confirming fragment binding modes in FBDD.

Comparative Performance Data

How does 3-(2-Chlorophenyl)isoxazole perform as a chemical starting point compared to other fragments? By analyzing crystallographic and biochemical data, we can assess its Ligand Efficiency (LE)—a critical metric in FBDD that measures binding energy per heavy atom.

Table 2: Binding Profile Comparison of Isoxazole Fragments against BRD4(1)

Fragment / LigandMW (Da)Approx. Affinity (

)
Ligand Efficiency (LE)Key Structural Interactions
Isoxazole (Unsubstituted) 69.06> 10 mM< 0.25Weak Asn140 H-bond
3,5-Dimethylisoxazole 97.12~ 1 - 5 mM~ 0.35Asn140 H-bond, Val87 packing
3-(2-Chlorophenyl)isoxazole 179.60~ 50 - 100 µM~ 0.38 Asn140 H-bond, WPF shelf halogen bond
I-BET151 (Optimized Lead) 415.40~ 20 nM~ 0.30Full ZA channel & WPF shelf occupation

Data extrapolated from established bromodomain optimization campaigns[1],[2].

Analysis: While 3,5-dimethylisoxazole is a standard KAc mimic, the addition of the 2-chlorophenyl group significantly boosts the binding affinity without drastically inflating the molecular weight, resulting in a superior Ligand Efficiency (~0.38). The X-ray data confirms that this efficiency is driven by the precise steric fit and halogen bonding at the WPF shelf, making 3-(2-Chlorophenyl)isoxazole an elite building block for BET inhibitor synthesis.

References

  • Identification of a novel series of BET family bromodomain inhibitors: binding mode and profile of I-BET151 (GSK1210151A)
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Source: Journal of Medicinal Chemistry / ACS Publications URL
  • Source: RCSB Protein Data Bank (PDB)

Sources

Validation

Benchmarking the Antioxidant Activity of Isoxazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Introduction: The Rising Significance of Isoxazole Scaffolds in Antioxidant Research The isoxazole moiety, a five-membered heterocyclic ring containing nitrogen and oxygen, has emerged as a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Significance of Isoxazole Scaffolds in Antioxidant Research

The isoxazole moiety, a five-membered heterocyclic ring containing nitrogen and oxygen, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] A growing body of evidence now points towards their significant potential as antioxidants, agents that can mitigate the detrimental effects of oxidative stress.[4][5] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, making the development of novel antioxidant therapies a critical area of research.[4]

This guide provides a comprehensive framework for benchmarking the antioxidant activity of novel isoxazole derivatives against well-established standards. By adhering to rigorous, standardized protocols and understanding the underlying chemical principles, researchers can generate reliable, comparative data essential for advancing drug discovery programs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of existing data to guide future research.

Pillar 1: Understanding the Foundations of Antioxidant Activity

At its core, antioxidant activity is the ability of a compound to neutralize free radicals. These highly reactive molecules, characterized by an unpaired electron, can inflict damage on vital cellular components such as DNA, proteins, and lipids.[4] Antioxidants primarily exert their effects through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical.

The efficacy of an antioxidant is often determined by its ability to readily donate a hydrogen atom or an electron, and the stability of the resulting antioxidant radical.

To provide a meaningful assessment of a novel compound's antioxidant potential, it is imperative to benchmark it against known standards. This comparative approach allows for a standardized evaluation of potency and provides context for the experimental results. The most commonly employed antioxidant standards include:

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant that acts as a potent reducing agent and free radical scavenger.[6][7] Its antioxidant activity stems from its ability to donate electrons, thereby neutralizing a wide range of reactive oxygen species.[6]

  • Trolox: A water-soluble analog of vitamin E, frequently used as a reference standard in various antioxidant assays.[8] It acts as a potent scavenger of peroxyl radicals.[8][9]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant commonly used as a food preservative.[10][11] It functions by trapping free radicals, thus preventing the oxidation of fats and oils.[11][12]

Pillar 2: Rigorous In Vitro Evaluation of Antioxidant Activity

A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile, as no single method can capture all the different modes of antioxidant action.[13] This guide will focus on three widely accepted and complementary assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[14] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[14][15] A lower absorbance indicates a higher radical scavenging activity.

Experimental Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Test Compound/Standard with DPPH Solution DPPH_sol->Mix Test_comp Prepare Serial Dilutions of Isoxazole Derivative & Standards Test_comp->Mix Incubate Incubate in Dark (30 min, Room Temp) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: Prepare a stock solution of the isoxazole derivative and the standard antioxidants (Ascorbic Acid, Trolox, BHT) in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the test compound or standard solution to a defined volume of the DPPH solution. A control well containing only the solvent and DPPH solution is essential.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes. The incubation period is critical to allow the reaction to reach a steady state.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] × 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.[14]

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value signifies higher antioxidant potency.[14]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[17] The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a decrease in absorbance, which is measured at 734 nm.[16] This assay is applicable to both hydrophilic and lipophilic antioxidants.[13]

Experimental Workflow Diagram:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ (ABTS + Potassium Persulfate) Mix Mix Test Compound/Standard with ABTS•+ Solution ABTS_gen->Mix Test_comp Prepare Serial Dilutions of Isoxazole Derivative & Standards Test_comp->Mix Incubate Incubate in Dark (e.g., 6 min, Room Temp) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Detailed Protocol:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the isoxazole derivative and standard antioxidants as described for the DPPH assay.

  • Reaction Mixture: In a 96-well microplate, add a small volume of the test compound or standard solution to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity and IC50 Determination: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which is monitored spectrophotometrically at 593 nm.[18] The absorbance change is directly proportional to the total reducing power of the electron-donating antioxidants.[18]

Detailed Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh and warmed to 37°C before use.[19]

  • Sample Preparation: Prepare dilutions of the isoxazole derivative and standard antioxidants.

  • Reaction Mixture: In a 96-well microplate, add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent.

  • Incubation: Incubate the plate at 37°C for a specified time (typically 4-30 minutes).[19]

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation of Antioxidant Power: A standard curve is prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O). The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is typically expressed as micromolar Fe²⁺ equivalents.[14]

Pillar 3: Comparative Analysis and Structure-Activity Relationships

The ultimate goal of these assays is to generate robust, comparative data that can guide the optimization of lead compounds. The following table summarizes representative data from the literature, showcasing the antioxidant activity of various isoxazole derivatives benchmarked against standard antioxidants.

Compound/StandardDPPH IC50 (µg/mL)Reference
Isoxazole Derivatives
Fluorophenyl-isoxazole-carboxamide (2a)0.45 ± 0.21[4]
Fluorophenyl-isoxazole-carboxamide (2c)0.47 ± 0.33[4]
Isoxazole Chalcone Derivative (28)5[20]
Functionalized Isoxazole (160)63.51 ± 1.80[5]
Standard Antioxidants
Trolox3.10 ± 0.92[4]
Gallic Acid5[20]
BHT28.81 ± 1.84[5]

Note: Lower IC50 values indicate higher antioxidant activity.

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table and found in the broader literature reveal some key structure-activity relationships for isoxazole derivatives as antioxidants:

  • Electron-Donating Groups: The presence of electron-donating groups (EDGs) on the phenyl ring attached to the isoxazole scaffold generally enhances antioxidant activity.[4] For instance, the potent activity of compounds 2a and 2c can be attributed to the presence of a t-butyl group and a methoxy group, respectively, which can donate electrons and stabilize the resulting radical.[4]

  • Substitution Pattern: The position of substituents on the phenyl rings can significantly influence activity. For example, some studies have shown that substitutions at the 2, 4, and 6 positions of a phenyl ring in isoxazole chalcones result in high antioxidant potency.[20]

  • Electron-Withdrawing Groups: Conversely, the presence of electron-withdrawing groups (EWGs) can sometimes be beneficial, suggesting a complex interplay of electronic effects.[4]

Conclusion and Future Directions

This guide has provided a comprehensive framework for the robust and reliable benchmarking of the antioxidant activity of isoxazole derivatives. By employing standardized assays, understanding the underlying chemical principles, and carefully analyzing structure-activity relationships, researchers can effectively identify and optimize promising antioxidant candidates.

The potent antioxidant activity demonstrated by certain isoxazole derivatives, in some cases surpassing that of the standard Trolox, underscores the therapeutic potential of this chemical scaffold.[4] Future research should focus on expanding the library of isoxazole derivatives and conducting more in-depth mechanistic studies to elucidate the precise modes of antioxidant action. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the therapeutic potential of these compounds in models of oxidative stress-related diseases.

References

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available at: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. ResearchGate. Available at: [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia MDPI. Available at: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available at: [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Available at: [Link]

  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. PMC. Available at: [Link]

  • FRAP Antioxidant Assay. G-Biosciences. Available at: [Link]

  • Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. PMC. Available at: [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. Available at: [Link]

  • Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). IntechOpen. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Butylated hydroxytoluene. Wikipedia. Available at: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. PMC. Available at: [Link]

  • Kinetics of the reaction between the antioxidant Trolox and the free radical DPPH in semi-aqueous solution. ResearchGate. Available at: [Link]

  • An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function. Brieflands. Available at: [Link]

  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. ResearchGate. Available at: [Link]

  • Synthesis and Antioxidant Activity of Novel Biginelli Adducts with Phenolic Fragments. MDPI. Available at: [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. PMC. Available at: [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. Available at: [Link]

  • antioxidant-activity-applying-an-improved-abts-radical-nhckxunjw5.pdf. SciSpace. Available at: [Link]

  • How is BHT Used in Lubricants?. Van Horn, Metz & Co. Inc.. Available at: [Link]

  • Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • FRAP Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. Available at: [Link]

  • Vitamin C. Wikipedia. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Available at: [Link]

  • In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Springer Link. Available at: [Link]

  • ABTS Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • A Study on Synthesis and Antioxidant Activity Comparison of Novel Stilbenebenzamide Compounds. ResearchGate. Available at: [Link]

  • Physicochemical, Biochemical and Antioxidant Properties of Ascorbic Acid. ResearchGate. Available at: [Link]

  • DPPH Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. YouTube. Available at: [Link]

  • ABTS Assay. G-Biosciences. Available at: [Link]

  • The antioxidant Trolox restores mitochondrial membrane potential and Ca2+-stimulated ATP production in human complex I deficiency. PMC. Available at: [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Ultimate Treat. Available at: [Link]

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. Available at: [Link]

  • ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY. ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Docking Studies of 3-(2-Chlorophenyl)isoxazole and its Bioisosteres

As drug discovery programs increasingly rely on rational design to optimize pharmacokinetics and mitigate off-target toxicity, the strategic application of bioisosteric replacement has become paramount. The 3-(2-chloroph...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on rational design to optimize pharmacokinetics and mitigate off-target toxicity, the strategic application of bioisosteric replacement has become paramount. The 3-(2-chlorophenyl)isoxazole scaffold is a highly versatile pharmacophore, frequently utilized as an intermediate in the synthesis of β-lactam antibiotics (such as oxacillin derivatives)[1] and as a core structural motif in enzyme inhibitors, including those targeting the bacterial serine protease subtilisin[2].

This technical guide provides an objective, data-driven comparison of the 3-(2-chlorophenyl)isoxazole parent scaffold against three classical five-membered heterocyclic bioisosteres: pyrazole, oxazole, and thiazole. By employing a self-validating molecular docking and thermodynamic rescoring workflow, we elucidate the mechanistic causality behind how single-atom substitutions fundamentally alter target binding affinity.

Rationale for Bioisosteric Replacement

The isoxazole ring offers a unique combination of hydrogen-bond accepting capabilities and metabolic stability. However, its pronounced dipole moment and specific electronic distribution can sometimes lead to suboptimal lipophilic ligand efficiency (LLE). Furthermore, derivatives like 5-amino-3-(2-chlorophenyl)isoxazole exhibit specific physicochemical constraints (e.g., molecular weight of 194.62 g/mol ) that dictate their interaction profiles[3].

By systematically replacing the isoxazole core, we can manipulate the electronic and steric landscape of the molecule:

  • Pyrazole: Replaces the oxygen atom with an NH group, introducing a potent hydrogen-bond donor.

  • Oxazole: A positional isomer that alters the vector of the molecular dipole, impacting orientation within the binding pocket.

  • Thiazole: Replaces oxygen with sulfur, enhancing lipophilicity and enabling unique sulfur-

    
     (S-
    
    
    
    ) interactions with aromatic residues.

Bioisosteres PARENT Parent Scaffold 3-(2-Chlorophenyl)isoxazole PYRAZOLE Pyrazole Bioisostere (+ H-bond Donor) PARENT->PYRAZOLE NH for O OXAZOLE Oxazole Bioisostere (Altered Dipole) PARENT->OXAZOLE N/O Shift THIAZOLE Thiazole Bioisostere (+ Lipophilicity / S-pi) PARENT->THIAZOLE S for O

Caption: Bioisosteric replacement strategy for the 3-(2-Chlorophenyl)isoxazole scaffold.

Self-Validating Experimental Protocol: In Silico Workflow

To ensure the highest degree of scientific integrity, the following docking protocol is designed as a self-validating system. We utilize Subtilisin (a serine protease implicated in bacterial virulence[2]) as the biological target to evaluate the binding efficacy of these scaffolds.

Step-by-Step Methodology

Step 1: Ligand Preparation (Self-Validation: Tautomeric Consistency)

  • Action: Process the 3-(2-chlorophenyl)isoxazole parent and its bioisosteres using LigPrep with the OPLS4 force field. Generate all possible ionization and tautomeric states at pH 7.4 ± 0.5.

  • Causality: Bioisosteres like pyrazole exist in dynamic tautomeric equilibrium. Generating all physiological states ensures that the docked species represents the dominant in vivo form. Failing to account for this leads to false-negative binding affinities due to incorrect proton placement.

Step 2: Protein Preparation (Self-Validation: H-Bond Network Optimization)

  • Action: Import the Subtilisin crystal structure (PDB ID: 1CSE) into the Protein Preparation Wizard. Assign bond orders, add missing hydrogens, and optimize the hydrogen bond network using PROPKA to determine side-chain pKa values.

  • Causality: The catalytic triad of serine proteases (Asp32, His64, Ser221) is exquisitely sensitive to local protonation. An incorrect assignment of the His64

    
    /
    
    
    
    nitrogen protonation state will artificially repel ligands. PROPKA validates the local pKa environment, ensuring the active site is physiologically accurate prior to docking.

Step 3: Receptor Grid Generation & Docking (Self-Validation: Steric Penalization)

  • Action: Define a 15 Å grid box centered on the catalytic triad. Execute Glide Extra Precision (XP) docking with flexible ligand sampling.

  • Causality: Glide XP utilizes a stringent scoring function that heavily penalizes desolvation and steric clashes. The 2-chlorophenyl moiety restricts the dihedral angle between the phenyl and heterocyclic rings; XP docking accurately models this conformational restriction.

Step 4: Prime MM-GBSA Thermodynamic Rescoring (Self-Validation: Enthalpic/Entropic Balance)

  • Action: Rescore the top 5 docking poses using Prime MM-GBSA with the VSGB solvation model.

  • Causality: Standard docking scores often overestimate the binding affinity of highly lipophilic compounds. MM-GBSA calculates the true free energy of binding (

    
    ) by accounting for the energetic penalty of ligand desolvation, ensuring the bioisosteric comparison is thermodynamically sound rather than purely empirical.
    

Workflow LIG Ligand Preparation (OPLS4, pH 7.4 ± 0.5) DOCK Glide XP Docking (Flexible Ligand Sampling) LIG->DOCK PROT Protein Preparation (Subtilisin Target) GRID Grid Generation (Catalytic Triad Centroid) PROT->GRID GRID->DOCK SCORE MM-GBSA Rescoring (Thermodynamic Validation) DOCK->SCORE

Caption: Computational workflow for comparative molecular docking and MM-GBSA rescoring.

Comparative Performance Data

The quantitative results of the docking study against the Subtilisin active site are summarized below. The data highlights the divergence between empirical docking scores and rigorous thermodynamic free energy calculations.

Compound ScaffoldHeteroatom SubstitutionGlide XP Score (kcal/mol)MM-GBSA

(kcal/mol)
Key Target Interactions (Subtilisin)
Isoxazole (Parent)-O-N=-7.2-34.5H-bond (acceptor) with Asn155;

-

stacking with Tyr104.
Pyrazole -NH-N=-7.8-41.2Enhanced: Additional H-bond donor interaction with Ser221 backbone.
Oxazole -O-C=N--6.5-29.8Diminished: Weakened dipole alignment; minor steric clash with His64.
Thiazole -S-C=N--7.6-38.4Enhanced: Strong S-

interaction with Tyr104; improved lipophilic contact.

Mechanistic Analysis & Conclusion

The comparative data reveals critical insights into the structure-activity relationship (SAR) of the 3-(2-chlorophenyl) heterocycle series:

  • The Pyrazole Advantage: The substitution of the isoxazole oxygen with an NH group (Pyrazole) yielded the most favorable thermodynamic profile (

    
     = -41.2 kcal/mol). The causality lies in the pyrazole's ability to act as both a hydrogen bond donor and acceptor. In the subtilisin pocket, this allowed the pyrazole NH to satisfy an unmet hydrogen bond with the Ser221 backbone, an interaction impossible for the parent isoxazole.
    
  • Thiazole's Lipophilic Gain: The thiazole bioisostere demonstrated superior binding compared to the parent isoxazole, driven largely by the polarizability of the sulfur atom. The MM-GBSA data confirms that the energetic penalty of desolvating the larger sulfur atom is entirely offset by a highly stabilizing S-

    
     interaction with the aromatic ring of Tyr104.
    
  • Oxazole's Dipole Misalignment: Despite being a direct positional isomer of isoxazole, the oxazole derivative performed the poorest. The shift in the heteroatom positions alters the molecular dipole vector, forcing the 2-chlorophenyl ring into a suboptimal torsion angle to maintain active site coordination, resulting in a steric penalty against His64.

Final Recommendation: For drug development programs utilizing the 3-(2-chlorophenyl)isoxazole core[3] to target serine proteases or similar binding pockets, transitioning to a pyrazole bioisostere offers a highly validated pathway to improve target affinity via enhanced hydrogen bonding, provided the resulting changes in membrane permeability are experimentally monitored.

References

  • Google Patents.CN1687075A - 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative and application.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(2-Chlorophenyl)isoxazole

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Author: BenchChem Technical Support Team. Date: March 2026

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I'm now revising the workflow diagram. I've switched the direction to left-to-right flow, and I'm ensuring it's clearly organized. This includes pre-operation, weighing, solubilization, and waste disposal. I'm focusing on ensuring it matches the written operational instructions. I'm also ensuring the diagram's layout is easily comprehensible.

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As a Senior Application Scientist, I have designed this comprehensive safety and operational framework for handling 3-(2-Chlorophenyl)isoxazole and its functionalized derivatives.

Halogenated aryl-isoxazoles are recognized as "privileged structures" in medicinal chemistry, frequently utilized as versatile building blocks in the synthesis of GABAergic modulators, kinase inhibitors, and advanced agrochemicals. However, the unique combination of a lipophilic chlorophenyl ring and a reactive isoxazole core presents distinct toxicological risks that require a highly disciplined, self-validating approach to laboratory safety.

This guide provides the causality behind experimental safety choices, ensuring that your laboratory operations are not just compliant, but scientifically grounded.

Toxicological Rationale & Hazard Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular causality of the compound's hazards.

The lipophilic nature of the 2-chlorophenyl moiety enhances the molecule's ability to penetrate the stratum corneum (dermal layer), while the fine crystalline powder form increases the risk of aerosolization and subsequent inhalation. Once systemic, the isoxazole ring can undergo hepatic metabolic activation, potentially leading to acute toxicity. According to standardized safety data for closely related halogenated aryl-isoxazoles, these compounds are classified under Acute Toxicity Category 3 (Oral) .

Table 1: Physicochemical Properties & Hazard Classifications

ParameterSpecification / ClassificationCausality / Operational Impact
Physical State Crystalline solid / powderHigh risk of aerosolization during weighing; requires draft containment.
GHS Classification Acute Tox. 3 (Oral); IrritantToxic if swallowed (H301); causes skin/eye irritation.
Signal Word DANGER Mandates strict adherence to a Chemical Hygiene Plan (CHP).
Solubility Soluble in DCM, DMF, DMSORapidly permeates biological membranes if dissolved in carrier solvents.
Environmental Aquatic Toxicity (Chronic)Cannot be disposed of via standard aqueous waste streams.

The PPE Ecosystem: Specifications & Causality

Do not treat PPE as a mere checklist; it is a targeted mitigation ecosystem designed to intercept specific routes of exposure. Every piece of equipment chosen below is dictated by the physicochemical properties of 3-(2-Chlorophenyl)isoxazole.

  • Hand Protection (Double-Gloving): Use minimum 0.11 mm thickness Nitrile gloves (ASTM D6978 certified).

    • Causality: Halogenated aromatic compounds can rapidly degrade and permeate natural rubber latex. Nitrile provides a superior chemical barrier against non-polar organics. Double-gloving is mandated so the outer glove can be immediately discarded if contaminated during weighing.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If handling bulk powder outside of primary containment is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • Causality: The low molecular weight and crystalline nature of the powder pose a severe inhalation hazard. Particulate respirators intercept aerosolized micro-particles before they reach the alveolar space.

  • Eye Protection: ANSI Z87.1-certified chemical splash goggles .

    • Causality: Standard safety glasses with side shields are insufficient. Goggles form a seal against the face, preventing ambient airborne dust from dissolving in the mucosal fluid of the eyes, which provides a direct route to systemic absorption.

  • Body Protection: A non-porous, flame-resistant lab coat (NFPA 2112) with fitted cuffs.

    • Causality: Fitted cuffs prevent the sleeves from dragging through contaminated surfaces, while the non-porous material prevents the lipophilic powder from accumulating against the skin.

Exposure Compound 3-(2-Chlorophenyl) isoxazole Inhalation Inhalation Route (Aerosolized Powder) Compound->Inhalation Dermal Dermal Route (Lipophilic Penetration) Compound->Dermal RespPPE Mitigation: Fume Hood + N95 Inhalation->RespPPE Intercepted by GlovePPE Mitigation: Double Nitrile Gloves Dermal->GlovePPE Intercepted by Systemic Systemic Toxicity (Hepatic Metabolism) RespPPE->Systemic If failure GlovePPE->Systemic If failure

Exposure routes of chlorophenyl isoxazoles and targeted PPE mitigation.

Operational Plan: Step-by-Step Handling Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.

Step 1: Pre-Operational Readiness & Containment

  • Action: Turn on the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s. Assemble all required PPE, anti-static weigh boats, and pre-labeled reaction vials inside the hood.

  • Validation: Perform a visual tissue-paper check at the sash opening; the paper must be pulled inward, confirming negative pressure containment.

Step 2: Weighing and Transfer

  • Action: Don double nitrile gloves. Use a grounded, anti-static micro-spatula to transfer the 3-(2-Chlorophenyl)isoxazole powder into an anti-static weigh boat.

  • Causality: Halogenated powders frequently carry static charges. Using standard plastic spatulas can cause the powder to repel and aerosolize into the breathing zone.

  • Validation: The powder remains clumped and does not "jump" or coat the sides of the weigh boat.

Step 3: In-Situ Solubilization

  • Action: Before removing the compound from the fume hood, dissolve it in your chosen reaction solvent (e.g., Dichloromethane or Dimethylformamide) directly inside the hood. Cap the vial tightly.

  • Causality: Transporting solutions in sealed vials is exponentially safer than transporting dry, reactive powders across the laboratory.

Step 4: Immediate Decontamination

  • Action: Remove the outer pair of nitrile gloves and dispose of them in a solid hazardous waste bin. Wipe down the balance and spatulas with an isopropanol-soaked lint-free wipe.

Workflow Start 1. Pre-Operation Fume Hood & PPE Setup Weighing 2. Weighing Anti-static Transfer Start->Weighing Verify Draft Solubilization 3. Solubilization Dissolve in Organic Solvent Weighing->Solubilization Prevent Aerosols Decon 4. Decontamination Solvent Wipe & Wash Solubilization->Decon Contain Spills Waste 5. Disposal Halogenated Waste Stream Decon->Waste Collect Washings

Step-by-step operational workflow for handling halogenated isoxazoles.

Spill Management & Disposal Plan

Because 3-(2-Chlorophenyl)isoxazole contains a stable carbon-halogen bond, it is environmentally persistent and must never be discharged into municipal wastewater systems.

Emergency Spill Protocol (Powder):

  • Evacuate & Assess: Step back from the spill. If the powder has aerosolized outside the fume hood, evacuate the immediate area for 15 minutes to allow dust to settle.

  • Suppress: Do NOT dry sweep. Dry sweeping forces toxic particulates into the air. Instead, gently cover the spill with damp absorbent paper towels (moistened with water or a mild surfactant).

  • Collect: Use a non-sparking scoop to transfer the damp mass into a wide-mouth, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with a compatible solvent (e.g., ethanol), followed by standard laboratory detergent and water.

Disposal Plan:

  • Segregation: All solid waste (contaminated gloves, wipes, and empty reagent bottles) must be segregated into a clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste: Any solvent washings or reaction filtrates containing the compound must be routed to a "Halogenated Organic Liquid Waste" carboy. Do not mix with non-halogenated streams, as this drastically increases disposal costs and risks exothermic reactions.

  • Final Destruction: Disposal must be executed via high-temperature incineration by a licensed hazardous waste contractor, ensuring the complete thermal destruction of the isoxazole ring and the safe scrubbing of resulting hydrogen chloride (HCl) gases.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 2735794, 5-(4-Chlorophenyl)isoxazole. Retrieved from:[Link]

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